molecular formula C10H20O2 B1585476 6-Hydroxy-5-decanone CAS No. 6540-98-3

6-Hydroxy-5-decanone

Cat. No.: B1585476
CAS No.: 6540-98-3
M. Wt: 172.26 g/mol
InChI Key: ORLDHCIQVZTBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5-decanone is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is characterized as a hydroxy ketone, featuring both a hydroxyl (-OH) and a ketone (C=O) functional group on its carbon chain. This structure classifies it as an aliphatic compound, specifically a decanone derivative . Key physical properties include a boiling point in the range of 205-215°C at 12 Torr and a density of approximately 0.91 g/cm³ . The compound has a topological polar surface area of 37.3 Ų . It is assigned the CAS Registry Number 6540-98-3 and is also known under alternative names such as 4-hydroxydecan-5-one . As a specialty chemical, this compound serves as a building block or intermediate in organic synthesis and research laboratories. Its bifunctional nature, containing both hydrogen bond donor and acceptor atoms, makes it a candidate for exploring chemical reactivity and for use in the development of more complex molecular structures. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for personal consumption. REFERENCES Our product information is compiled from publicly available chemical databases, including the NIST Chemistry WebBook and ECHEMI .

Properties

IUPAC Name

6-hydroxydecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-7-9(11)10(12)8-6-4-2/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLDHCIQVZTBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884318
Record name 5-Decanone, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6540-98-3
Record name 6-Hydroxy-5-decanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6540-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decanone, 6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006540983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decanone, 6-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Decanone, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxydecan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical properties of 6-Hydroxy-5-decanone. This document is meticulously crafted for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this versatile α-hydroxy ketone. Our approach transcends a mere recitation of facts; instead, we delve into the causality behind its chemical behavior, offering field-proven insights to empower your research and development endeavors. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Molecular Architecture and Physicochemical Profile

This compound, also known as valeroin, is an organic molecule belonging to the α-hydroxy ketone (or acyloin) class of compounds.[1] Its structure features a ten-carbon aliphatic chain with a ketone functional group at the 5-position and a hydroxyl group on the adjacent (alpha) carbon, the 6-position.[2] This arrangement of functional groups is the cornerstone of its chemical reactivity and potential applications.

The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₂[2]
Molecular Weight 172.27 g/mol [2]
CAS Number 6540-98-3[2]
IUPAC Name 6-hydroxydecan-5-one[2]
Boiling Point 213.25 °C (estimated)[3]
Flash Point 84.90 °C (estimated)[3]
logP (o/w) 2.758 (estimated)[3]

Synthesis and Purification: A Practical Approach

While specific literature detailing a singular, optimized synthesis of this compound is sparse, its α-hydroxy ketone motif points towards well-established synthetic strategies. The Acyloin condensation of esters is a classic and effective method for the preparation of such compounds.[4][5][6][7]

Proposed Synthesis via Acyloin Condensation

The Acyloin condensation involves the reductive coupling of two carboxylic esters using metallic sodium.[4] For the synthesis of this compound, the logical starting material would be an ester of pentanoic acid, such as ethyl pentanoate.

// Invisible nodes and edges for layout node [style=invis, width=0]; edge [style=invis]; Reaction [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Acyloin\nCondensation"]; Intermediate [label="Dianion Intermediate", shape=point]; Workup_Step [label="1,2-Diketone Intermediate", shape=point]; } figcaption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

Acyloin Condensation Workflow for this compound Synthesis.

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Dry toluene is added to the flask, followed by finely dispersed sodium metal. The mixture is heated to reflux with vigorous stirring to maintain a fine suspension of sodium.

  • Ester Addition: A solution of ethyl pentanoate in dry toluene is added dropwise from the dropping funnel to the refluxing suspension over a period of several hours.

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the starting ester, which can be tracked by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature, and any excess sodium is carefully quenched by the slow addition of ethanol. The resulting mixture is then poured into a beaker containing ice and water. The aqueous layer is acidified with a dilute mineral acid (e.g., HCl or H₂SO₄).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification by Column Chromatography

The crude this compound is typically purified by flash column chromatography on silica gel.[8][9]

Protocol:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent and loaded onto the column.

  • Elution: The product is eluted using a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from less polar impurities and any unreacted starting materials.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified product.

Spectroscopic Elucidation

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.[10]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts and multiplicities are crucial for structural verification.

Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C1, C10)0.9Triplet6H
-CH₂- (C2, C9)1.3Sextet4H
-CH₂- (C3, C8)1.5Quintet4H
-CH₂-C=O (C4)2.4Triplet2H
-OHVariable (broad singlet)Singlet1H
-CH(OH)- (C6)4.1Triplet1H

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.[11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
-CH₃ (C1, C10)~14
-CH₂- (C2, C9)~22
-CH₂- (C3, C8)~27
-CH₂- (C4)~35
-CH(OH)- (C6)~75
C=O (C5)~210

Note: The carbonyl carbon (C5) will appear significantly downfield due to the deshielding effect of the oxygen atom.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in this compound.[14]

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (alcohol)3600 - 3200Strong, broad band indicative of hydrogen bonding.[15][16][17]
C-H (alkane)3000 - 2850Medium to strong, sharp bands.
C=O (ketone)1725 - 1705Strong, sharp band characteristic of a saturated ketone.[15]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Mass_Spec_Fragmentation cluster_alpha_cleavage α-Cleavage cluster_other_frags Other Fragments M_plus [C₁₀H₂₀O₂]⁺˙ (Molecular Ion) Fragment1 [C₅H₉O]⁺ M_plus->Fragment1 Cleavage at C4-C5 Fragment2 [C₅H₁₁O]⁺ M_plus->Fragment2 Cleavage at C5-C6 Loss_of_H2O [M - H₂O]⁺˙ M_plus->Loss_of_H2O Alkyl_frags Alkyl Fragments (e.g., C₄H₉⁺, C₃H₇⁺) M_plus->Alkyl_frags

Plausible Fragmentation Pathways for this compound.

The fragmentation of α-hydroxy ketones is often characterized by α-cleavage adjacent to the carbonyl group.[18][19][20][21][22] This would lead to the formation of characteristic acylium ions. The loss of water from the molecular ion is also a common fragmentation pathway for alcohols.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay between its hydroxyl and ketone functionalities.

Reactivity of the α-Hydroxy Ketone Moiety
  • Oxidation: The secondary alcohol can be oxidized to a 1,2-diketone using mild oxidizing agents.[1][23]

  • Reduction: The ketone can be reduced to a secondary alcohol, forming a 1,2-diol.[1][23]

  • Rearrangement: Under basic or acidic conditions, α-hydroxy ketones can undergo rearrangement reactions.[1][23]

  • Tautomerism and Enolization: The presence of α-hydrogens allows for tautomerization to the enol form, which can be important in its reactivity.

Applications in Drug Development and Organic Synthesis

α-Hydroxy ketones are valuable intermediates in organic synthesis and drug development.[24][25] Their bifunctional nature allows for a wide range of chemical transformations.

  • Chiral Building Blocks: The hydroxyl group can be used to introduce chirality, making them useful synthons for the asymmetric synthesis of more complex molecules.[26][27]

  • Precursors to Bioactive Molecules: The α-hydroxy ketone motif is found in various natural products and biologically active compounds.[28][29][30] Long-chain hydroxy ketones, in particular, have been identified in natural sources and may possess interesting biological activities.[29]

Conclusion

This compound represents a molecule of significant interest due to its versatile α-hydroxy ketone functional group. This guide has provided a comprehensive overview of its chemical properties, including a plausible and detailed synthetic and purification protocol, a thorough analysis of its spectroscopic characteristics, and an insightful discussion of its reactivity and potential applications. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, facilitating further exploration and innovation in the fields of organic synthesis and drug discovery.

References

An In-depth Technical Guide to 6-Hydroxy-5-decanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Hydroxy-5-decanone, a bifunctional organic molecule belonging to the class of α-hydroxy ketones. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It will delve into the core chemical and physical properties of this compound, detail its synthesis through a validated protocol, explore its structural characterization using modern spectroscopic techniques, and discuss its potential applications based on the known bioactivities of related compounds.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 6540-98-3

  • Molecular Formula: C₁₀H₂₀O₂

  • Molecular Weight: 172.27 g/mol [1]

  • Synonyms: 5-Decanone, 6-hydroxy-; Valeroin[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 172.27 g/mol PubChem[1]
Molecular Formula C₁₀H₂₀O₂PubChem[1]
Boiling Point 122 °C at 73 mmHgSpectraBase[2]
InChI Key ORLDHCIQVZTBQQ-UHFFFAOYSA-NSigma-Aldrich
Purity (Typical) ≥97%Sigma-Aldrich

Chemical Structure and Stereochemistry

This compound possesses a ten-carbon aliphatic chain with a ketone functional group at the 5th position and a hydroxyl group on the adjacent carbon (the α-position), making it an α-hydroxy ketone. The presence of a stereocenter at the 6th carbon atom means that this compound can exist as two enantiomers, (R)-6-Hydroxy-5-decanone and (S)-6-Hydroxy-5-decanone. The stereochemistry of this chiral center can significantly influence its biological activity and its utility as a chiral building block in asymmetric synthesis.[][4]

Caption: Chemical structure of this compound. The asterisk (*) indicates the chiral center.

Synthesis of this compound via Aldol Condensation

The most direct and widely applicable method for the synthesis of α-hydroxy ketones, such as this compound, is the aldol condensation. This reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound. For the synthesis of this compound, a crossed aldol condensation between pentanal and the enolate of 2-pentanone would be a logical approach.

Mechanistic Rationale

The base-catalyzed aldol condensation proceeds through the following key steps:

  • Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-hydrogen from one of the carbonyl compounds (in this case, 2-pentanone) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second carbonyl compound (pentanal). This step forms a new carbon-carbon bond and results in an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent (e.g., water or ethanol) to yield the final β-hydroxy ketone product, which in this specific synthesis is our target molecule, this compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation ketone 2-Pentanone enolate Enolate Ion ketone->enolate Base (e.g., NaOH) alkoxide Alkoxide Intermediate enolate->alkoxide Attack on Carbonyl aldehyde Pentanal aldehyde->alkoxide product This compound alkoxide->product Protic Solvent (e.g., H2O)

Caption: Workflow for the synthesis of this compound via aldol condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for aldol condensations.[5][6][7]

Materials:

  • 2-Pentanone

  • Pentanal

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone (1 equivalent) in 95% ethanol (100 mL). Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a 2 M aqueous solution of sodium hydroxide (1.2 equivalents) to the stirred solution of 2-pentanone over 15 minutes, maintaining the temperature below 10 °C.

  • Aldehyde Addition: Add pentanal (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl until the solution is neutral (pH ~7).

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and methylene protons of the butyl and pentyl chains. A key signal would be the methine proton at the 6th position, which would likely appear as a multiplet due to coupling with the adjacent methylene protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C5) will have a characteristic downfield chemical shift in the range of 200-220 ppm. The carbon bearing the hydroxyl group (C6) will appear in the range of 60-80 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • A strong, sharp absorption band around 1710 cm⁻¹ due to the C=O stretching vibration of the ketone.

  • Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching of the aliphatic chains.

The NIST Chemistry WebBook provides reference IR spectra for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z = 172. Characteristic fragmentation patterns would involve cleavage adjacent to the carbonyl and hydroxyl groups. The NIST Chemistry WebBook also contains mass spectral data for this compound.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented in the literature, the broader class of α-hydroxy ketones are valuable intermediates and possess interesting biological activities.

  • Chiral Building Blocks: As a chiral molecule, enantiomerically pure forms of this compound can serve as valuable building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals.[][4] The stereocenter can be used to control the stereochemistry of subsequent reactions.

  • Pharmaceutical and Agrochemical Synthesis: α-Hydroxy ketones are common structural motifs in a variety of biologically active compounds. They can serve as precursors for the synthesis of more complex molecules with potential therapeutic or agricultural applications. For instance, some studies have investigated the biological activities of related hydroxydecyl-benzoquinones.[8]

  • Flavor and Fragrance Industry: Although one source suggests it is not for fragrance or flavor use, other long-chain ketones and alcohols are widely used in these industries. Further investigation into the organoleptic properties of this compound could reveal potential applications.

  • Cosmeceuticals: A structurally related compound, hydroxymethoxyphenyl decanone, is used in cosmetic formulations as a potent antioxidant and to boost the skin's own production of hyaluronic acid. This suggests that this compound could be investigated for similar dermatological applications.

Conclusion

This compound is a readily accessible α-hydroxy ketone with interesting structural features. Its synthesis can be reliably achieved through the well-established aldol condensation reaction. The presence of both a ketone and a hydroxyl group, along with a chiral center, makes it a versatile molecule with potential applications as a chiral building block in organic synthesis and as a lead compound for the development of new pharmaceuticals and other specialty chemicals. Further research into the biological activities of its individual enantiomers is warranted to fully explore its potential.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Hydroxy-5-decanone and its Analogs: From Synthesis to Biological Potential

Abstract

This technical guide addresses the inquiry into the natural occurrence of this compound. Contrary to the initial premise, current chemical databases indicate that this compound is not a known natural product[1]. Acknowledging this, the guide shifts focus to provide a comprehensive resource for researchers, scientists, and drug development professionals. It details the chemical synthesis and physicochemical properties of this compound. Furthermore, it offers an in-depth exploration of structurally related, naturally occurring α-hydroxy ketones, covering their biosynthesis, established biological activities, and analytical methodologies. This guide serves as a foundational document for stimulating further research into the synthesis of this compound derivatives and the exploration of their potential pharmacological applications.

This compound: Addressing the Question of Natural Occurrence

A thorough review of chemical literature and databases indicates that this compound has not been identified as a naturally occurring compound[1]. While the broader class of ketones and hydroxy ketones are widespread in nature, this specific molecule has, to date, only been described as a synthetic chemical entity[1][2]. This guide, therefore, aims to provide a valuable resource by first characterizing the synthetic compound and then exploring the rich and diverse world of its structural analogs found in nature.

Synthesis and Physicochemical Properties of this compound

This compound, an α-hydroxy ketone (also known as an acyloin), is a valuable synthetic building block in organic chemistry[3]. Its structure, featuring both a hydroxyl and a ketone functional group in close proximity, allows for a variety of chemical transformations.

Chemical Synthesis

The synthesis of α-hydroxy ketones like this compound can be achieved through several established organic chemistry reactions. A common approach is the acyloin condensation of esters.

Conceptual Synthetic Pathway for this compound:

G cluster_start Starting Materials Pentanoic_acid_ester_1 Pentanoic acid ester (e.g., methyl pentanoate) Acyloin_condensation Acyloin Condensation Pentanoic_acid_ester_1->Acyloin_condensation Pentanoic_acid_ester_2 Pentanoic acid ester (e.g., methyl pentanoate) Pentanoic_acid_ester_2->Acyloin_condensation Sodium_metal Sodium metal in aprotic solvent (e.g., toluene) Sodium_metal->Acyloin_condensation Reagent Intermediate Intermediate enediolate Acyloin_condensation->Intermediate Forms Acid_workup Acidic Workup (e.g., dilute HCl) Intermediate->Acid_workup Protonation Product This compound Acid_workup->Product

Caption: A conceptual workflow for the synthesis of this compound via acyloin condensation.

Experimental Protocol: Acyloin Condensation for this compound Synthesis (Generalized)

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add dry toluene to a reaction flask equipped with a reflux condenser and a mechanical stirrer.

  • Dispersion of Sodium: Add finely cut sodium metal to the toluene and heat to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Ester Addition: Cool the mixture slightly below reflux and add a solution of methyl pentanoate in dry toluene dropwise over several hours. The reaction mixture will typically turn viscous and colored.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux with stirring for an additional period to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously add ethanol to destroy any unreacted sodium, followed by the slow addition of water.

  • Workup: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[2][4]
Molecular Weight 172.26 g/mol [4]
CAS Number 6540-98-3[2]
IUPAC Name 6-hydroxydecan-5-one[4]
Boiling Point (est.) 213.25 °C @ 760 mm Hg[1]
Flash Point (est.) 84.90 °C[1]
logP (o/w) (est.) 2.758[1]
Purity (typical) 97%[2]

Natural Occurrence of Structurally Related α-Hydroxy Ketones

While this compound itself is not found in nature, the α-hydroxy ketone motif is present in a wide array of natural products from various sources, including plants, fungi, and bacteria. These compounds play diverse roles in their host organisms, from flavor and aroma constituents to signaling molecules and metabolic intermediates.

  • In Plants: Many plants produce α-hydroxy ketones as part of their essential oils and secondary metabolites. For example, certain aromatic hydroxy ketones are precursors in the biosynthesis of flavonoids and other polyphenolic compounds[5].

  • In Fungi and Bacteria: Microorganisms are a rich source of α-hydroxy ketones. For instance, Zygosaccharomyces bisporus is known to produce both aliphatic and aromatic α-hydroxy ketones[6]. Butanediol dehydrogenase from Bacillus clausii can synthesize α-hydroxy ketones through the reduction of diketones[7]. These compounds can act as flavor molecules or pheromones[7]. Fungi also produce complex polyhydroxy-polyketides which can feature α-hydroxy ketone functionalities[8].

  • In Insects: Some α-hydroxy ketones serve as pheromones in insects, mediating communication and mating behaviors[7].

Biosynthesis of Naturally Occurring α-Hydroxy Ketones

The biosynthesis of α-hydroxy ketones in nature is varied and often involves enzymatic reactions that introduce the hydroxyl group adjacent to a carbonyl group.

A Representative Biosynthetic Pathway:

G Diketone Prochiral 1,2-Diketone (e.g., 2,3-pentanedione) Reduction Stereoselective Reduction Diketone->Reduction Enzyme Butanediol Dehydrogenase (e.g., from Bacillus clausii) Enzyme->Reduction Catalyzes Product α-Hydroxy Ketone (e.g., 3-hydroxy-2-pentanone) Reduction->Product

Caption: A simplified diagram of the biosynthesis of an α-hydroxy ketone via enzymatic reduction of a diketone.

The biosynthesis of these compounds is often highly stereoselective, producing a single enantiomer of the chiral α-hydroxy ketone[7]. This is a key feature of biocatalysis that is often challenging to replicate with traditional chemical synthesis.

Biological Activities and Potential Applications

The biological activities of naturally occurring α-hydroxy ketones are diverse and depend on their specific structures.

  • Antimicrobial and Antifungal Activity: Many natural products containing the α-hydroxy ketone moiety exhibit antimicrobial and antifungal properties[9][10]. This makes them and their synthetic analogs interesting candidates for the development of new anti-infective agents.

  • Cytotoxic and Anticancer Activity: Certain terpenoid lactones, which can contain hydroxy ketone functionalities, have shown promising cytotoxic and anticancer activities[9].

  • Flavor and Fragrance: As mentioned, many α-hydroxy ketones are important flavor and aroma compounds in foods and beverages[7].

  • Pharmaceutical Intermediates: Aromatic hydroxy ketones are important intermediates in the synthesis of pharmaceuticals like paracetamol and aspirin[5].

Given the biological activities of its structural analogs, it is plausible that this compound and its derivatives could exhibit interesting pharmacological properties. However, to the best of our knowledge, the biological activity of this compound has not been extensively studied. This represents a potential area for future research.

Analytical Methodologies

The detection and quantification of α-hydroxy ketones from various matrices require sensitive and specific analytical methods.

Extraction

The extraction of α-hydroxy ketones from natural sources typically involves solvent extraction, with the choice of solvent depending on the polarity of the target compound and the nature of the matrix.

Detection and Quantification

Several analytical techniques can be used for the detection and quantification of α-hydroxy ketones:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like many aliphatic α-hydroxy ketones. Derivatization may sometimes be necessary to improve volatility and chromatographic performance.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally labile α-hydroxy ketones. Derivatization with a chromophore-containing reagent, such as 2,4-dinitrophenylhydrazine (DNPH), is often employed to allow for sensitive UV detection[11][12].

  • Spectrophotometric Assays: The bicinchoninic acid (BCA) assay has been shown to be effective for the quantification of compounds containing the α-hydroxy ketone structure[13].

Experimental Protocol: HPLC Analysis of Ketones (General)

  • Sample Preparation: Extract the sample containing the α-hydroxy ketones with a suitable organic solvent.

  • Derivatization (if necessary): React the extract with a solution of 2,4-dinitrophenylhydrazine in an acidic medium to form the corresponding hydrazones.

  • Chromatographic Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use a mobile phase gradient of acetonitrile and water to separate the different hydrazones.

  • Detection: Monitor the column effluent with a UV detector at a wavelength of approximately 370 nm[11].

  • Quantification: Prepare a calibration curve using standards of known concentrations of the target α-hydroxy ketone hydrazones to quantify the amount in the sample.

Conclusion and Future Directions

While this compound is not a known natural product, the study of this compound and its structural analogs holds significant promise for researchers in chemistry and drug development. The α-hydroxy ketone functional group is a key feature of many biologically active natural products.

Future research in this area could focus on:

  • Screening of Natural Sources: Despite current knowledge, it is still possible that this compound or its isomers could be discovered in a natural source. Advanced analytical techniques could be employed to screen a wide variety of organisms.

  • Synthesis of Derivatives: The synthesis of a library of this compound derivatives with varying chain lengths and functional groups could lead to the discovery of novel compounds with interesting biological activities.

  • Biological Screening: A comprehensive biological screening of this compound and its derivatives against a panel of targets (e.g., cancer cell lines, microbial strains) could uncover potential therapeutic applications.

  • Biocatalysis: The use of enzymes, such as dehydrogenases, to synthesize chiral this compound and its analogs could provide an efficient and environmentally friendly route to these compounds.

This technical guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this compound and the broader class of α-hydroxy ketones.

References

Elucidating the Biosynthetic Blueprint of 6-Hydroxy-5-decanone: A Technical Guide for Novel Pathway Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of Natural Product Biosynthesis

In the realm of drug discovery and metabolic engineering, the uncharacterized biosynthetic pathways of novel bioactive compounds represent both a formidable challenge and a treasure trove of opportunity. 6-Hydroxy-5-decanone, a molecule with potential yet underexplored biological activities, falls squarely into this category. The current body of scientific literature lacks a defined biosynthetic route for this hydroxyketone. This guide, therefore, is not a retrospective summary of established knowledge. Instead, it serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. Herein, we will leverage established principles of microbial and plant biochemistry to propose a plausible biosynthetic pathway for this compound and outline a rigorous, multi-faceted experimental strategy to validate this hypothesis. As your partner in scientific exploration, we aim to provide not just the "what" but the "why" behind each proposed step, fostering a deep, causal understanding of the experimental choices that lie ahead.

Part 1: A Proposed Biosynthetic Pathway for this compound

The chemical structure of this compound, a ten-carbon chain with a ketone at position 5 and a hydroxyl group at position 6, strongly suggests a genesis from fatty acid or polyketide biosynthesis. Both pathways utilize acetyl-CoA as a fundamental building block to construct carbon chains.[1][2] We propose a pathway rooted in the principles of fatty acid biosynthesis, with subsequent modifications by tailoring enzymes to yield the final product.

Precursor Supply: The Foundation of the Carbon Skeleton

The biosynthesis is hypothesized to initiate from primary metabolism, specifically the fatty acid synthesis (FAS) pathway. The core precursors are:

  • One molecule of Butyryl-CoA: This will form the C1-C4 portion of the final molecule. Butyryl-CoA is an intermediate in the fatty acid synthesis cycle.

  • Three molecules of Malonyl-CoA: These will serve as the two-carbon extender units, ultimately forming C5-C10. Malonyl-CoA is produced from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase.[3][4]

The availability of these precursors is intrinsically linked to the central carbon metabolism of the producing organism. High glucose levels generally promote the production of acetyl-CoA and, subsequently, malonyl-CoA, driving fatty acid synthesis.[3]

Core Biosynthesis: Assembly of the Decanoyl Chain

The assembly of the ten-carbon backbone likely proceeds via the iterative, cyclical reactions of the Fatty Acid Synthase (FAS) complex.[2][5] This multi-enzyme system catalyzes the sequential condensation of malonyl-CoA with a growing acyl chain.

  • Initiation: The process begins with the loading of butyryl-CoA onto the acyl carrier protein (ACP) of the FAS complex.

  • Elongation Cycles:

    • Condensation: The butyryl group is condensed with a malonyl-ACP, releasing CO2 and forming a β-ketoacyl-ACP intermediate.[5]

    • Reduction: The β-keto group is reduced to a hydroxyl group by a ketoreductase (KR) domain, utilizing NADPH as a cofactor.[4]

    • Dehydration: A dehydratase (DH) domain removes the hydroxyl group, creating a double bond.

    • Reduction: An enoyl reductase (ER) domain reduces the double bond, yielding a saturated acyl-ACP, now elongated by two carbons.

  • Termination: This cycle repeats three times, each time adding a two-carbon unit from malonyl-CoA, to generate a ten-carbon chain, decanoyl-ACP.

Tailoring and Release: The Genesis of the Hydroxyketone Moiety

This is the critical juncture where the pathway diverges from standard fatty acid synthesis to produce this compound. We propose the following enzymatic steps:

  • Hydroxylation: A specific monooxygenase, likely a cytochrome P450, introduces a hydroxyl group at the C6 position of the decanoyl-ACP intermediate. The regioselectivity of this enzyme is paramount.

  • Oxidation: A dehydrogenase then oxidizes the hydroxyl group at the C5 position to a ketone.

  • Thioesterase-mediated Release: A specialized thioesterase (TE) hydrolyzes the 6-hydroxy-5-decanoyl chain from the ACP, releasing the final product, this compound.

The interplay and order of these tailoring reactions will be a key area of investigation.

Below is a Graphviz diagram illustrating the proposed biosynthetic pathway.

Biosynthesis_of_6_Hydroxy_5_decanone AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA (x3) AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS ButyrylCoA Butyryl-CoA ButyrylCoA->FAS DecanoylACP Decanoyl-ACP FAS->DecanoylACP Iterative Condensation and Reduction Cycles Monooxygenase Monooxygenase (P450) DecanoylACP->Monooxygenase HydroxyDecanoylACP 6-Hydroxydecanoyl-ACP Monooxygenase->HydroxyDecanoylACP Dehydrogenase Dehydrogenase KetoDecanoylACP 6-Hydroxy-5-oxodecanoyl-ACP Dehydrogenase->KetoDecanoylACP Thioesterase Thioesterase FinalProduct This compound Thioesterase->FinalProduct Hydrolysis HydroxyDecanoylACP->Dehydrogenase KetoDecanoylACP->Thioesterase

Caption: Proposed biosynthetic pathway for this compound.

Part 2: Experimental Validation and Pathway Elucidation

A robust and multi-pronged approach is necessary to experimentally validate the proposed biosynthetic pathway. The following protocols are designed to be self-validating, with each experiment providing a piece of the puzzle that, when assembled, will provide a comprehensive picture of the biosynthesis of this compound.

Isotopic Labeling Studies: Tracing the Carbon Flow

Isotopic labeling is a powerful technique to trace the origin of the carbon atoms in a target molecule.[6]

Protocol: ¹³C-Labeling Experiment

  • Culture Preparation: Cultivate the producing organism (if known, otherwise a candidate organism) in a defined medium.

  • Precursor Feeding: Supplement parallel cultures with ¹³C-labeled precursors:

    • [1-¹³C]acetate

    • [2-¹³C]acetate

    • [U-¹³C]butyrate

  • Extraction and Purification: After a suitable incubation period, extract the secondary metabolites and purify this compound using chromatographic techniques (e.g., HPLC).

  • NMR Analysis: Analyze the purified compound by ¹³C-NMR spectroscopy. The incorporation and position of the ¹³C labels will confirm the precursor units and the folding pattern of the polyketide chain.[7]

  • Data Interpretation:

    • Feeding with [1-¹³C]acetate should label alternating carbons in the decanone backbone.

    • Feeding with [2-¹³C]acetate should label the other set of alternating carbons.

    • Feeding with [U-¹³C]butyrate should result in a block labeling of the first four carbons.

Table 1: Expected ¹³C-Labeling Patterns

Labeled PrecursorExpected Labeled Carbons in this compound
[1-¹³C]acetateC1, C3, C5, C7, C9
[2-¹³C]acetateC2, C4, C6, C8, C10
[U-¹³C]butyrateC1, C2, C3, C4
Genetic Approaches: Identifying the Biosynthetic Gene Cluster

If the producing organism's genome is sequenced, bioinformatic analysis can be used to identify a putative biosynthetic gene cluster (BGC) for this compound.

Workflow: Genome Mining and Gene Knockout

  • Genome Mining: Search the genome for genes encoding a Fatty Acid Synthase or Polyketide Synthase, along with genes for tailoring enzymes such as cytochrome P450s, dehydrogenases, and thioesterases, clustered together.

  • Gene Knockout: Once a candidate BGC is identified, create targeted knockouts of key genes (e.g., the core synthase, the P450 monooxygenase) using CRISPR-Cas9 or homologous recombination.

  • Metabolite Analysis: Compare the metabolite profiles of the wild-type and mutant strains using LC-MS. The disappearance of this compound in the mutant strain would strongly implicate the knocked-out gene in its biosynthesis.

  • Complementation: Re-introduce the knocked-out gene into the mutant strain. Restoration of this compound production would confirm the gene's function.

Gene_Knockout_Workflow Start Identify Putative BGC Knockout Generate Gene Knockout Mutant Start->Knockout Analysis LC-MS Metabolite Profiling Knockout->Analysis Comparison Compare Wild-Type vs. Mutant Analysis->Comparison Comparison->Start No Change Confirmation Gene Complementation Comparison->Confirmation Production Abolished Conclusion Confirm Gene Function Confirmation->Conclusion

Caption: Experimental workflow for gene function validation.

Heterologous Expression and In Vitro Reconstitution: Confirming Enzyme Function

To definitively determine the function of each enzyme in the proposed pathway, heterologous expression and in vitro reconstitution are the gold standards.

Protocol: In Vitro Enzymatic Assays

  • Gene Cloning and Expression: Clone the genes for the putative tailoring enzymes (monooxygenase, dehydrogenase, thioesterase) into an expression vector (e.g., in E. coli or Saccharomyces cerevisiae).

  • Protein Purification: Overexpress and purify the recombinant enzymes.

  • In Vitro Assays:

    • Incubate the purified monooxygenase with decanoyl-ACP and necessary cofactors (e.g., NADPH, O₂) and analyze the products by LC-MS for the formation of 6-hydroxydecanoyl-ACP.

    • Subsequently, add the purified dehydrogenase to the reaction mixture and monitor for the formation of 6-hydroxy-5-oxodecanoyl-ACP.

    • Finally, introduce the purified thioesterase and look for the release of this compound.

Part 3: Potential Biological Significance and Future Directions

While the biological activity of this compound is not well-documented, related hydroxyketones and polyketides exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[8][9] Elucidating the biosynthetic pathway of this compound is the first step towards understanding its natural role and exploring its potential as a therapeutic agent.

Future research should focus on:

  • Screening for Biological Activity: Testing purified this compound in a battery of biological assays to identify any antimicrobial, antifungal, anti-inflammatory, or cytotoxic effects.[10]

  • Metabolic Engineering: Once the BGC is confirmed, it can be heterologously expressed in a chassis organism like E. coli or S. cerevisiae for sustainable and scalable production.

  • Enzyme Engineering: The tailoring enzymes can be engineered to accept different substrates, potentially leading to the creation of novel, bioactive analogs of this compound.[11]

Conclusion

The biosynthesis of this compound presents an exciting challenge for the natural product research community. By combining classical biochemical techniques with modern genetic and synthetic biology tools, the proposed pathway can be systematically investigated and validated. This guide provides a comprehensive framework for this endeavor, empowering researchers to unravel the molecular machinery behind the synthesis of this intriguing molecule and unlock its potential for the benefit of science and medicine.

References

Spectroscopic Blueprint of 6-Hydroxy-5-decanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-5-decanone is a β-hydroxy ketone, a structural motif of significant interest in organic synthesis and medicinal chemistry. The presence of both a carbonyl and a hydroxyl group in close proximity imparts unique chemical reactivity and potential for diverse biological activities. Accurate structural elucidation and characterization of such molecules are paramount for their application in research and development. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data serves as a blueprint for its unambiguous identification and provides insights into its electronic and structural properties.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, with its ten-carbon backbone, a ketone at the 5-position, and a hydroxyl group at the 6-position, gives rise to a distinct set of signals in various spectroscopic analyses. The interplay between the carbonyl and hydroxyl groups, including the potential for intramolecular hydrogen bonding, is a key feature to consider when interpreting the spectral data.

fragmentation_pathway M Molecular Ion (M⁺) m/z = 172 F1 α-Cleavage (Loss of C₄H₉ radical) M->F1 Fragment at m/z 115 F2 α-Cleavage (Loss of C₄H₉O radical) M->F2 Fragment at m/z 101 F3 McLafferty Rearrangement M->F3 Characteristic Fragments

A Researcher's Guide to Investigating the Biological Activity of 6-Hydroxy-5-decanone and Related Aliphatic Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery and development of novel therapeutic agents are paramount to advancing human health. While a significant body of research exists for many classes of organic molecules, compounds like 6-Hydroxy-5-decanone remain largely unexplored, representing both a challenge and an opportunity. This technical guide addresses the current knowledge gap surrounding this compound and provides a comprehensive framework for its biological evaluation. In the absence of specific data for this molecule, this document outlines a systematic approach for the initial screening and characterization of its potential antimicrobial, anti-inflammatory, and cytotoxic properties. Detailed, field-proven protocols for key in vitro assays are provided, alongside insights into experimental design and data interpretation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this compound and other novel aliphatic hydroxy ketones.

Introduction: The Untapped Potential of Aliphatic Hydroxy Ketones

Aliphatic hydroxy ketones are a class of organic compounds characterized by a ketone functional group and a hydroxyl group on an acyclic carbon chain. While aromatic hydroxy ketones have been investigated as precursors for compounds like aspirin and paracetamol, their aliphatic counterparts are less characterized in terms of their intrinsic biological activities.[1] These molecules are often viewed as versatile intermediates in the synthesis of more complex, biologically active compounds.[1][2] However, the inherent chemical functionalities of aliphatic hydroxy ketones—a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group—suggest the potential for direct interaction with biological targets.

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery.[3][4][5] Natural products, in particular, have historically been a rich source of new medicines, with over half of new antibacterial drugs from 1981 to 2019 originating from natural sources or their derivatives.[3] The workflow for natural product drug discovery typically involves initial screening for biological activity, followed by isolation and characterization of the active compounds.[3][6][7]

This guide focuses on this compound as a case study for a largely uninvestigated molecule. A survey of the scientific literature reveals a significant lack of data on its biological effects. Therefore, this document will not serve as a review of its known activities, but rather as a proposed roadmap for their discovery. We will detail a logical, phased approach to screening, beginning with broad assessments of antimicrobial, anti-inflammatory, and cytotoxic potential.

Proposed Screening Workflow for a Novel Compound

The initial investigation of a novel compound like this compound should follow a structured, hierarchical screening cascade. This approach allows for efficient use of resources and provides a clear decision-making framework for further investigation. The process begins with broad in vitro assays and progresses to more specific and complex studies based on initial findings.[8]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Mechanistic Assays Compound Acquisition Compound Acquisition Primary Assays Antimicrobial Screening (e.g., Broth Microdilution) Anti-inflammatory Screening (e.g., Protein Denaturation Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Acquisition->Primary Assays Novel Compound (this compound) Hit Confirmation Confirmation of Activity in Independent Experiments Primary Assays->Hit Confirmation Active 'Hits' Identified Dose-Response Determination of IC50/EC50/MIC Hit Confirmation->Dose-Response Secondary Assays Advanced Assays Based on Primary Hits (e.g., Enzyme Inhibition, Cytokine Profiling) Dose-Response->Secondary Assays Confirmed & Potent Hits

Figure 1: A phased workflow for the initial biological screening of a novel compound.

Foundational Screening Protocols

The following sections provide detailed, step-by-step protocols for the initial assessment of the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound. These in vitro methods are widely used, cost-effective, and provide a solid foundation for further research.[9][10]

Assessment of Antimicrobial Activity

Aliphatic ketones and aldehydes have demonstrated antimicrobial properties, with their efficacy often influenced by carbon chain length.[11][12][13] Therefore, a primary screen for antimicrobial activity is a logical starting point. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10][14][15][16]

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Reagents and Microorganisms:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO).

    • Culture the desired bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media overnight.

    • Adjust the turbidity of the microbial suspensions to match a 0.5 McFarland standard.

  • Assay Procedure (96-well plate format):

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

    • Add 50 µL of the diluted microbial suspension to each well.

    • Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubation and Reading:

    • Incubate the plates at the optimal temperature for the microorganisms (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Data Presentation:

MicroorganismCompoundMIC (µg/mL)
S. aureusThis compoundExperimental Value
E. coliThis compoundExperimental Value
C. albicansThis compoundExperimental Value
S. aureusPositive Control (e.g., Ampicillin)Known Value
E. coliPositive Control (e.g., Ampicillin)Known Value
C. albicansPositive Control (e.g., Fluconazole)Known Value
Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[9] Several in vitro assays can provide an initial indication of a compound's anti-inflammatory potential. The inhibition of protein denaturation is a well-established method, as denaturation of proteins is a known cause of inflammation.[17][18]

Protocol 3.2: Inhibition of Albumin Denaturation Assay

  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard drug at different concentrations.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The IC50 value (the concentration required to inhibit 50% of denaturation) can be determined by plotting the percentage inhibition against the compound concentration.

Assessment of Cytotoxicity

Cytotoxicity testing is crucial in early-stage drug discovery to assess the potential of a compound to cause cell death.[19][20][21] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[19][20]

Protocol 3.3: MTT Assay for Cytotoxicity

  • Cell Culture and Seeding:

    • Culture a suitable human cell line (e.g., HEK293, HepG2) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing media with the media containing the different concentrations of the compound.

    • Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

    • Incubate the plate for 24-72 hours.

  • MTT Assay and Measurement:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution in a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).[8]

Mechanistic Insights and Future Directions

The initial screening assays provide a foundational understanding of the biological activities of this compound. Positive "hits" in any of these assays warrant further investigation to elucidate the mechanism of action.

G cluster_0 Primary Hit cluster_1 Potential Mechanisms PrimaryHit This compound shows Anti-inflammatory Activity COX_LOX Inhibition of COX/LOX Enzymes PrimaryHit->COX_LOX Investigate with Enzyme Inhibition Assays Cytokine Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) PrimaryHit->Cytokine Investigate with ELISA/qPCR on stimulated macrophages NFkB Inhibition of NF-κB Signaling Pathway COX_LOX->NFkB Cytokine->NFkB

Figure 2: Potential mechanistic pathways to investigate for an anti-inflammatory hit.

For instance, if this compound demonstrates anti-inflammatory properties, subsequent studies could involve:

  • Enzyme Inhibition Assays: To determine if the compound inhibits key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).[9][22]

  • Cytokine Release Assays: To measure the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells like macrophages.[23]

  • Signaling Pathway Analysis: To investigate the compound's impact on key inflammatory signaling pathways, such as the NF-κB pathway.[23]

Similarly, confirmed antimicrobial activity would lead to studies on the mechanism of bacterial or fungal cell death, while significant cytotoxicity would necessitate further investigation into the pathways of apoptosis or necrosis.

Conclusion

While this compound is currently an understudied molecule, it represents a potential starting point for the discovery of new bioactive compounds. The lack of existing data should not be a deterrent but rather an encouragement for novel investigation. By employing the systematic screening workflow and detailed protocols outlined in this guide, researchers can efficiently and effectively evaluate the biological potential of this compound and other related aliphatic hydroxy ketones. This foundational work is a critical first step in the long but rewarding journey of drug discovery and development.

References

The Synthetic Pathway to 6-Hydroxy-5-decanone: A Technical Guide to its Synthesis, Purification, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Chemical Identity and Physicochemical Properties

6-Hydroxy-5-decanone is a C10 aliphatic β-hydroxy ketone with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol [2]. Its structure features a carbonyl group at the 5-position and a hydroxyl group on the adjacent carbon (C6), which is a chiral center. The presence of both a ketone and an alcohol functional group makes it a versatile intermediate in organic synthesis.

PropertyValueSource
IUPAC Name6-hydroxydecan-5-onePubChem[2]
CAS Number6540-98-3PubChem[2]
Molecular FormulaC₁₀H₂₀O₂PubChem[2]
Molecular Weight172.26 g/mol PubChem[2]
XLogP3-AA (Predicted)2.5PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count2PubChem[2]
Rotatable Bond Count6PubChem[2]

Section 2: Synthesis of this compound via Aldol Condensation

The most direct and classical approach to synthesizing β-hydroxy ketones like this compound is the aldol condensation[1][3]. This reaction forms a new carbon-carbon bond by reacting an enolate with a carbonyl compound[3]. In this case, the crossed aldol condensation of pentanal and 2-pentanone is the logical synthetic route.

Reaction Principle and Mechanism

The base-catalyzed aldol condensation begins with the deprotonation of the α-carbon of the ketone (2-pentanone) by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (pentanal). The resulting alkoxide intermediate is then protonated to yield the β-hydroxy ketone, this compound.

aldol_condensation cluster_enolate Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation Protonation ketone 2-Pentanone enolate Enolate Intermediate ketone->enolate Deprotonation base Base (e.g., NaOH) enolate_node Enolate aldehyde Pentanal alkoxide Alkoxide Intermediate aldehyde->alkoxide alkoxide_node Alkoxide enolate_node->aldehyde C-C Bond Formation water H₂O product This compound alkoxide_node->product Protonation

Figure 1: Aldol condensation workflow for this compound synthesis.
Detailed Experimental Protocol

This protocol is a representative procedure for a base-catalyzed crossed aldol condensation.

Materials:

  • 2-Pentanone (reagent grade)

  • Pentanal (reagent grade)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone (1.0 equivalent) in 95% ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 2 M) with vigorous stirring.

  • Aldehyde Addition: Add pentanal (1.0 equivalent) dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding dilute hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Section 3: Purification and Isolation

The crude product from the aldol condensation will likely contain unreacted starting materials and potentially self-condensation byproducts. Purification is essential to obtain high-purity this compound. Flash column chromatography is a highly effective method for this purpose[4][5].

Flash Column Chromatography Protocol

Materials:

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude this compound

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent mixture is gradually increased to separate the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a liquid.

purification_workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate product Purified this compound evaporate->product

Figure 2: Workflow for the purification of this compound.

Section 4: Structural Elucidation and Characterization

Rigorous analytical techniques are required to confirm the structure and purity of the synthesized this compound.

Spectroscopic Data
TechniqueKey ObservationsSource
¹H NMR Data available on SpectraBase.SpectraBase[6]
¹³C NMR Data available on SpectraBase.SpectraBase[6][7]
FTIR Characteristic C=O and O-H stretching frequencies.PubChem[2], ChemicalBook[8]
Mass Spec. Molecular ion peak and fragmentation pattern consistent with the structure.PubChem[2], NIST[9]
Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment. Key signals would include the triplet from the terminal methyl groups, multiplets for the methylene chains, and a characteristic signal for the proton on the carbon bearing the hydroxyl group.

  • ¹³C NMR: Shows the number of unique carbon environments. A peak corresponding to the carbonyl carbon would be expected in the downfield region (around 210-215 ppm), with other peaks corresponding to the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to identify the functional groups present. For this compound, the key absorptions are:

  • A broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • A strong, sharp peak around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone.

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique provides the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): Expected at m/z = 172.

  • Key Fragments: Common fragmentation patterns for ketones would be observed, such as alpha-cleavage on either side of the carbonyl group. PubChem lists major peaks at m/z 69, 85, and 57[2].

Section 5: Stereochemistry

The C6 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The aldol condensation described above, using achiral reagents and catalysts, will produce a racemic mixture (an equal mixture of both enantiomers).

The synthesis of a single enantiomer would require a stereoselective synthesis, for example, by using a chiral catalyst or a chiral auxiliary[10]. The characterization of the enantiomeric composition would necessitate the use of chiral chromatography or NMR with chiral shift reagents.

Section 6: Potential Applications and Biological Relevance

While specific applications for this compound are not extensively documented, β-hydroxy ketones are an important class of molecules with known biological activities. For instance, β-hydroxybutyrate, a related ketone body, has been shown to have roles in cellular signaling and may reduce the production of senescent cells associated with vascular aging[11][12][13][14]. The structural motif of this compound makes it a potential candidate for further investigation in areas such as:

  • Drug Discovery: As a chiral building block for the synthesis of more complex bioactive molecules.

  • Metabolic Research: To study the effects of exogenous β-hydroxy ketones on cellular processes.

  • Flavor and Fragrance Chemistry: Although currently not used for this purpose, its structure suggests potential sensory properties that could be explored.

Section 7: Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, purification, and characterization of this compound. By leveraging the classical aldol condensation, a robust and scalable synthetic route is established. The detailed protocols for purification via flash chromatography and characterization using modern spectroscopic techniques provide a solid foundation for researchers to produce and validate this compound with high purity. The discussion of its stereochemistry and potential applications highlights areas for future research and development, positioning this compound as a valuable molecule for further scientific exploration.

References

Review of 6-Hydroxy-5-decanone literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Hydroxy-5-decanone

This guide serves as a comprehensive technical review of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a synthesized understanding of the molecule's properties, potential synthesis, and analytical methodologies, grounded in established scientific principles. We will explore the causality behind experimental choices and propose robust protocols, highlighting both the current state of knowledge and the significant opportunities for future research.

Introduction to this compound

This compound, also known as valeroin, is an α-hydroxy ketone (or acyloin) characterized by a ten-carbon backbone with a hydroxyl group on carbon 6 and a ketone on carbon 5. Its structure presents an interesting subject for chemical synthesis and a potential scaffold for biological applications. While commercially available for research purposes, its natural occurrence has not been documented, and its biological functions remain largely unexplored, presenting a fertile ground for investigation.[1]

This document provides a detailed exploration of its physicochemical properties, proposes robust synthetic pathways based on analogous compounds, discusses potential areas of biological significance, and outlines a detailed analytical workflow for its detection and quantification.

Physicochemical Properties and Spectroscopic Characterization

Understanding the fundamental properties of this compound is the first step in designing experiments. Key identifiers and properties have been compiled from various chemical databases.[2][3]

Data Presentation: Key Properties of this compound
PropertyValueSource
IUPAC Name 6-hydroxydecan-5-onePubChem[2]
Synonyms 5-Decanone, 6-hydroxy-; ValeroinThe Good Scents Company, PubChem[1][2]
CAS Number 6540-98-3Sigma-Aldrich
Molecular Formula C₁₀H₂₀O₂PubChem[2]
Molecular Weight 172.26 g/mol PubChem[2]
Boiling Point (est.) 213.25 °C @ 760 mm HgThe Good Scents Company[1]
logP (o/w) (est.) 2.758The Good Scents Company[1]
InChIKey ORLDHCIQVZTBQQ-UHFFFAOYSA-NSigma-Aldrich
Spectroscopic Profile

While full datasets require empirical measurement, the structure allows for the confident prediction of its spectroscopic signature, essential for its identification.

  • Mass Spectrometry (MS): In a typical electron impact (EI) GC-MS analysis, this compound would undergo characteristic α-cleavage adjacent to the carbonyl group. We would expect to see major fragments resulting from the cleavage of the C4-C5 and C6-C7 bonds. Predicted collision cross-section (CCS) values can further aid in identification in ion mobility-mass spectrometry setups.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features: a strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch, and a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H (hydroxyl) stretch.[2][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the two terminal methyl groups (triplets, ~0.9 ppm). The proton on the hydroxyl-bearing carbon (C6) would appear as a multiplet, and the hydroxyl proton itself would be a broad singlet whose chemical shift is dependent on concentration and solvent.

    • ¹³C NMR: A prominent signal for the carbonyl carbon would be observed downfield (~210 ppm). The carbon bearing the hydroxyl group (C6) would resonate around 70-80 ppm, with the remaining aliphatic carbons appearing upfield.

Synthesis of this compound: Proposed Methodologies

Experimental Protocol: Enantioselective Synthesis

The following protocol is a proposed, high-yield pathway to enantiomerically enriched this compound, adapted from established methods like the Sharpless asymmetric dihydroxylation, which has proven effective for structurally similar silyl enol ethers.[8] The rationale for choosing an enantioselective route is grounded in the principle that the stereochemistry of a molecule often dictates its biological activity.

Step 1: Formation of the Silyl Enol Ether

  • To a solution of 5-decanone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert argon atmosphere, add 1.1 equivalents of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

  • Stir the mixture for 1 hour to ensure complete deprotonation and formation of the lithium enolate.

  • Add 1.2 equivalents of chlorotrimethylsilane (TMSCl) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether of 5-decanone. Purify by vacuum distillation.

Step 2: Sharpless Asymmetric Dihydroxylation

  • In a round-bottom flask, dissolve the purified silyl enol ether in a 1:1 mixture of t-butanol and water.

  • Add the appropriate Sharpless AD-mix formulation (AD-mix-β for the (R)-enantiomer or AD-mix-α for the (S)-enantiomer) and methanesulfonamide.

  • Stir the resulting slurry vigorously at 0 °C until the reaction is complete (monitored by TLC or GC-MS).

  • Add solid sodium sulfite and stir for 1 hour to quench the osmate ester.

  • Extract the product with ethyl acetate. The combined organic layers are washed with 2M sulfuric acid to hydrolyze the silyl ether, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude enantiomerically enriched this compound.

  • Purify the final product by flash column chromatography on silica gel.

Visualization: Synthetic Workflow

G cluster_step1 Step 1: Silyl Enol Ether Formation cluster_step2 Step 2: Asymmetric Dihydroxylation start 5-Decanone enol Lithium Enolate Formation (LDA, THF, -78°C) start->enol silyl TMSCl Quench enol->silyl prod1 Silyl Enol Ether of 5-Decanone silyl->prod1 ad Sharpless AD-mix-β/α (t-BuOH/H₂O, 0°C) prod1->ad Purified Intermediate hydrolysis Acidic Workup (H₂SO₄) ad->hydrolysis prod2 (R)- or (S)-6-Hydroxy-5-decanone hydrolysis->prod2

Caption: Proposed enantioselective synthesis of this compound.

Biological Significance: An Exploratory Outlook

While no specific biological activity is currently attributed to this compound, its chemical structure is analogous to several classes of biologically important molecules. This allows us to frame hypotheses and guide future research.

  • Pheromone Chemistry: The α-hydroxy ketone motif is found in insect pheromones. For instance, 3-hydroxy-2-decanone has been identified as a potential pheromone component.[9] This structural similarity suggests that this compound could be investigated as a potential semiochemical for insect attraction or repulsion, a field with significant applications in agriculture and public health.[10]

  • Flavor and Fragrance: Although its use in flavors and fragrances is not currently recommended, its presence in the catalogs of specialty chemical suppliers points towards potential, uncharacterized organoleptic properties.[1] It shares a core structure with compounds found in natural products known for their distinct flavors and aromas, such as[11]-gingerol from ginger, which contains a 5-hydroxy-3-decanone moiety.[12]

  • Pharmaceutical Building Block: The α-hydroxy ketone unit is a valuable synthon in organic chemistry and a key structural element in various natural products and pharmaceutical agents.[7][11] Enantiomerically pure this compound could serve as a chiral building block for the synthesis of more complex molecules with therapeutic potential.[13]

Visualization: Potential Research Pathways

G cluster_fields center_node This compound pheromones Pheromone Research center_node->pheromones Structural Analogy to 3-hydroxy-2-decanone flavor Flavor & Fragrance center_node->flavor Relation to Gingerols pharma Pharmaceutical Synthesis center_node->pharma Chiral Building Block for Bioactive Molecules

Caption: Logical relationships guiding future research on this compound.

Analytical Methodologies: A GC-MS Protocol

For the reliable detection and quantification of this compound in a complex matrix (e.g., a reaction mixture, biological extract, or environmental sample), gas chromatography-mass spectrometry (GC-MS) is the method of choice due to its high sensitivity and selectivity.[14][15]

Experimental Protocol: GC-MS Quantification

This protocol is designed as a self-validating system, incorporating calibration standards and quality controls for trustworthy and reproducible results.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of aqueous sample, add 10 µL of an internal standard solution (e.g., 1-dodecanol at 10 µg/mL in methanol).

  • Add 2 mL of dichloromethane, vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a clean GC vial.

  • Repeat the extraction (steps 2-4) on the aqueous layer and combine the organic extracts.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

2. GC-MS Analysis

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Instrumentation: Use a GC system equipped with a mass selective detector.[16]

  • Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Key ions for this compound would be determined from a full scan of a pure standard but would likely include fragments from α-cleavage.

Data Presentation: Recommended GC-MS Parameters
ParameterSettingRationale
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column providing excellent separation for a wide range of semi-volatile compounds.[16]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation of analytes with varying boiling points.[17]
MS Source Temp 230 °CStandard temperature for EI source.
MS Quad Temp 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Impact (EI) at 70 eVCreates reproducible fragmentation patterns for library matching.[14]

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in dichloromethane, each containing the internal standard at a fixed concentration.

  • Analyze each standard using the GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the concentration of this compound in the unknown samples by using the linear regression equation derived from the calibration curve.

Visualization: Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction (Dichloromethane) add_is->extract concentrate Concentrate under N₂ extract->concentrate inject Inject 1 µL concentrate->inject gc_sep GC Separation (HP-5MS Column) inject->gc_sep ms_detect MS Detection (EI, SIM Mode) gc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int cal_curve Calibration Curve peak_int->cal_curve quant Quantification cal_curve->quant

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion and Future Directions

This compound stands as a molecule of latent potential. While its fundamental physicochemical properties are established, its role in the natural world and its utility in applied science are yet to be defined. The significant gaps in the literature—particularly regarding its natural occurrence, specific biological functions, and the differential activities of its enantiomers—represent compelling opportunities for original research.

Future work should prioritize:

  • Screening for Biological Activity: Systematic screening of this compound against insect receptors and in behavioral assays to test the pheromone hypothesis.

  • Sensory Evaluation: Olfactory and gustatory analysis to characterize its profile for potential flavor and fragrance applications.

  • Exploration as a Synthetic Intermediate: Utilizing the chiral forms of this compound as starting materials for the synthesis of novel, complex molecules in drug discovery programs.

By pursuing these avenues, the scientific community can unlock the full potential of this intriguing α-hydroxy ketone.

References

Unveiling the Enigma of 6-Hydroxy-5-decanone: A Proposed Research Program and Technical Guide to Elucidating its Mechanism of Action as a Putative Pheromone

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

While the bioactivity of 6-Hydroxy-5-decanone remains largely uncharacterized in peer-reviewed literature, its structural similarity to known mammalian pheromones, such as 6-hydroxy-6-methyl-3-heptanone, presents a compelling hypothesis: this compound may function as a chemical signaling agent, or pheromone, influencing physiological and behavioral responses. This technical guide outlines a comprehensive, multi-tiered research program designed to rigorously investigate this hypothesis and elucidate the complete mechanism of action of this compound. We will proceed from the foundational steps of receptor identification and characterization to the elucidation of downstream signaling cascades and culminating in the assessment of its physiological and behavioral impact in vivo. Each proposed experimental stage is designed to be self-validating, ensuring a high degree of scientific integrity. This document serves as a roadmap for researchers poised to explore the potential of this intriguing molecule.

Introduction: The Pheromonal Hypothesis

Pheromones are chemical signals that trigger innate behavioral or physiological responses in members of the same species. In mammals, these signals are primarily detected by the vomeronasal organ (VNO), a specialized chemosensory structure, and to some extent by the main olfactory epithelium. A notable example of a mammalian pheromone is 6-hydroxy-6-methyl-3-heptanone, a volatile constituent of male mouse urine that has been demonstrated to accelerate puberty in prepubertal female mice.[1][2][3][4] The structural analogy between 6-hydroxy-6-methyl-3-heptanone and this compound provides a strong rationale for investigating the latter as a putative pheromone.

This guide will detail a logical and technically robust workflow to:

  • Identify the primary molecular receptor(s) for this compound.

  • Characterize the receptor-ligand interaction and the immediate downstream signaling events.

  • Elucidate the full signaling pathway from receptor activation to cellular response.

  • Validate the physiological and behavioral effects of this compound in a relevant animal model.

The following sections will provide detailed experimental protocols, the rationale behind their selection, and visual representations of the proposed workflows and signaling pathways.

Phase I: Receptor Identification and Validation

The initial and most critical step is the identification of the specific receptor(s) that bind to this compound. Given that many known pheromone receptors are G-protein coupled receptors (GPCRs) of the vomeronasal receptor families (V1Rs and V2Rs), our search will be focused on these receptor classes.[1][5]

Experimental Workflow: Receptor Screening

A high-throughput screening approach using a library of orphan GPCRs, particularly those expressed in the VNO, is the recommended starting point.

G_1 cluster_0 Phase I: Receptor Identification start Synthesize Radiolabeled This compound ([3H]-6H5D) screen High-Throughput Radioligand Binding Assay start->screen hits Identify 'Hit' Receptors with High Affinity Binding screen->hits library Orphan Vomeronasal GPCR Library (HEK293 cells) library->screen validate Functional Validation of Hits (Calcium Flux or Tango Assay) hits->validate

Caption: Workflow for the identification and validation of this compound receptors.

Detailed Protocol: High-Throughput Radioligand Binding Assay
  • Synthesis of Radiolabeled Ligand: Synthesize this compound with a tritium ([³H]) label to create [³H]-6-Hydroxy-5-decanone. This allows for sensitive detection of binding.

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a library of plasmids, each encoding a different orphan vomeronasal GPCR.

  • Membrane Preparation: After 48 hours of expression, harvest the cells and prepare membrane fractions.

  • Binding Assay: Incubate the membrane preparations with increasing concentrations of [³H]-6-Hydroxy-5-decanone.

  • Detection: Separate bound from unbound radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Perform saturation binding analysis to determine the binding affinity (Kd) and receptor density (Bmax) for each receptor. "Hits" are identified as receptors exhibiting high-affinity, saturable binding.

Functional Validation of "Hit" Receptors

Positive hits from the binding assay must be validated in functional assays to ensure that binding leads to receptor activation.

Table 1: Functional Assays for GPCR Activation

Assay TypePrincipleAdvantages
Calcium Flux Assay Measures changes in intracellular calcium concentrations upon GPCR activation (for Gq-coupled receptors).High-throughput, real-time kinetics.
Tango GPCR Assay Ligand binding recruits a protease-tagged arrestin to the GPCR, cleaving a transcription factor that drives reporter gene expression.[6]Broadly applicable to Gq, Gs, and Gi/o-coupled GPCRs.[6][7]
cAMP Assay Measures changes in cyclic AMP levels (for Gs and Gi-coupled receptors).Well-established, sensitive.

A positive functional validation would show a dose-dependent increase in the respective signal (e.g., fluorescence, luminescence) upon application of this compound to cells expressing the hit receptor.

Phase II: Elucidation of the Downstream Signaling Pathway

Once a receptor is validated, the next step is to map the intracellular signaling cascade it initiates. For pheromone receptors in the VNO, a common pathway involves the activation of Phospholipase C (PLC) and the subsequent opening of the Transient Receptor Potential Cation Channel 2 (TRPC2).[5][8][9]

G_2 cluster_1 Proposed Signaling Pathway ligand This compound receptor Vomeronasal Receptor (e.g., V1R) ligand->receptor gprotein G-protein (Gαq/11) receptor->gprotein plc Phospholipase C (PLC) gprotein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag trpc2 TRPC2 Channel dag->trpc2 activates ca_influx Ca2+ Influx trpc2->ca_influx depolarization Neuronal Depolarization & Action Potential ca_influx->depolarization

Caption: Hypothesized signaling cascade for this compound.

Experimental Protocols for Pathway Elucidation
  • Immunoprecipitation and Western Blotting:

    • Objective: To confirm the interaction between the identified receptor and specific G-protein subunits (e.g., Gαq/11).

    • Method: Co-transfect cells with the receptor and tagged G-protein subunits. Stimulate with this compound, lyse the cells, and immunoprecipitate the receptor. Probe the immunoprecipitate for the presence of the G-protein subunit via Western blot.

  • Phospholipase C (PLC) Activity Assay:

    • Objective: To measure the production of inositol phosphates (IPs), the downstream products of PLC activation.

    • Method: Use a commercially available IP-One ELISA assay on cells expressing the receptor. A dose-dependent increase in IP accumulation upon stimulation with this compound would confirm PLC activation.

  • Patch-Clamp Electrophysiology:

    • Objective: To directly measure the ion channel activity of TRPC2 in response to this compound.

    • Method: Perform whole-cell patch-clamp recordings on vomeronasal sensory neurons (VSNs) isolated from wild-type and TRPC2-knockout mice. Application of this compound should elicit an inward current in wild-type VSNs that is absent in TRPC2-knockout VSNs.[8]

Phase III: In Vivo Physiological and Behavioral Validation

The final phase of this research program is to demonstrate a clear physiological and behavioral effect of this compound in a living organism. Based on the puberty-accelerating effects of the structurally similar 6-hydroxy-6-methyl-3-heptanone, a similar in vivo assay is proposed.[1][8][10]

Experimental Protocol: Puberty Acceleration Bioassay
  • Animal Model: Use prepubertal female mice (e.g., BALB/cJ strain, 21 days old).

  • Experimental Groups:

    • Group A (Control): Daily topical application of a control vehicle to the nares.

    • Group B (Positive Control): Daily topical application of 6-hydroxy-6-methyl-3-heptanone.

    • Group C (Test Compound): Daily topical application of this compound.

  • Treatment Period: Administer the compounds twice daily for six consecutive days.

  • Endpoint Measurement: On day seven, euthanize the mice and measure:

    • Uterine Weight: An increase in uterine weight is a key indicator of puberty onset.[8][10]

    • Vaginal Opening: Record the age at which vaginal patency occurs.

    • Hormone Levels: Measure serum levels of luteinizing hormone (LH) and estradiol via ELISA.

  • Expected Outcome: A statistically significant increase in uterine weight and advancement of vaginal opening in the this compound group compared to the control group would provide strong evidence for its role as a puberty-accelerating pheromone.

Table 2: Predicted Outcomes of the In Vivo Puberty Acceleration Bioassay

GroupTreatmentPredicted Uterine WeightPredicted Age of Vaginal Opening
AControl VehicleBaselineNormal
B6-hydroxy-6-methyl-3-heptanoneSignificantly IncreasedSignificantly Earlier
CThis compoundHypothesis: Significantly Increased Hypothesis: Significantly Earlier

Conclusion and Future Directions

This technical guide presents a structured and scientifically rigorous research program to investigate the mechanism of action of this compound. By systematically progressing from receptor identification to the validation of in vivo physiological effects, this workflow provides a clear path to understanding the biological role of this molecule. The proposed experiments are based on well-established methodologies in the field of chemical sensing and will generate the high-quality data necessary to confirm or refute the hypothesis that this compound is a novel mammalian pheromone.

Successful elucidation of this mechanism could have significant implications for our understanding of chemical communication in mammals and may open new avenues for the development of novel therapeutics or animal behavior modifiers.

References

Unveiling the Therapeutic Potential of 6-Hydroxy-5-decanone: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 6-Hydroxy-5-decanone, a small molecule with a chemical structure suggestive of potential therapeutic relevance. In the absence of direct biological data for this compound, this document outlines a structured, hypothesis-driven approach to investigate its potential anti-inflammatory and anti-cancer properties. Drawing parallels from structurally related bioactive compounds, we present a logical progression of in vitro and in vivo studies, complete with detailed experimental protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel chemical entities.

Introduction: The Rationale for Investigating this compound

This compound is a 10-carbon aliphatic ketone containing a hydroxyl group. Its chemical scaffold, featuring both a carbonyl and a hydroxyl functional group, is present in a variety of naturally occurring and synthetic molecules with established biological activities. For instance, gingerols, the active components of ginger, possess a similar β-hydroxy ketone motif and exhibit potent anti-inflammatory and anti-cancer effects[1][2]. While no biological activities have been reported for this compound to date, its structural characteristics warrant a thorough investigation into its potential therapeutic applications.

This guide proposes a systematic exploration of this compound's bioactivity, focusing on two key therapeutic areas with high unmet medical needs: inflammation and cancer. The subsequent sections will detail the necessary steps for its initial characterization, and a comprehensive workflow for evaluating its efficacy from cell-based assays to preclinical animal models.

Physicochemical Characterization and Synthesis of this compound

A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties. This data is crucial for ensuring compound purity, stability, and for the formulation of appropriate delivery vehicles for biological testing.

Physicochemical Properties

Publicly available data provides the following information for this compound:

PropertyValueSource
Molecular FormulaC10H20O2PubChem
Molecular Weight172.27 g/mol PubChem
IUPAC Name6-hydroxydecan-5-onePubChem
CAS Number6540-98-3Sigma-Aldrich

Additional characterization, such as solubility in various solvents, melting point, and stability under different pH and temperature conditions, should be determined experimentally.[1][3]

Synthesis and Purification

A plausible synthetic route for this compound would involve the aldol condensation of pentanal and pentan-2-one, followed by selective reduction of the resulting enone. The synthesized compound must be purified to ≥95% purity, as confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7]

Diagram: Proposed Synthesis Workflow

G Pentanal Pentanal Aldol Aldol Condensation Pentanal->Aldol Pentan2one Pentan-2-one Pentan2one->Aldol Enone Enone Intermediate Aldol->Enone Reduction Selective Reduction Enone->Reduction Crude Crude this compound Reduction->Crude Purification Purification (Chromatography) Crude->Purification Pure Pure this compound (≥95%) Purification->Pure Characterization Physicochemical Characterization Pure->Characterization

Caption: A proposed workflow for the synthesis and purification of this compound.

In Vitro Evaluation of Therapeutic Potential

The initial screening of this compound's biological activity will be conducted using a panel of in vitro assays to assess its anti-inflammatory and anti-cancer properties.

Assessment of Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.[8] The following assays will provide a preliminary indication of this compound's anti-inflammatory potential.

Principle: Denaturation of tissue proteins is a hallmark of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.[9][10]

Protocol:

  • Prepare a solution of 0.2% w/v bovine serum albumin (BSA) in Tris buffer (pH 6.8).

  • Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • To 5 mL of each test solution, add 5 mL of the BSA solution.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Principle: The stabilization of the lysosomal membrane is crucial in limiting the inflammatory response. This assay uses HRBCs as a model for the lysosomal membrane.[9]

Protocol:

  • Prepare a 10% v/v suspension of HRBCs in isotonic buffer.

  • Add various concentrations of this compound or a standard drug to the HRBC suspension.

  • Incubate the samples at 56°C for 30 minutes in a water bath.

  • Centrifuge the samples and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Assessment of Anti-Cancer Activity

A battery of assays will be employed to determine the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.[2][11][12][13][14]

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer[Hypothetical Value]
A549Lung Cancer[Hypothetical Value]
HCT116Colon Cancer[Hypothetical Value]
HeLaCervical Cancer[Hypothetical Value]

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Protocol:

  • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the cell populations using a flow cytometer.

Principle: This assay determines the effect of the compound on the progression of the cell cycle.

Protocol:

  • Treat cancer cells with this compound for 24 hours.

  • Fix the cells in ethanol and stain the DNA with PI.

  • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.

Elucidation of Potential Mechanisms of Action

Understanding the molecular pathways through which this compound exerts its effects is critical for its development as a therapeutic agent.

Key Inflammatory Signaling Pathways

The primary inflammatory signaling pathways to investigate include NF-κB, MAPK, and JAK-STAT.[8][15][16][17][18] The activation status of key proteins in these pathways (e.g., phosphorylation of p65, p38, STAT3) can be assessed by Western blotting or ELISA.

Diagram: Inflammatory Signaling Pathways

G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli LPS, Cytokines NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK JAK_STAT JAK-STAT Pathway Stimuli->JAK_STAT Inflammation Inflammatory Gene Expression (Cytokines, Chemokines) NFkB->Inflammation MAPK->Inflammation JAK_STAT->Inflammation Inhibition This compound (Hypothesized Inhibition) Inhibition->NFkB Inhibition->MAPK Inhibition->JAK_STAT

Caption: Hypothesized inhibitory effect of this compound on key inflammatory signaling pathways.

Key Cancer-Related Signaling Pathways

For anti-cancer activity, key pathways to investigate include PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and Wnt/β-catenin.[19][20][21][22][23] Aberrant signaling in these pathways is a common feature of many cancers.

Diagram: Cancer Signaling Pathways

G cluster_0 Growth Factor Signaling cluster_1 Key Oncogenic Pathways cluster_2 Hallmarks of Cancer GF Growth Factors PI3K PI3K/AKT/mTOR GF->PI3K RAS RAS/RAF/MEK/ERK GF->RAS WNT Wnt/β-catenin GF->WNT Hallmarks Proliferation, Survival, Metastasis PI3K->Hallmarks RAS->Hallmarks WNT->Hallmarks Inhibition This compound (Hypothesized Inhibition) Inhibition->PI3K Inhibition->RAS Inhibition->WNT

Caption: Hypothesized inhibitory effect of this compound on key cancer signaling pathways.

In Vivo Evaluation of Therapeutic Efficacy

Promising in vitro results should be followed by in vivo studies to assess the efficacy and safety of this compound in a whole-organism context.

Animal Models of Inflammation

A commonly used model for inflammatory arthritis is the Collagen-Induced Arthritis (CIA) model in mice.[24][25]

Protocol:

  • Induce arthritis in DBA/1J mice by immunization with bovine type II collagen.

  • Once arthritis is established, treat mice with this compound or a vehicle control daily.

  • Monitor clinical signs of arthritis (paw swelling, erythema).

  • At the end of the study, collect tissues for histological analysis and measure serum levels of inflammatory cytokines.

Animal Models of Cancer

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are standard for evaluating anti-cancer agents.[26][27][28][29][30]

Protocol:

  • Implant a human cancer cell line (e.g., MCF-7) subcutaneously into nude mice.

  • Once tumors are established, randomize mice into treatment groups (vehicle control, this compound).

  • Administer treatment daily and monitor tumor growth with calipers.

  • At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, roadmap for the initial preclinical investigation of this compound. The proposed workflow is designed to systematically evaluate its potential as an anti-inflammatory or anti-cancer agent. Positive outcomes from these studies would warrant further investigation, including more detailed mechanism of action studies, pharmacokinetic and toxicological profiling, and exploration in a wider range of disease models. The ultimate goal is to determine if this compound possesses a favorable therapeutic window and holds promise for further development as a novel therapeutic agent.

References

6-Hydroxy-5-decanone solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-Hydroxy-5-decanone

Introduction

This compound is an organic molecule featuring a ten-carbon aliphatic chain functionalized with both a hydroxyl group and a carbonyl group. Its structure, possessing both polar functional groups and a significant non-polar hydrocarbon tail, presents a unique profile of physicochemical properties. Understanding the solubility and stability of this α-hydroxy ketone is paramount for its application in various fields, including chemical synthesis, flavor and fragrance development, and particularly in pharmaceutical sciences, where such knowledge is critical for formulation, storage, and ensuring the safety and efficacy of drug products.

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols. We will delve into the principles governing its behavior in various solvents and under stress conditions, providing the causal logic behind experimental choices to ensure a self-validating and robust analytical approach.

Part 1: Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential before undertaking experimental studies. These parameters dictate its behavior in different environments.

The structure of this compound consists of a polar head (the ketone and hydroxyl groups) and a non-polar tail (the butyl and pentyl chains). The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl group is a hydrogen bond acceptor. These features allow for limited interaction with polar solvents. However, the long alkyl chain contributes significant lipophilicity, which governs its solubility in non-polar organic solvents.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₂₀O₂[1][2]
Molecular Weight 172.27 g/mol [1][2]
IUPAC Name 6-hydroxydecan-5-one[1]
CAS Number 6540-98-3[1][3]
Boiling Point (est.) 213.25 °C @ 760.00 mm Hg[4]
logP (o/w) (est.) 2.758[4]
Water Solubility (est.) 1210 mg/L @ 25 °C[4]

Part 2: Solubility Profile

The solubility of a compound is a critical parameter that influences everything from reaction kinetics to bioavailability. The principle of "like dissolves like" is the primary guiding concept in solubility prediction and solvent selection[5]. The dual hydrophilic/lipophilic nature of this compound suggests it will exhibit nuanced solubility behavior.

Theoretical Considerations
  • In Polar Protic Solvents (e.g., Water, Ethanol): The hydroxyl and carbonyl groups can form hydrogen bonds with protic solvents. However, the long C10 alkyl chain is hydrophobic and will disrupt the hydrogen-bonding network of water, limiting its aqueous solubility. In alcohols like ethanol, the presence of an alkyl chain on the solvent molecule makes it a more favorable medium.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They will primarily interact with the hydroxyl group of this compound. Solubility is expected to be moderate to good.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the alkyl chain via van der Waals forces. The polar functional groups will be poorly solvated, but the long non-polar tail suggests that solubility should be favorable.

  • In Aqueous Acids and Bases: this compound lacks strongly acidic or basic functional groups. The secondary alcohol is not acidic enough to be deprotonated by 5% NaOH, and the ketone is not basic enough to be protonated by 5% HCl. Therefore, its solubility is not expected to increase significantly in dilute aqueous acid or base solutions[6].

Experimental Workflow for Solubility Determination

The following diagram and protocol outline a systematic approach to characterizing the solubility of this compound.

G cluster_0 Qualitative Solubility Assessment cluster_1 Quantitative Solubility Assessment (Shake-Flask Method) A Weigh 25 mg of This compound B Add 0.75 mL Solvent (in portions) A->B C Vortex Vigorously for 60 seconds B->C D Visually Inspect for Dissolution C->D E Classify: Soluble, Partially Soluble, Insoluble D->E End End E->End F Add excess compound to known volume of solvent G Equilibrate at 25°C (e.g., 24-48h with shaking) F->G H Filter (0.45 µm PTFE) to remove undissolved solid G->H I Prepare dilutions of the saturated solution H->I J Quantify concentration via validated HPLC/GC method I->J J->End Start Start TestType Determine Goal? Start->TestType TestType->A Qualitative Screening TestType->F Quantitative Measurement

Caption: Workflow for solubility assessment of this compound.

Detailed Protocol: Qualitative Solubility Testing

This protocol provides a rapid screening in a range of solvents to classify the compound's general solubility.[7]

  • Preparation: Into separate 1.5 mL microcentrifuge tubes, accurately weigh approximately 25 mg of this compound.

  • Solvent Addition: Add 0.75 mL of the test solvent to each tube in three 0.25 mL portions.

  • Mixing: After each addition, cap the tube and vortex vigorously for at least 60 seconds.[5]

  • Observation: After the final addition and mixing, allow any undissolved material to settle. Visually inspect the solution against a contrasting background.

  • Classification:

    • Soluble: No solid particles are visible. The solution is clear.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The compound appears largely undissolved.

  • Test Solvents: A recommended set of solvents includes:

    • Water (Purified, Type I)

    • 5% w/v Sodium Hydroxide (NaOH)

    • 5% v/v Hydrochloric Acid (HCl)

    • Ethanol

    • Methanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Hexane

Detailed Protocol: Quantitative Solubility (Equilibrium Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

  • Sample Preparation: Add an excess amount of this compound (e.g., 50 mg) to a glass vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is necessary to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Sample Clarification: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove all undissolved particles.

  • Dilution: Immediately dilute the filtered saturate solution with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, against a standard curve of this compound to determine its concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L.

Part 3: Stability Profile and Forced Degradation

Stability testing is essential to understand how a molecule's chemical integrity is affected by environmental factors over time. Forced degradation (or stress testing) is an integral part of this process, designed to accelerate degradation to identify likely breakdown products and establish degradation pathways.[8][9] This information is critical for developing stability-indicating analytical methods.

Potential Degradation Pathways

The functional groups of this compound suggest several potential degradation routes:

  • Oxidation: The secondary alcohol at the C6 position is susceptible to oxidation, which would yield a diketone (5,6-decanedione). Stronger oxidative conditions could lead to cleavage of the carbon-carbon bond.

  • Hydrolysis: The molecule does not contain hydrolyzable functional groups like esters or amides, so it is expected to be stable to hydrolysis under neutral conditions. However, extreme pH and temperature could potentially catalyze other reactions.

  • Photodegradation: Ketones can undergo photochemical reactions, such as Norrish Type I or Type II reactions, upon exposure to UV light. This could lead to cleavage and the formation of various smaller molecules.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

Experimental Workflow for Forced Degradation Study

The following workflow is designed to systematically evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[8][10]

G cluster_conditions Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) Incubate Incubate under Stress Condition A->Incubate B Base Hydrolysis (0.1 M NaOH, 60°C) B->Incubate C Oxidation (3% H₂O₂, RT) C->Incubate D Thermal (80°C, Solid State) D->Incubate E Photolytic (ICH Q1B Light Exposure) E->Incubate Prep Prepare Stock Solution of this compound Prep->A Prep->B Prep->C Control Unstressed Control (Stored at 4°C in dark) Prep->Control Analysis Analyze all samples by Stability-Indicating HPLC Method Control->Analysis Incubate->Analysis Results Compare stressed samples to control. Identify degradants. Calculate mass balance. Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

Detailed Protocols for Forced Degradation

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each condition, mix the stock solution with the stressor solution.

  • Incubate for a defined period (e.g., 24, 48, 72 hours), taking samples at intermediate time points.

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.[11]

1. Acidic and Basic Hydrolysis:

  • Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

  • Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

  • Condition: Incubate samples in a water bath at 60 °C.

  • Neutralization: Before HPLC analysis, neutralize the acid sample with an equivalent amount of 0.1 M NaOH, and the base sample with 0.1 M HCl.

2. Oxidative Degradation:

  • Stressor: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Condition: Store the mixture at room temperature, protected from light.

  • Causality: H₂O₂ is used to simulate oxidative stress, which can be encountered during storage in the presence of air or peroxides. The secondary alcohol is a likely target for oxidation.[8]

3. Thermal Degradation:

  • Sample: Place a known amount of the solid compound in a clear glass vial.

  • Condition: Store the vial in an oven at 80 °C.

  • Analysis: At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

4. Photostability:

  • Sample: Place both a solid sample and a solution of the compound in photochemically transparent containers.

  • Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Condition: Expose the samples to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Causality: This test is crucial for determining if the compound requires protection from light during storage and handling.[8]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

  • Technique: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the preferred technique.[12]

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile or methanol is typically used to separate the relatively non-polar parent compound from potentially more polar degradation products.

  • Method Validation: The method must be validated for specificity. This is achieved by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation products are resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is free from any co-eluting impurities.

Conclusion

This guide has outlined a comprehensive strategy for evaluating the solubility and stability of this compound. By combining theoretical predictions with robust, systematic experimental protocols, researchers can generate a complete physicochemical profile of this molecule. The solubility data is fundamental for selecting appropriate solvents for synthesis, purification, and formulation. The stability data, generated through forced degradation studies, is indispensable for identifying potential degradation pathways, developing stability-indicating analytical methods, and establishing appropriate storage and handling conditions. This knowledge is a prerequisite for the successful development of any product containing this compound, ensuring its quality, safety, and efficacy.

References

An In-depth Technical Guide on the Chirality and Stereoisomers of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Hydroxy-5-decanone is a chiral β-hydroxy ketone, a structural motif of significant interest in organic synthesis and medicinal chemistry. The presence of a stereocenter at the C6 position dictates the existence of two enantiomers, (R)- and (S)-6-hydroxy-5-decanone. The absolute configuration of this stereocenter is a critical determinant of the molecule's biological activity and physical properties. This guide provides a comprehensive technical overview of the stereochemical aspects of this compound, detailing methodologies for stereoselective synthesis, and robust analytical techniques for the separation and characterization of its stereoisomers. The focus is on providing actionable, field-proven insights to guide experimental design and interpretation.

The Stereochemical Landscape of this compound

The core of this compound's stereochemistry lies at the C6 position, the carbon atom bearing the hydroxyl group, which is a chiral center. This gives rise to a pair of enantiomers, which are non-superimposable mirror images of each other.

G cluster_enantiomers Enantiomers of this compound R_img R_label (R)-6-hydroxy-5-decanone S_img S_label (S)-6-hydroxy-5-decanone mirror Mirror Plane R_label->mirror mirror->S_label

Caption: The enantiomeric pair of this compound.

In the context of drug development, it is well-established that enantiomers can exhibit markedly different pharmacological and toxicological profiles. This is due to the stereospecific nature of biological receptors and enzymes. Therefore, the ability to control and confirm the stereochemical outcome of synthetic routes to this compound is not merely an academic exercise but a critical requirement for its potential therapeutic applications.

Strategies for Stereoselective Synthesis

The generation of enantiomerically pure or enriched this compound can be approached through two primary strategies: the resolution of a racemic mixture or de novo asymmetric synthesis.

Chiral Resolution of Racemic this compound

This "classical" approach involves the preparation of a racemic mixture of this compound, followed by the separation of the enantiomers.

  • Diastereomeric Salt Formation: The hydroxyl group of the racemic mixture can be reacted with a chiral acid to form diastereomeric esters. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers.

  • Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. For instance, a lipase can be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Asymmetric Synthesis: A Proactive Approach

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the often-inefficient separation of a racemic mixture. A highly effective strategy for the synthesis of chiral β-hydroxy ketones is the asymmetric reduction of a prochiral diketone precursor, such as 5,6-decanedione.

Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones. This method often utilizes a ruthenium catalyst with a chiral ligand and a hydrogen donor like isopropanol.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 5,6-Decanedione

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Catalyst Pre-formation: In a Schlenk flask, a chiral ruthenium catalyst, such as (R,R)-Ts-DPEN RuCl, is dissolved in anhydrous isopropanol.

  • Reaction Mixture: In a separate flask, 5,6-decanedione is dissolved in anhydrous isopropanol.

  • Initiation: The catalyst solution is transferred to the substrate solution via cannula.

  • Reaction Progress: The reaction is stirred at a controlled temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is extracted with an appropriate solvent (e.g., ethyl acetate), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

G cluster_workflow Asymmetric Transfer Hydrogenation Workflow A Inert Atmosphere Setup B Catalyst Solution Preparation A->B C Substrate Solution Preparation A->C D Reaction Initiation B->D C->D E Monitoring Reaction Progress D->E F Aqueous Work-up E->F G Purification F->G H Enantiomerically Enriched Product G->H

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Analytical Methods for Stereoisomer Characterization

Accurate determination of the enantiomeric purity (enantiomeric excess, ee) is critical. Chiral chromatography is the gold standard for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak IA) is often effective for this class of compounds.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol is typically used. The exact ratio must be optimized to achieve baseline separation.

  • Sample Preparation: The sample is dissolved in the mobile phase at a low concentration (e.g., 1 mg/mL).

  • Analysis: The sample is injected onto the HPLC system, and the eluent is monitored with a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Table 1: Representative Chiral HPLC Separation Data

StereoisomerRetention Time (min)Peak Area (%)
(R)-6-hydroxy-5-decanone8.298.5
(S)-6-hydroxy-5-decanone10.11.5
Enantiomeric Excess (ee)97.0%
Chiral Gas Chromatography (GC)

For volatile compounds, chiral GC offers excellent resolution. The hydroxyl group of this compound may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.

Conclusion

The stereochemical integrity of this compound is a cornerstone of its potential utility in drug discovery and development. A thorough understanding of the principles of stereoselective synthesis and the application of robust analytical methodologies are indispensable for any research program involving this molecule. This guide has outlined the key considerations and provided actionable protocols to empower researchers in their synthetic and analytical endeavors.

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Hydroxy-5-decanone, a β-hydroxy ketone, intended for researchers in organic synthesis and drug development. While numerous general methods exist for the formation of β-hydroxy carbonyl compounds, this note details a robust protocol centered on a base-catalyzed crossed Aldol addition reaction. The causality behind experimental choices, from reagent selection to reaction conditions and purification, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This protocol is designed as a self-validating system, incorporating steps for in-process monitoring and final product characterization.

Introduction and Scientific Background

This compound belongs to the structural class of β-hydroxy ketones (or aldols), a motif of significant importance in organic chemistry. This functional group arrangement is a common feature in many natural products and serves as a versatile synthetic intermediate, allowing for further transformations into α,β-unsaturated ketones, 1,3-diols, and other valuable structures.

The most classic and powerful method for constructing β-hydroxy ketones is the Aldol reaction.[1][2] This reaction forms a new carbon-carbon bond by coupling an enolate nucleophile (derived from an aldehyde or ketone) with a carbonyl electrophile.[3] The synthesis of this compound is an excellent case study for a crossed Aldol reaction , where two different carbonyl compounds are reacted.[4]

Our synthetic strategy involves the reaction between the enolate of 2-pentanone and the aldehyde pentanal. In this scheme, 2-pentanone serves as the enolate precursor (the nucleophile), and pentanal acts as the electrophilic partner. Careful control of reaction conditions is paramount to favor the desired crossed product and minimize side reactions, such as the self-condensation of pentanal.

Reaction Mechanism: Base-Catalyzed Crossed Aldol Addition

The base-catalyzed Aldol reaction proceeds through a three-step mechanism: enolate formation, nucleophilic attack, and protonation.[2][3]

  • Enolate Formation: A base, such as sodium hydroxide (NaOH) or the stronger lithium diisopropylamide (LDA), abstracts an acidic α-hydrogen from 2-pentanone. This deprotonation forms a resonance-stabilized enolate ion, which is the key nucleophile.[5]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of pentanal. This step forms a new carbon-carbon bond—the defining feature of the Aldol reaction—and generates a tetrahedral alkoxide intermediate.[2]

  • Protonation: The alkoxide intermediate is protonated by a protic solvent (like water or ethanol) or during an aqueous workup, yielding the final β-hydroxy ketone product, this compound.[3]

To ensure the desired outcome, this protocol is designed to add pentanal slowly to a mixture of 2-pentanone and the base. This strategy maintains a low concentration of the enolizable aldehyde, thereby suppressing its self-condensation and maximizing the yield of the desired crossed product.

Aldol_Mechanism Mechanism of Crossed Aldol Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation ketone 2-Pentanone enolate Enolate (Nucleophile) ketone->enolate Deprotonation base Base (OH⁻) aldehyde Pentanal product This compound alkoxide Alkoxide Intermediate enolate->alkoxide C-C Bond Formation alkoxide->product H₂O Workup

Caption: Base-catalyzed mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for base-catalyzed crossed Aldol reactions.[6][7]

Materials and Reagents
ReagentFormulaMol. Wt. ( g/mol )Amount (mmol)Volume / MassCAS Number
2-PentanoneC₅H₁₀O86.13504.31 g (5.3 mL)107-87-9
PentanalC₅H₁₀O86.13403.45 g (4.2 mL)110-62-3[8]
Sodium HydroxideNaOH40.00100.40 g1310-73-2
Ethanol (95%)C₂H₅OH46.07-100 mL64-17-5
Diethyl Ether(C₂H₅)₂O74.12-200 mL60-29-7
Hydrochloric Acid (1M)HCl36.46-~50 mL7647-01-0
Brine (sat. NaCl)NaCl58.44-50 mL7647-14-5
Magnesium SulfateMgSO₄120.37-~10 g7487-88-9
Silica Gel (TLC)SiO₂60.08-As needed7631-86-9
Silica Gel (Column)SiO₂60.08-~100 g7631-86-9

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Pentanal and 2-pentanone are flammable liquids. Sodium hydroxide is corrosive.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Reagent Preparation: Dissolve sodium hydroxide (0.40 g, 10 mmol) in 95% ethanol (80 mL) in the reaction flask with gentle stirring. Add 2-pentanone (4.31 g, 50 mmol) to this solution. Cool the flask to 0 °C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of pentanal (3.45 g, 40 mmol) in 20 mL of 95% ethanol and load it into the dropping funnel. Add the pentanal solution dropwise to the stirred ketone-base mixture over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C for an additional 2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of pentanal and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 1M HCl (~40-50 mL) until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound is purified by flash column chromatography.

  • Column Preparation: Prepare a slurry of silica gel (~100 g) in hexane and pack it into a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Workflow A 1. Setup & Cool (2-Pentanone, NaOH, EtOH in flask at 0°C) B 2. Slow Addition (Pentanal in EtOH added dropwise) A->B C 3. Reaction & Monitoring (Stir at 0°C for 2h, monitor by TLC) B->C D 4. Quench & Extract (Acidify with HCl, extract with Et₂O) C->D E 5. Wash & Dry (Wash with H₂O, Brine; Dry with MgSO₄) D->E F 6. Concentrate (Remove solvent via rotary evaporation) E->F G 7. Purify (Silica Gel Column Chromatography) F->G H 8. Characterize (Pure this compound) G->H

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Validation

To validate the successful synthesis and purity of this compound, a combination of spectroscopic methods should be employed. The expected data should be compared against established reference spectra.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the hydroxyl proton, the methine proton adjacent to the hydroxyl group, and the various methylene and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 distinct carbon environments, including the carbonyl carbon (~210-215 ppm), the hydroxyl-bearing carbon (~70-75 ppm), and the aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum should display a strong, broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹ and a sharp, strong absorption for the ketone carbonyl group (C=O stretch) around 1710 cm⁻¹.

  • Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight (172.26 g/mol ) and provide fragmentation patterns consistent with the structure.[6][9]

The successful correlation of the obtained data with reference spectra from databases like PubChem or the NIST Chemistry WebBook will confirm the identity and purity of the synthesized compound.[6][9]

References

Application Notes & Protocols for the Purification of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of 6-hydroxy-5-decanone, a valuable synthetic intermediate. The protocols and methodologies detailed herein are designed to assist researchers in obtaining this α-hydroxy ketone in high purity, a critical prerequisite for its successful application in drug development and other advanced scientific endeavors. The structure of this guide is tailored to provide not just procedural steps, but also the scientific rationale behind the recommended techniques, ensuring a deep understanding of the purification process.

Introduction to this compound and the Imperative of Purity

This compound, also known as valeroin, is an organic compound featuring both a ketone and a hydroxyl functional group. Its structure presents a moderate degree of polarity, influencing its solubility and chromatographic behavior. The presence of these functional groups makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.

The purity of this compound is paramount for its use in research and development. Impurities, which can include starting materials, by-products, or residual solvents from its synthesis, can interfere with subsequent reactions, lead to the formation of unintended side-products, and complicate the interpretation of biological or analytical data. Therefore, robust purification strategies are essential to ensure the integrity of experimental outcomes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification protocols. The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂--INVALID-LINK--[1]
Molecular Weight 172.26 g/mol --INVALID-LINK--[1]
Appearance Not specified, likely a liquid or low-melting solid at room temperature.Inferred from structure
Estimated Boiling Point (Atmospheric Pressure) 213.25 °C--INVALID-LINK--[2]
Estimated Boiling Point (10 mmHg) ~105-110 °CPredicted using Clausius-Clapeyron equation based nomographs.[3]
Estimated Boiling Point (1 mmHg) ~65-70 °CPredicted using Clausius-Clapeyron equation based nomographs.[3]
logP (Octanol/Water Partition Coefficient) 2.758--INVALID-LINK--[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO). Expected to be soluble in other polar organic solvents like methanol, ethanol, and acetone, with lower solubility in nonpolar solvents like hexane.--INVALID-LINK--
CAS Number 6540-98-3--INVALID-LINK--[4]

Purification Strategies: From Crude Product to High Purity

The purification of this compound typically involves a multi-step approach, beginning with preliminary purification to remove bulk impurities, followed by high-resolution techniques to achieve the desired level of purity. The choice of methods will depend on the nature and quantity of impurities present in the crude material.

A general workflow for the purification of this compound.
Preliminary Purification: Vacuum Distillation

Given its relatively high atmospheric boiling point, vacuum distillation is the preferred method for the initial purification of this compound.[5] This technique allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.

Causality behind Experimental Choices:

  • Reduced Pressure: Lowering the pressure significantly reduces the boiling point of the compound, preventing degradation that can occur at temperatures near its atmospheric boiling point.

  • Fractional Distillation: If the crude product contains impurities with boiling points close to that of this compound, a fractional distillation setup with a Vigreux or packed column is recommended to enhance separation efficiency.

Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Loading: Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Initiating Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at the predicted boiling point for the applied pressure (see table above). A final fraction may contain higher-boiling impurities.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable temperature during the collection of the main fraction is indicative of a pure compound.

  • Termination: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

High-Resolution Purification: Column Chromatography

For the removal of impurities with similar boiling points or polarities, column chromatography is a highly effective technique. Given the polar nature of the hydroxyl group and the ketone, normal-phase chromatography on silica gel is a suitable choice.

Causality behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar adsorbent that will interact more strongly with the polar hydroxyl group of this compound compared to less polar impurities.

  • Mobile Phase: A solvent system of increasing polarity is typically used (gradient elution). A nonpolar solvent like hexane or petroleum ether is used to elute nonpolar impurities first, followed by the addition of a more polar solvent like ethyl acetate or diethyl ether to elute the desired compound.

Protocol for Silica Gel Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the partially purified this compound in a minimal amount of the initial, nonpolar eluent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the nonpolar solvent. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

High-Purity Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For applications requiring the highest purity, such as in the final stages of drug development, preparative HPLC can be employed. Both normal-phase and reversed-phase chromatography can be adapted for this purpose.

  • Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica or diol-bonded silica) and a nonpolar mobile phase (e.g., hexane/isopropanol).

  • Reversed-Phase HPLC: Employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Due to the moderate polarity of this compound, reversed-phase HPLC is a viable option.

Protocol for Preparative Reversed-Phase HPLC:

  • Column and Mobile Phase Selection: Choose a suitable preparative C18 column and a mobile phase system (e.g., a gradient of acetonitrile in water).

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase.

  • Injection and Separation: Inject the sample onto the column and run the preparative HPLC system according to the optimized method.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the highly purified product.

Purity Assessment and Characterization

The purity of the final product must be rigorously assessed. The following analytical techniques are recommended for this purpose.

Analytical techniques for purity assessment and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 0.1-1 mg/mL.

  • GC Conditions:

    • Column: A standard nonpolar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any remaining impurities.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a range appropriate for the molecular weight of the compound and expected fragments (e.g., m/z 40-300).

  • Data Analysis: A single, sharp peak in the chromatogram indicates high purity. The mass spectrum should correspond to the expected fragmentation pattern of this compound, with a molecular ion peak (or a fragment corresponding to the loss of water) confirming its identity.

High-Performance Liquid Chromatography (HPLC)

HPLC with a suitable detector (e.g., UV or refractive index) can be used for quantitative purity analysis.

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a known concentration.

  • HPLC Conditions (Reversed-Phase):

    • Column: A C18 analytical column.

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile or methanol.

    • Detector: A UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.

References

Application Notes & Protocols: Investigating 6-Hydroxy-5-decanone in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Hydroxy-Ketone

In the vast landscape of natural product discovery, novel molecules present both a challenge and an opportunity for therapeutic innovation. 6-Hydroxy-5-decanone, a C10 aliphatic hydroxy-ketone, represents a class of compounds with underexplored biological potential. While direct research on this specific molecule is nascent, its structural motifs—a ketone group and a hydroxyl group—are hallmarks of biologically active molecules that play crucial roles in cellular metabolism and signaling.

Ketone bodies, such as β-hydroxybutyrate, are not merely metabolic fuels but also potent signaling molecules that can modulate inflammation, oxidative stress, and gene expression through epigenetic modifications.[1][2] They have been shown to alter mitochondrial bioenergetics and can selectively impact the viability of cancer cells, which often exhibit abnormal glucose metabolism (the Warburg effect).[2][3] The presence of a hydroxyl group can further increase a molecule's solubility and potential for interaction with cellular enzymes and receptors.[4]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological effects of this compound in various cell culture models. The protocols outlined below are designed as a self-validating cascade, starting from fundamental characterization and cytotoxicity assessment to more complex mechanistic studies. This guide emphasizes the rationale behind experimental choices, ensuring a scientifically rigorous approach to uncovering the compound's bioactivity.

Part 1: Foundational Characterization & Preparation

Before initiating cell-based assays, it is critical to understand the physicochemical properties of this compound and prepare it for sterile cell culture use.

Physicochemical Properties Summary

A clear understanding of the test compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[5][6][7]
Molecular Weight 172.26 g/mol [5][6]
CAS Number 6540-98-3[5][6][7]
IUPAC Name 6-hydroxydecan-5-one[6]
Structure CCCCC(C(=O)CCCC)O[6]
Protocol: Preparation of Sterile Stock Solutions

The accuracy of all subsequent assays hinges on the correct preparation and storage of the compound. Due to its aliphatic nature, this compound is likely to have limited aqueous solubility.

Rationale: A high-concentration, sterile stock solution in an appropriate solvent allows for consistent dosing in aqueous cell culture media while minimizing solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is a common choice for its broad solvency and relatively low toxicity to cultured cells at low concentrations (<0.5% v/v).

Step-by-Step Protocol:

  • Solubility Testing: Empirically determine the solubility of this compound in cell culture-grade DMSO. Start by attempting to dissolve 10 mg in 100 µL of DMSO to create a ~100 mg/mL stock. If insoluble, adjust the volume accordingly.

  • Stock Solution Preparation: Accurately weigh out a precise amount of this compound (e.g., 17.23 mg) using an analytical balance.

  • Dissolution: Dissolve the compound in the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 100 mM). Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the media applied to cells does not exceed a non-toxic level (typically ≤0.1-0.5%).

Part 2: Initial Screening - Cytotoxicity & Proliferation Assays

The first critical step in evaluating a new compound is to determine its effect on cell viability and proliferation. This establishes a therapeutic or toxic concentration range, which is essential for designing all subsequent mechanistic assays.

Experimental Workflow: Cytotoxicity Screening

This workflow provides a logical sequence for assessing the impact of this compound on cell health.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis prep Prepare sterile stock solution of This compound seed Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) prep->seed treat Treat with serial dilutions of compound (e.g., 0.1 µM to 100 µM) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay_type Perform Viability/Toxicity Assay (e.g., MTT, SRB, or LDH) incubate->assay_type read Measure signal (Absorbance/Fluorescence) assay_type->read calc Calculate % Viability vs. Control and determine IC₅₀ value read->calc

Caption: Workflow for determining the cytotoxic potential of a test compound.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" wells.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Part 3: Mechanistic Exploration - Apoptosis & Cell Cycle Assays

If this compound demonstrates significant anti-proliferative effects, the next logical step is to investigate the mechanism of cell death or growth arrest.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells.

Materials:

  • Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Harvesting: Collect both adherent and floating cells from the culture dish. Centrifuge to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer. The data will allow for the quantification of different cell populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Part 4: Investigating Metabolic & Signaling Effects

Given the structural similarity of this compound to ketone bodies, investigating its impact on cellular metabolism and related signaling pathways is a compelling avenue of research.[1]

Potential Signaling Pathways to Investigate

The known effects of ketones suggest several pathways that could be modulated by this compound. Research could focus on changes in protein expression or phosphorylation states within these cascades.

G cluster_metabolism Metabolic Modulation cluster_signaling Cellular Signaling compound This compound mito Mitochondrial Respiration (e.g., Seahorse Assay) compound->mito Metabolic Effects ros Reactive Oxygen Species (ROS) Production compound->ros Metabolic Effects glyco Glycolysis Rate compound->glyco Metabolic Effects hdac HDAC Inhibition & Epigenetic Changes compound->hdac Signaling Effects ampk AMPK Pathway (Energy Sensing) compound->ampk Signaling Effects mtor mTOR Pathway (Growth & Proliferation) compound->mtor Signaling Effects mito->ros glyco->mtor ampk->mtor

Caption: Potential cellular pathways affected by this compound.

Protocol: Measurement of Mitochondrial Respiration

Rationale: Ketones are known to alter mitochondrial function.[1] A Seahorse XF Analyzer allows for the real-time measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer and corresponding cell culture microplates.

  • Cells treated with a non-toxic, biologically active concentration of this compound.

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere.

  • Compound Treatment: Treat cells with this compound for the desired duration (e.g., 1 hour to 24 hours).

  • Assay Preparation: Prepare the Seahorse analyzer and the mito stress test compounds according to the manufacturer's protocol.

  • Assay Execution: Place the cell plate in the analyzer. The instrument will measure baseline OCR and then sequentially inject the inhibitors to measure key parameters of mitochondrial function:

    • Basal Respiration: Baseline OCR.

    • ATP Production: Decrease in OCR after oligomycin injection.

    • Maximal Respiration: OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

  • Data Analysis: Analyze the resulting OCR profile to determine how this compound affects mitochondrial health and function.

Conclusion and Future Directions

The provided application notes offer a structured, hypothesis-driven approach to characterizing the biological activity of this compound. By starting with broad assessments of cytotoxicity and progressing to specific mechanistic assays, researchers can efficiently determine if this novel compound warrants further investigation as a potential therapeutic agent. Positive findings in these assays would justify more advanced studies, including in vivo animal models, target identification, and exploration of its potential in disease contexts such as cancer, metabolic disorders, or neurodegenerative diseases.[9] The key is a methodical progression from general observation to specific molecular mechanism, unlocking the full scientific and therapeutic potential of this compound.

References

Application Note: A Validated HPLC-UV Method for the Quantification of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 6-hydroxy-5-decanone using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the weak native ultraviolet absorbance of aliphatic ketols, direct quantification often lacks the sensitivity required for research and pharmaceutical applications. To overcome this limitation, this protocol employs a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH). This reaction converts the target analyte into a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling highly sensitive detection at 360 nm. The method detailed herein provides a comprehensive workflow from sample preparation and derivatization to chromatographic separation and data analysis, making it suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in various matrices.

Introduction and Scientific Principle

This compound is a bifunctional molecule containing both a hydroxyl and a ketone group.[1][2] The accurate quantification of such ketols is essential in various fields, including organic synthesis, metabolic studies, and quality control in drug development. The primary analytical challenge for quantifying aliphatic ketones like this compound is their lack of a strong native chromophore. The carbonyl group (C=O) exhibits a weak n→π* electronic transition in the 270-300 nm UV region, which results in poor sensitivity and high limits of detection.[3][4]

To address this, the most reliable and widely adopted strategy is chemical derivatization.[5][6] This protocol utilizes 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of this compound under acidic conditions to form a highly conjugated and stable hydrazone derivative. This derivative is intensely colored and exhibits strong absorbance in a more convenient region of the UV-Visible spectrum, typically around 360 nm, significantly enhancing the sensitivity and specificity of the analysis.[7] The subsequent separation of the derivatized analyte is achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity.[8][9]

Reaction Principle: Derivatization with DNPH

G cluster_reactants Reactants cluster_products Product Analyte This compound (Weak Chromophore) Derivative This compound-2,4-DNPH (Strong Chromophore) Analyte->Derivative + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine (Derivatizing Agent) Water H₂O

Caption: Figure 1: Derivatization of this compound with DNPH.

Materials and Instrumentation

Reagents and Standards
  • This compound analytical standard (≥97% purity): Sourced from a reputable chemical supplier.[1]

  • 2,4-Dinitrophenylhydrazine (DNPH): Reagent grade, caution should be exercised as it can be explosive when dry.

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Water: Ultrapure, 18.2 MΩ·cm.

  • Hydrochloric Acid (HCl): Concentrated, analytical grade.

  • Methanol (MeOH): HPLC grade.

Instrumentation
  • HPLC System: An Agilent 1290 Infinity II LC System or equivalent, consisting of:

    • Binary or Quaternary Pump

    • Multisampler/Autosampler

    • Multicolumn Thermostat

    • Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)[10]

  • Analytical Balance: 4 or 5-decimal place.

  • pH Meter

  • Vortex Mixer

  • Centrifuge

  • Class A Volumetric Glassware

Experimental Protocol

This protocol is designed as a self-validating system, incorporating the preparation of a calibration curve for accurate quantification.

Workflow Overview

G prep_standards 1. Prepare Stock & Calibration Standards derivatize 3. Derivatization with DNPH prep_standards->derivatize prep_sample 2. Prepare Sample Solution prep_sample->derivatize hplc_analysis 4. HPLC Analysis derivatize->hplc_analysis Inject Derivatized Solutions data_proc 5. Data Processing & Quantification hplc_analysis->data_proc Generate Chromatograms

Caption: Figure 2: Overall experimental workflow for quantification.

Preparation of Solutions
  • DNPH Derivatizing Solution (0.2% w/v): Carefully dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl. Mix until dissolved. This solution should be prepared fresh and stored protected from light.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of this compound standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards. A suggested range is 1 µg/mL to 100 µg/mL.

Sample and Standard Derivatization Protocol
  • Aliquot: Transfer 100 µL of each calibration standard and sample solution into separate autosampler vials.

  • Add Reagent: Add 400 µL of the DNPH Derivatizing Solution to each vial.

  • Reaction: Cap the vials, vortex briefly, and allow the reaction to proceed at 40°C for 60 minutes in the dark. The development of a yellow-orange color indicates the formation of the hydrazone.

  • Dilution: After cooling to room temperature, add 500 µL of acetonitrile/water (50:50 v/v) to each vial to stop the reaction and prepare the sample for injection.

  • Filtration (if necessary): If any precipitate is observed, centrifuge the vials or filter the supernatant through a 0.22 µm syringe filter before placing them in the HPLC autosampler.

HPLC Chromatographic Conditions

The separation is based on established methods for DNPH-derivatized ketones, optimized for medium-chain analytes.[6][10][11]

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18)[10]
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C[6]
Injection Volume 10 µL
Detection Wavelength 360 nm
Run Time 22 minutes

Rationale for Parameter Selection:

  • C18 Column: The hydrophobic C18 stationary phase provides excellent retention and separation for the relatively non-polar DNPH derivative of this compound.[11][12]

  • Acetonitrile/Water Gradient: This mobile phase system is standard for reversed-phase chromatography, allowing for the efficient elution of analytes with varying polarities.[8][9] The gradient ensures that the derivatized analyte is eluted with a good peak shape in a reasonable time.

  • 30°C Column Temperature: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes.[6]

  • 360 nm Detection: This wavelength corresponds to the maximum absorbance (λmax) for DNPH derivatives, providing the highest sensitivity for quantification.

Data Analysis and System Validation

Quantification
  • Calibration Curve: Inject the derivatized calibration standards. Plot the peak area of the this compound-DNPH derivative against the known concentration of each standard.

  • Linear Regression: Perform a linear regression analysis on the calibration data. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An acceptable R² value should be ≥ 0.999.

  • Sample Concentration: Inject the derivatized unknown samples. Using the peak area obtained for the analyte, calculate its concentration in the original sample using the regression equation, accounting for all dilution factors.

Method Validation Parameters

To ensure the trustworthiness of the protocol, it should be validated according to standard guidelines (e.g., ICH Q2(R1)). Key parameters to assess are summarized below.

Parameter Description Acceptance Criteria (Typical)
Linearity & Range The ability to elicit results that are directly proportional to the concentration.R² ≥ 0.999
Accuracy (% Recovery) The closeness of the measured value to the true value.90-110%
Precision (% RSD) The degree of agreement among individual test results (repeatability & intermediate).≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with precision.Signal-to-Noise Ratio of 10:1
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interferences at analyte retention time

Conclusion

This application note provides a detailed, step-by-step protocol for the sensitive and accurate quantification of this compound by HPLC. The method's reliance on a well-established DNPH derivatization procedure overcomes the inherent challenge of low UV absorbance in the target analyte. By following the outlined chromatographic conditions and validation principles, researchers and scientists can achieve reliable and reproducible results suitable for demanding applications in academic research and the pharmaceutical industry.

References

Quantitative Analysis of 6-Hydroxy-5-decanone in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Hydroxy-5-decanone in human plasma and urine. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and meticulously selected mass spectrometric parameters to achieve high sensitivity, specificity, and reproducibility. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this analyte in biological matrices. The validation of this method is designed to be in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]

Introduction

This compound is a keto-alcohol that may be of interest in various fields, including metabolism studies, flavor and fragrance research, and as a potential biomarker. Accurate and reliable quantification of this analyte in biological fluids is crucial for understanding its pharmacokinetic profile and physiological relevance. LC-MS/MS offers unparalleled selectivity and sensitivity for this purpose. This document provides a comprehensive guide to establishing a validated LC-MS/MS method for this compound, addressing the critical aspects of sample preparation, chromatography, mass spectrometry, and method validation.

The core challenge in developing a bioanalytical method for a compound like this compound, for which no established commercial assay exists, lies in the de novo optimization of all experimental parameters. This note explains the rationale behind the selection of each parameter to provide a scientifically sound and transferable protocol.

Materials and Reagents

  • Analytes and Standards:

    • This compound (≥97% purity, Sigma-Aldrich)[5][6]

    • 5-Decanone (Internal Standard, ≥98% purity, Sigma-Aldrich)[7]

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma and urine (drug-free, sourced from a reputable supplier)

Experimental Protocols

Rationale for Internal Standard Selection

Justification for 5-Decanone as IS:

  • Structural Similarity: 5-Decanone shares the same carbon backbone and ketone functional group, leading to similar chromatographic behavior and extraction efficiency.[7]

  • Mass Difference: It has a different molecular weight (156.27 g/mol ) compared to this compound (172.26 g/mol ), allowing for clear differentiation in the mass spectrometer.[7][11]

  • Commercial Availability and Purity: It is readily available in high purity.[7]

  • Endogenous Levels: It is not expected to be endogenously present in the biological samples being tested.

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences that can suppress or enhance the ionization of the analyte and internal standard. For this method, protein precipitation is recommended for plasma samples due to its simplicity and effectiveness in removing the majority of proteins.[1][2][4][12] For urine samples, a simple "dilute-and-shoot" approach is often sufficient, but a solid-phase extraction (SPE) protocol is also provided for cleaner extracts if necessary.

Protocol 3.2.1: Protein Precipitation for Human Plasma

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

  • Add 100 µL of plasma to the appropriately labeled tube.

  • Add 20 µL of the internal standard working solution (5-Decanone in methanol).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex for 10 seconds and inject into the LC-MS/MS system.

Protocol 3.2.2: Dilute-and-Shoot for Human Urine

  • Label 1.5 mL microcentrifuge tubes.

  • Add 100 µL of urine to the tubes.

  • Add 20 µL of the internal standard working solution.

  • Add 880 µL of the initial mobile phase.

  • Vortex for 10 seconds.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to autosampler vials for injection.

Protocol 3.2.3: Solid-Phase Extraction (SPE) for Human Urine (Optional)

For urine samples with significant matrix effects, an SPE cleanup can be employed using a polymeric reversed-phase sorbent.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the urine sample (pre-treated with internal standard).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as in the protein precipitation protocol.

LC-MS/MS Method

The following parameters are proposed as a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters

ParameterProposed ConditionRationale
LC System UPLC/UHPLC systemProvides high resolution and fast analysis times.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)C18 columns are well-suited for retaining moderately non-polar compounds like this compound.
Mobile Phase A 0.1% Formic acid in WaterFormic acid aids in the protonation of the analyte in positive ion mode, enhancing ESI efficiency.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography, providing good peak shape for a wide range of analytes.
Gradient Start at 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.A gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometer Triple quadrupole mass spectrometerThe gold standard for quantitative bioanalysis due to its high sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of a hydroxyl and carbonyl group makes the molecule amenable to protonation.
MRM Transitions This compound: Precursor Ion (Q1): 173.15 [M+H]⁺Product Ions (Q3): To be determined by infusion and fragmentation studies.The precursor ion corresponds to the protonated molecule. Product ions will be determined by optimizing collision energy to achieve stable and abundant fragments.
5-Decanone (IS): Precursor Ion (Q1): 157.16 [M+H]⁺Product Ions (Q3): To be determined by infusion and fragmentation studies.The precursor ion corresponds to the protonated internal standard.
Predicted Fragmentation of this compound

In the absence of experimental data, the fragmentation of this compound can be predicted based on common fragmentation pathways for ketones and alcohols.[13] The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 173.15.[11][14]

Likely Fragmentation Pathways:

  • Loss of water (-18 Da): A common fragmentation for alcohols, leading to a product ion at m/z 155.14.

  • Alpha-cleavage adjacent to the ketone: Cleavage of the C-C bond next to the carbonyl group is a characteristic fragmentation for ketones.[13] This could result in the loss of a butyl radical (C4H9•, 57 Da) or a pentyl radical (C5H11•, 71 Da).

  • Alpha-cleavage adjacent to the hydroxyl group: Cleavage of the C-C bond next to the hydroxyl group can also occur.

Based on these principles, promising product ions to monitor in MRM would be m/z 155.14 (loss of water), and fragments resulting from alpha-cleavage. The most abundant and stable product ions should be selected for the final method after experimental confirmation.

Method Validation

A full method validation should be performed according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation to ensure the reliability of the data.[1][2][3][4][15]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six blank matrix samples from different sources.No significant interfering peaks at the retention time of the analyte and IS (response should be <20% of the LLOQ for the analyte and <5% for the IS).
Linearity and Range The relationship between the concentration of the analyte and the response of the instrument. A calibration curve of at least six non-zero standards should be prepared.The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at four QC levels: LLOQ, low, medium, and high.The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The precision (%CV) should not exceed 15% (20% for the LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS. Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure. Assessed by comparing the response of the analyte in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage, and post-preparative).The mean concentration at each stability level should be within ±15% of the nominal concentration.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Add_IS Add Internal Standard (5-Decanone) Sample->Add_IS Extraction Protein Precipitation (Plasma) or Dilution/SPE (Urine) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection into LC-MS/MS Reconstitute->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization ESI+ Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Overall workflow for the analysis of this compound.

Validation cluster_core Core Parameters cluster_matrix Matrix Effects cluster_stability Stability MV Method Validation Selectivity Selectivity MV->Selectivity Linearity Linearity MV->Linearity Accuracy_Precision Accuracy & Precision MV->Accuracy_Precision Matrix_Effect Matrix Effect MV->Matrix_Effect Recovery Recovery MV->Recovery Freeze_Thaw Freeze-Thaw MV->Freeze_Thaw Bench_Top Bench-Top MV->Bench_Top Long_Term Long-Term MV->Long_Term

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma and urine using LC-MS/MS. The detailed steps for sample preparation, chromatography, and mass spectrometry, along with a thorough method validation plan, offer a solid foundation for researchers to implement this method in their laboratories. The provided rationale for experimental choices aims to empower users to adapt and optimize the method for their specific needs and instrumentation, ensuring the generation of high-quality, reliable data for a variety of research and development applications.

References

Subject: 6-Hydroxy-5-decanone as a Chemical Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive guide for the utilization of 6-Hydroxy-5-decanone as a chemical standard in analytical workflows. It is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of analogous compounds. This guide details the essential physicochemical properties of this compound, provides step-by-step protocols for the preparation of standard solutions, and outlines its application in instrument calibration, specifically for Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to ensure scientific integrity, reproducibility, and trustworthiness in analytical results.

Introduction and Scientific Rationale

In quantitative analytical chemistry, the integrity of the results is fundamentally dependent on the quality and proper use of chemical standards.[1] A chemical standard serves as a high-purity substance of known concentration to which an unknown sample can be compared, enabling accurate quantification.[1] this compound (also known as Valeroin) is a β-hydroxy ketone that, due to its stable structure and distinct mass spectral fragmentation pattern, is an excellent candidate for use as a standard, particularly in the analysis of medium-chain fatty acid derivatives, natural products, and metabolic intermediates.[2][3]

The presence of both a hydroxyl and a ketone functional group gives it unique chromatographic behavior and makes it suitable for derivatization if required, enhancing its volatility for GC-based methods.[4][5] The primary objective of this guide is to provide a robust framework for its use, from stock solution preparation to the generation of a reliable calibration curve for quantitative analysis.

Physicochemical Properties of this compound

A thorough understanding of the standard's chemical and physical properties is critical for its correct handling, storage, and application. The data presented below has been consolidated from authoritative chemical databases.

PropertyValueSource
IUPAC Name 6-hydroxydecan-5-onePubChem[2]
Synonyms Valeroin, 4-hydroxydecan-5-oneThe Good Scents Company, PubChem[2][6]
CAS Number 6540-98-3NIST, PubChem[2][3]
Molecular Formula C₁₀H₂₀O₂NIST, PubChem[2][3]
Molecular Weight 172.26 g/mol PubChem[2]
Boiling Point 213.25 °C (estimated @ 760 mm Hg)The Good Scents Company[6]
logP (o/w) 2.758 (estimated)The Good Scents Company[6]
Purity Typically ≥97% (as supplied)Sigma-Aldrich[7]

General Analytical Workflow

The successful application of this compound as a standard follows a structured, multi-stage process. This workflow ensures that each step, from preparation to analysis, is performed with precision, thereby validating the final quantitative data.

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_analysis Phase 3: Quantification stock 1. Prepare Primary Stock Solution working 2. Create Serial Dilutions (Working Standards) stock->working Dilution inject 3. Inject Standards into GC-MS working->inject curve 4. Generate Calibration Curve inject->curve Instrument Response quant 6. Quantify Analyte from Curve curve->quant sample 5. Prepare & Inject Unknown Sample sample->quant Interpolation caption Figure 1. High-level workflow for quantitative analysis.

Figure 1. High-level workflow for quantitative analysis using a chemical standard.

Protocols for Application in GC-MS

The following protocols are optimized for the use of this compound as an external standard for quantification via Gas Chromatography-Mass Spectrometry.

Protocol 1: Preparation of a Primary Stock Solution

Rationale: The accuracy of all subsequent dilutions and the final calibration curve is contingent upon the precise preparation of the primary stock solution.[8] A Class A volumetric flask and a calibrated analytical balance are mandatory to minimize measurement errors. The choice of solvent is critical; methanol is selected here for its high purity, appropriate polarity for the analyte, and volatility suitable for GC-MS injection.[9]

Materials:

  • This compound (≥97% purity)

  • HPLC-grade Methanol

  • 10 mL Class A volumetric flask

  • Calibrated analytical balance (readable to 0.01 mg)

  • Glass Pasteur pipette or syringe

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of this compound directly into the 10 mL volumetric flask. Record the exact mass (e.g., 10.25 mg).

    • Expert Insight: Weighing directly into the flask prevents transfer losses that can occur if using weighing paper.

  • Dissolution: Add approximately 5 mL of HPLC-grade methanol to the flask. Gently swirl the flask until the solid is completely dissolved.

  • Dilution to Volume: Carefully add methanol to the flask until the bottom of the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Calculation: Calculate the exact concentration of the stock solution.

    • Concentration (mg/mL) = Mass of Standard (mg) / Volume of Flask (mL)

    • Example: 10.25 mg / 10.00 mL = 1.025 mg/mL

  • Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. Store at 4°C. The standard should be stable for several weeks under these conditions.[10]

Protocol 2: Preparation of Calibration Curve Standards

Rationale: A multi-point calibration curve is essential for demonstrating the linearity of the instrument's response across a range of concentrations.[10][11] This is far more reliable than a single-point calibration, as it can reveal non-linear behavior at high or low concentrations.[12] This protocol creates a 5-point calibration series via serial dilution.

Materials:

  • Primary Stock Solution (from Protocol 4.1)

  • HPLC-grade Methanol

  • Calibrated micropipettes (e.g., P1000, P200)

  • Five 1.5 mL glass autosampler vials

Procedure:

  • Labeling: Label five autosampler vials as CS1, CS2, CS3, CS4, and CS5.

  • Serial Dilution: Perform the dilutions as outlined in the table below. Add the required volume of methanol first, followed by the stock solution, to ensure accurate mixing.

Standard IDConcentration (µg/mL)Volume of Stock (µL)Volume of Methanol (µL)Total Volume (µL)
CS510097.6 (from 1.025 mg/mL stock)902.41000
CS450500 (of CS5)5001000
CS325500 (of CS4)5001000
CS210400 (of CS3)6001000
CS11100 (of CS2)9001000
  • Vortexing: After each dilution, cap the vial and vortex briefly (2-3 seconds) to ensure homogeneity. These working standards are now ready for injection.

Instrument Method and Data Analysis

Suggested GC-MS Parameters

Rationale: The following parameters serve as a starting point. The injector temperature must be high enough to ensure complete volatilization without causing thermal degradation.[9] The oven temperature program is designed to separate the analyte from solvent and potential contaminants effectively.

  • System: Gas Chromatograph with Mass Spectrometer

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (Splitless)

  • Carrier Gas: Helium, 1.0 mL/min constant flow

  • Oven Program:

    • Initial Temp: 60°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Range: 40-300 m/z

Data Processing and Quantification Logic

The relationship between the known concentration of the standards and the instrument's response forms the basis of quantification. This relationship is visualized to ensure method validity.

G cluster_input Known Inputs cluster_output Measured Outputs cluster_model Analytical Model cluster_application Application to Unknowns conc Standard Concentration (x-axis) regression Linear Regression y = mx + c conc->regression response Peak Area (y-axis) response->regression r_squared Coefficient of Determination (R²) (Should be >0.99) regression->r_squared Evaluates Goodness-of-Fit unknown_conc Calculate Concentration x = (y - c) / m regression->unknown_conc unknown_peak Measure Peak Area of Unknown unknown_peak->unknown_conc Interpolate using regression model caption Figure 2. Logical model for calibration and quantification.

Figure 2. Logical model for the relationship between concentration and instrument response in a calibration curve.

Procedure:

  • Injection: Inject the prepared calibration standards (CS1 to CS5) into the GC-MS system.

  • Peak Integration: For each chromatogram, integrate the peak area corresponding to this compound. Use a consistent, specific ion for quantification (e.g., a prominent, non-interfering fragment ion from its mass spectrum) to improve selectivity.[13]

  • Plotting: Create a plot with the concentration of each standard on the x-axis and the corresponding peak area on the y-axis.

  • Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form y = mx + c.

  • Validation: The coefficient of determination (R²) must be greater than 0.99 for the curve to be considered acceptably linear.

  • Quantification: Inject the unknown sample (prepared using an identical extraction and dilution protocol). Integrate the peak area of the analyte (y value) and use the regression equation to solve for x, which is the concentration in the sample.

Conclusion

This compound is a reliable and effective chemical standard for the quantitative analysis of analogous compounds by GC-MS and other chromatographic techniques. Adherence to the detailed protocols for standard preparation, instrument calibration, and data analysis outlined in this guide will ensure the generation of accurate, precise, and defensible scientific data. The principles of causality and self-validation embedded in these methodologies provide a robust framework for researchers in demanding analytical environments.

References

Application Note: A Framework for the Investigation of 6-Hydroxy-5-decanone in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Role of a Novel Keto-Alcohol

Metabolic pathways are intricate networks of chemical reactions crucial for sustaining life. While major players like glucose and fatty acids are well-understood, the roles of less-abundant or structurally unique metabolites remain a frontier of discovery. 6-Hydroxy-5-decanone, a C10 keto-alcohol, represents one such molecule. While its presence has been noted as a semiochemical in the insect world, its significance in mammalian metabolic studies is largely unexplored. This lack of characterization presents a unique opportunity for novel discoveries in areas such as atypical fatty acid oxidation, xenobiotic metabolism, or cellular signaling.[1]

This guide provides a comprehensive framework for the systematic investigation of this compound. We move beyond simple detection to offer robust, validated protocols for accurate quantification in biological matrices and for elucidating its metabolic origins using stable isotope tracing. The methodologies described herein are built upon the gold standards of metabolomics, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring both high sensitivity and specificity.[2] By explaining the causality behind experimental choices, this document serves as both a practical guide and an educational resource for researchers venturing into the study of novel metabolites.

Analyte Profile and Reagent Preparation

A thorough understanding of the analyte's physicochemical properties is the foundation of any robust quantitative method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[3][4][5]
Molecular Weight 172.27 g/mol [3][4]
CAS Number 6540-98-3[3][5][6]
IUPAC Name 6-hydroxydecan-5-one[3][5]
Synonyms 4-hydroxydecan-5-one[4][7]
Predicted XlogP 2.5[5]

Protocol 2.1: Preparation of Stock and Working Solutions

  • Rationale: Accurate preparation of standards is critical for quantification. Due to its predicted hydrophobicity (XlogP 2.5), this compound should be readily soluble in organic solvents.

  • Procedure:

    • Primary Stock (1 mg/mL): Accurately weigh 1 mg of synthetic this compound standard (commercially available from suppliers like Sigma-Aldrich[6]). Dissolve in 1 mL of LC-MS grade methanol or acetonitrile. Mix thoroughly by vortexing. Store at -20°C or -80°C in an amber glass vial.

    • Working Stock (100 µg/mL): Dilute 100 µL of the primary stock with 900 µL of the same solvent.

    • Calibration Standards: Perform serial dilutions from the working stock using 50:50 methanol:water (v/v) to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). The inclusion of water mimics the final sample composition after extraction and reconstitution, improving peak shape during chromatography.

Application I: Targeted Quantification in Human Plasma

The definitive quantification of a small molecule in a complex biological matrix like plasma requires a highly selective and sensitive analytical method. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the industry standard for this task.

Method Rationale: This protocol employs a protein precipitation extraction, a simple and effective method for removing the bulk of interfering macromolecules.[8][9][10] While the native molecule may be detectable, ketones can exhibit poor ionization efficiency. Chemical derivatization with an agent like Girard's Reagent T, which adds a permanently charged quaternary amine group, can significantly enhance ESI-MS signal intensity and improve chromatographic retention on reversed-phase columns.[11][12][13]

G cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis LC-MS/MS Analysis P Plasma Sample (50 µL) + Internal Standard PP Protein Precipitation (e.g., 200 µL cold ACN) P->PP C Centrifuge (10 min, >12,000 x g, 4°C) PP->C S Collect Supernatant C->S D Dry Supernatant (N₂ stream or SpeedVac) S->D R Reconstitute & Derivatize (Girard's Reagent T) D->R LC LC Separation (C18 Column) R->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS DA Data Analysis (Quantification) MS->DA G cluster_culture Cell Culture & Labeling cluster_extract Metabolite Extraction cluster_analysis LC-HRMS Analysis Seed Seed Cells (e.g., HepG2) Media Switch to Labeling Media (DMEM + U-¹³C₁₀-Decanoic Acid) Seed->Media Incubate Incubate (Time course: 0, 4, 8, 24h) Media->Incubate Quench Quench Metabolism (Cold Saline Wash) Extract Add Extraction Solvent (e.g., 80% Methanol) Quench->Extract Scrape Scrape & Collect Cells Extract->Scrape Centrifuge Centrifuge & Collect Supernatant Scrape->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC HRMS HRMS Detection (Full Scan Mode) LC->HRMS Analysis Isotopologue Analysis (Mass Shift Detection) HRMS->Analysis

References

Application Note: Enhancing GC-MS Analysis of -Hydroxy-5-decanone through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the chemical derivatization of 6-hydroxy-5-decanone, a bifunctional analyte, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of hydroxyketones is often hampered by their polarity and thermal lability, leading to poor chromatographic peak shape, low volatility, and potential in-source degradation. To overcome these challenges, this note details two effective derivatization strategies: a single-step silylation targeting the hydroxyl group and a more comprehensive two-step oximation-silylation protocol that addresses both the hydroxyl and ketone functionalities. We explain the chemical rationale behind each step, provide validated, step-by-step protocols, and discuss the interpretation of the resulting mass spectra.

Introduction: The Rationale for Derivatization

This compound possesses two polar functional groups: a secondary alcohol (-OH) and a ketone (C=O). These groups, capable of hydrogen bonding, significantly decrease the compound's volatility and increase its polarity. When subjected to direct GC-MS analysis, such molecules often exhibit several undesirable behaviors:

  • Poor Volatility: The high temperatures required for volatilization can exceed the thermal stability of the analyte, leading to degradation before it even reaches the detector.

  • Peak Tailing: Polar analytes can interact with active sites (e.g., residual silanols) on the GC column and inlet liner, resulting in broad, asymmetric peaks that compromise resolution and quantification.[1]

  • Analyte Loss: Adsorption of the polar compound onto surfaces within the GC system can lead to reduced signal intensity and poor recovery.[2]

Chemical derivatization is a crucial sample preparation step that mitigates these issues by chemically modifying the polar functional groups.[3] The primary goals are to:

  • Replace active hydrogens with non-polar groups to reduce hydrogen bonding.[4]

  • Increase the molecule's volatility and thermal stability.[2][5]

  • Improve chromatographic peak shape, leading to better resolution and sensitivity.

  • Generate characteristic mass spectra that can aid in structural elucidation.[6][7]

This guide focuses on trimethylsilyl (TMS) derivatization, a widely adopted and robust technique in GC-MS.[2]

Strategic Approaches to Derivatizing this compound

Given the two functional groups on this compound, we present two protocols of increasing complexity and efficacy.

Strategy 1: Single-Step Silylation. This rapid approach targets the more reactive hydroxyl group. While effective at improving volatility, it leaves the ketone group unmodified, which can still undergo enolization at high temperatures, potentially leading to multiple chromatographic peaks.

Strategy 2: Two-Step Oximation and Silylation. This is the preferred and most comprehensive method. The initial oximation step converts the ketone into a stable oxime derivative.[8][9] This "locks" the carbonyl group, preventing tautomerization and enol formation.[9][10] The subsequent silylation of the hydroxyl group and the newly formed oxime-hydroxyl group renders the entire molecule highly volatile and thermally stable, ideal for GC-MS analysis.[8][11]

Experimental Protocols

Materials and Reagents
ReagentSupplier & GradePurpose
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSGC-derivatization grade (e.g., Sigma-Aldrich)Silylating agent and catalyst
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)GC-derivatization grade (e.g., Sigma-Aldrich)Alternative powerful silylating agent
Methoxyamine hydrochloride (MOX)≥98% purity (e.g., Sigma-Aldrich)Oximation reagent
Anhydrous PyridineGC-derivatization gradeReaction solvent and acid scavenger
Anhydrous AcetonitrileGC-derivatization gradeReaction solvent
This compound StandardHigh purity standardAnalyte
Reaction Vials2 mL, amber glass, with PTFE-lined screw capsReaction vessel
Heating Block / Dry BathCapable of maintaining ±1°C accuracyFor controlled heating
Nitrogen GasHigh purity, dryFor sample evaporation

Safety Precaution: Derivatization reagents are moisture-sensitive and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Single-Step Silylation of Hydroxyl Group

This protocol focuses solely on derivatizing the hydroxyl group of this compound.

Rationale: Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[12] This reaction eliminates hydrogen bonding associated with the -OH group, significantly increasing volatility. BSTFA is a powerful silylating agent, and the addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, enhancing its reactivity, especially for sterically hindered alcohols.[13][14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile. Pipette 100 µL of this solution into a 2 mL reaction vial. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of dry nitrogen before adding acetonitrile.[14]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the reaction vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Expected Outcome:

  • Product: 6-(trimethylsilyloxy)-5-decanone

  • Mass Increase: +72 Da (Addition of Si(CH₃)₃, minus H)

Protocol 2: Two-Step Oximation-Silylation

This comprehensive protocol derivatizes both the ketone and hydroxyl groups for optimal analytical performance.

Rationale: The first step, oximation (specifically methoximation using MOX), converts the ketone into a methoxime. This prevents keto-enol tautomerism, which can lead to multiple derivative peaks and inaccurate quantification.[9][10] The subsequent silylation step then derivatizes the hydroxyl group, yielding a single, stable, and volatile product.[8]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization Sample Sample containing This compound Dry Evaporate to Dryness (if in protic solvent) Sample->Dry Step1 Step 1: Oximation Add MOX in Pyridine Heat at 60°C for 60 min Dry->Step1 Step2 Step 2: Silylation Add BSTFA + 1% TMCS Heat at 70°C for 30 min Step1->Step2 Cool sample first Analysis GC-MS Analysis Step2->Analysis

Caption: Workflow for two-step derivatization of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous pyridine or evaporate an existing sample to dryness and reconstitute in 100 µL of anhydrous pyridine in a 2 mL reaction vial.

  • Step 1: Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride (MOX) in pyridine to the vial.

    • Cap the vial tightly and heat at 60°C for 60 minutes with occasional vortexing to ensure the reaction goes to completion.[8]

    • Cool the vial to room temperature.

  • Step 2: Silylation:

    • Add 100 µL of BSTFA + 1% TMCS to the cooled reaction mixture.

    • Recap the vial tightly and heat at 70°C for an additional 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Expected Outcome:

  • Product: 5-decanone, 5-(O-methyloxime), 6-(trimethylsilyloxy)-

  • Mass Increase: +101 Da (+29 for methoxime, +72 for TMS)

  • Note: Oximation can produce syn and anti isomers, which may appear as two closely eluting peaks in the chromatogram.[15][16] This is a known phenomenon and confirms the successful derivatization of the ketone.

GC-MS Parameters and Data Interpretation

Suggested GC-MS Conditions

A well-optimized GC-MS method is critical for separating the derivatized products.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, low-polarity stationary phase (e.g., 5% Phenyl Polysiloxane)Provides excellent resolution for a wide range of derivatized compounds. Avoid polar 'WAX' columns.[4][17]
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert and provides good efficiency.
Inlet Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A starting point; must be optimized for the specific sample matrix to ensure good peak separation.
MS Interface 280°CPrevents condensation of the analyte before entering the ion source.
Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible fragmentation patterns for library matching.
MS Scan Range 50 - 500 m/zCovers the expected molecular ions and key fragment ions of the derivatives.
Interpreting Mass Spectra

The derivatized products will exhibit characteristic fragmentation patterns under EI.

TMS Derivatives:

  • Molecular Ion (M+): Often weak or absent.

  • [M-15]+: A very common and often abundant ion, resulting from the loss of a methyl group (•CH₃) from the TMS group.[18] This is a key indicator of a silylated compound.

  • m/z 73: The base peak in many TMS derivative spectra, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]+.

  • [M-89]+ or [M-90]: Loss of a trimethylsilanol group (TMSOH) can occur, depending on the structure.[19][20]

Methoxime-TMS Derivatives:

  • The fragmentation will be more complex but will still show characteristic TMS losses.

  • The presence of nitrogen in the oxime group will influence fragmentation pathways, often leading to stable nitrogen-containing fragment ions.

  • The McLafferty rearrangement is a common fragmentation pathway for oxime derivatives.[21][22]

Chemical Reaction Diagram:

Caption: Reaction scheme for the two-step derivatization process.

Conclusion

For the robust analysis of this compound by GC-MS, chemical derivatization is not merely beneficial but essential. While a single-step silylation provides a rapid improvement in chromatographic performance by targeting the hydroxyl group, the two-step oximation-silylation protocol is strongly recommended for comprehensive and accurate analysis. This dual approach effectively eliminates the polarity of both the hydroxyl and ketone functionalities, preventing unwanted side reactions and producing a thermally stable derivative with excellent chromatographic properties. By following the detailed protocols and method parameters outlined in this note, researchers can achieve reliable identification and quantification of this compound in complex matrices.

References

Application Notes & Protocols for the In Vivo Experimental Use of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This document provides a comprehensive guide for the preliminary in vivo evaluation of 6-Hydroxy-5-decanone, a novel aliphatic hydroxy-ketone. Given the emerging understanding of ketone bodies as signaling molecules beyond their metabolic roles, this compound warrants investigation for potential bioactive properties.[1][2][3][4] These protocols are designed for researchers in pharmacology, immunology, and drug development to conduct initial efficacy and tolerability assessments in a murine model. The primary focus is to establish a foundational framework for investigating the potential anti-inflammatory activity of this compound, a common starting point for novel compound screening.[5] The methodologies detailed herein cover essential pre-experimental considerations, administration techniques, established models of acute inflammation, and key analytical endpoints.

Background and Scientific Rationale

The Emerging Role of Ketones in Cellular Signaling

Historically viewed as alternative energy substrates during periods of low glucose availability, ketone bodies are now recognized as active participants in cellular signaling and homeostasis.[1][3][6] They can modulate inflammation, oxidative stress, and gene expression, suggesting that structurally related molecules like this compound could possess unique pharmacological activities. The presence of both a ketone and a hydroxyl group offers potential for specific molecular interactions that differ from endogenous ketones like β-hydroxybutyrate.

Rationale for Anti-Inflammatory Screening

Inflammation is a critical component of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority.[5] Current therapies, while effective, can have significant side effects, necessitating a search for new chemical entities with improved safety and efficacy profiles.[5] Preclinical evaluation in robust in vivo models is a mandatory step in this discovery pipeline.[7][8][9] The protocols described here utilize well-characterized models of induced inflammation to provide a reliable assessment of the potential anti-inflammatory effects of this compound.

Pre-Experimental Planning and Compound Formulation

Success in in vivo studies hinges on meticulous preparation. For a novel, uncharacterized compound like this compound, the following steps are critical.

Compound Characterization and Purity

Before any in vivo administration, the identity and purity of this compound must be confirmed via analytical methods such as NMR, Mass Spectrometry, and HPLC. A purity of >95% is recommended to ensure that observed effects are attributable to the compound of interest.

Formulation for In Vivo Administration

This compound (CAS 27620-76-4) is predicted to be hydrophobic, necessitating a suitable vehicle for administration to ensure consistent bioavailability.[10] Direct administration of an insoluble compound can lead to erratic absorption and poor results.

Recommended Vehicle: A common and effective vehicle for initial screening of hydrophobic compounds is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline.

Protocol: Vehicle Preparation

  • Weigh the required amount of low-viscosity CMC powder.

  • Slowly add the CMC to a stirring vortex of sterile 0.9% saline.

  • Continue stirring at room temperature for 1-2 hours until a clear, homogenous solution is formed.

  • Sterilize the final solution by filtration through a 0.22 µm filter.

  • To prepare the dosing suspension, weigh the appropriate amount of this compound and add a small amount of the vehicle to create a paste. Gradually add the remaining vehicle while triturating to achieve a uniform suspension. Prepare fresh on the day of dosing.

Dose Range Finding and Acute Toxicity

A preliminary dose-range-finding study is essential to identify a well-tolerated dose for efficacy studies. This is typically done using a small number of animals and escalating doses.

Procedure Outline:

  • Administer single doses of this compound (e.g., 10, 50, 100, 200 mg/kg) to separate groups of mice (n=2-3 per group).

  • Monitor animals closely for the first 4 hours and then daily for 7-14 days.

  • Record clinical signs of toxicity, including changes in posture, activity, breathing, and body weight.

  • The Maximum Tolerated Dose (MTD) is the highest dose that does not cause significant morbidity or mortality. Efficacy studies should be conducted using doses at or below the MTD.

In Vivo Administration Protocols

The choice of administration route can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. Oral gavage and intraperitoneal injection are the most common routes for preclinical screening.

Oral Gavage (PO) Administration

Oral gavage ensures the direct delivery of a precise volume of the test substance into the stomach.[11][12]

Quantitative Data Summary

Mouse Weight (grams)Recommended Gavage Needle GaugeRecommended Needle Length (inches)Maximum Administration Volume (10 mL/kg)
18 - 2520G - 22G1" - 1.5"0.18 - 0.25 mL
25 - 3518G - 20G1.5"0.25 - 0.35 mL
Source: Adapted from established institutional protocols.[11][13][14]

Step-by-Step Protocol: Oral Gavage in Mice

  • Preparation: Weigh the mouse to calculate the precise dosing volume. Select the appropriate gavage needle size. Before the first use, measure the needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth and mark the needle.[11]

  • Restraint: Restrain the mouse using a firm but gentle scruffing technique, ensuring the head and body are in a straight line to facilitate passage of the needle.[11]

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[14]

  • Advancement: Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, withdraw immediately and restart. [13]

  • Administration: Once correctly positioned, slowly administer the substance over 2-3 seconds.[14]

  • Withdrawal & Monitoring: Gently withdraw the needle along the same path. Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress.[13][15]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Quantitative Data Summary

Mouse Weight (grams)Recommended Needle GaugeMaximum Injection Volume (10 mL/kg)
18 - 2525G - 27G0.18 - 0.25 mL
25 - 3523G - 25G0.25 - 0.35 mL
Source: Adapted from established institutional protocols.[16][17]

Step-by-Step Protocol: Intraperitoneal Injection in Mice

  • Preparation: Weigh the mouse and calculate the required injection volume. Use a new sterile needle and syringe for each animal.[17][18]

  • Restraint: Scruff the mouse and position it in dorsal recumbency (on its back) with the head tilted slightly downward. This helps to move the abdominal organs cranially.[19]

  • Site Identification: Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.[17][18][19] Disinfect the site with an alcohol swab.

  • Insertion: Insert the needle, bevel up, at a 30-45 degree angle.[17]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.[18][19]

  • Injection & Monitoring: Inject the substance smoothly. Withdraw the needle and return the mouse to its cage. Observe for any signs of distress.[16]

Efficacy Model: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating the activity of compounds against acute, localized inflammation.[7][20][21] The inflammatory response is biphasic, involving the release of histamine and serotonin in the first phase, followed by prostaglandins and cytokines in the second phase.

Experimental Workflow

G cluster_prep Preparation Phase cluster_treat Treatment & Induction Phase cluster_measure Measurement Phase cluster_analysis Analysis Phase a Animal Acclimatization (7 days) b Group Allocation & Baseline Paw Volume Measurement a->b c Administer Vehicle, 6-H-5-D, or Positive Control (e.g., Indomethacin) b->c d Inject Carrageenan into Hind Paw (1 hour post-treatment) c->d e Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan d->e f Calculate Paw Edema & Percentage Inhibition e->f g Statistical Analysis (e.g., ANOVA) f->g

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Protocol
  • Animals: Use male or female mice (e.g., C57BL/6), 8-10 weeks old. Acclimatize for at least one week before the experiment.

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO)

    • Group 2: this compound (Low Dose, PO)

    • Group 3: this compound (High Dose, PO)

    • Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Dosing: Administer the vehicle, this compound, or positive control by the chosen route (e.g., oral gavage).

  • Inflammation Induction: One hour after dosing, inject 50 µL of 1% (w/v) lambda-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (baseline) .

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100 .

Efficacy Model: LPS-Induced Systemic Inflammation & Cytokine Analysis

This model assesses the ability of a compound to suppress the systemic production of pro-inflammatory cytokines following a challenge with bacterial lipopolysaccharide (LPS).

Putative Mechanism of Action

Caption: Hypothesized inhibition of the LPS-induced inflammatory pathway.

Detailed Protocol
  • Animals and Grouping: As described in section 5.2.

  • Dosing: Administer vehicle, this compound, or a positive control (e.g., Dexamethasone, 1 mg/kg, IP).

  • LPS Challenge: One hour after dosing, administer LPS (from E. coli O111:B4) at a dose of 1 mg/kg via IP injection.

  • Sample Collection: 90 minutes to 2 hours after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.

  • Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum (supernatant) and store at -80°C until analysis.

Cytokine Measurement by ELISA

The concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum will be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[22]

Step-by-Step Protocol: Sandwich ELISA

  • Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[23]

  • Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.[24]

  • Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine) and serum samples (diluted in Blocking Buffer) to the appropriate wells. Incubate for 2 hours at room temperature.[25]

  • Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.[26]

  • Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.[25]

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution. Allow color to develop for 15-30 minutes in the dark.[25]

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.[24]

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Concluding Remarks

The protocols outlined in this document provide a robust and validated framework for the initial in vivo characterization of this compound. By systematically assessing formulation, tolerability, and efficacy in established models of inflammation, researchers can generate the foundational data necessary to determine if this novel compound warrants further, more detailed investigation in the drug development pipeline. Adherence to these standardized methods will ensure data integrity and reproducibility.

References

Application Note & Protocol: A Spectrophotometric Assay for the Enzymatic Activity on 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for a continuous spectrophotometric enzymatic assay to determine the activity of enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), that catalyze the oxidation or reduction of 6-hydroxy-5-decanone. The assay is based on the principle of monitoring the change in absorbance at 340 nm, corresponding to the conversion of the nicotinamide cofactor NAD(P)⁺ to NAD(P)H or vice versa. This method is designed for researchers in biochemistry, enzymology, and drug development, offering a robust and adaptable framework for characterizing enzyme kinetics and screening for potential inhibitors.

Introduction: The Scientific Rationale

This compound is a bifunctional molecule containing both a hydroxyl and a ketone group. This structure makes it a potential substrate for oxidoreductases, a broad class of enzymes that catalyze the transfer of reducing equivalents. Specifically, alcohol dehydrogenases (ADHs) can potentially oxidize the secondary alcohol at the C6 position to a ketone, while ketoreductases (KREDs) could reduce the ketone at the C5 position to a secondary alcohol.

The choice of assay direction—oxidation or reduction—will depend on the specific enzyme being investigated and the thermodynamic favorability of the reaction. This protocol will detail both approaches. The core of this assay lies in the spectrophotometric detection of the change in the concentration of the nicotinamide cofactor (NAD⁺/NADH or NADP⁺/NADPH).[1][2][3] NADH and NADPH have a distinct absorbance peak at 340 nm, whereas their oxidized forms, NAD⁺ and NADP⁺, do not.[1] This property allows for the continuous monitoring of the reaction rate in real-time.

The enzymatic reactions are as follows:

  • Oxidation of the hydroxyl group: this compound + NAD(P)⁺ --(Enzyme)--> 5,6-Decanedione + NAD(P)H + H⁺

  • Reduction of the keto group: this compound + NAD(P)H + H⁺ --(Enzyme)--> 5,6-Decanediol + NAD(P)⁺

By measuring the rate of change in absorbance at 340 nm (ΔA₃₄₀/minute), the enzyme's activity can be calculated using the Beer-Lambert law. This application note provides a comprehensive guide to performing this assay, including reagent preparation, step-by-step procedures, data analysis, and important experimental considerations.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer with temperature control (capable of reading at 340 nm)

  • Quartz or UV-transparent disposable cuvettes (1 cm path length)

  • Calibrated micropipettes and tips

  • pH meter

  • Vortex mixer

  • Water bath or incubator set to the desired reaction temperature (e.g., 25°C or 37°C)

Reagents
  • This compound (Substrate)[4]

  • Purified enzyme (e.g., yeast alcohol dehydrogenase, or a specific ketoreductase)

  • β-Nicotinamide adenine dinucleotide (NAD⁺) or β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Reduced β-Nicotinamide adenine dinucleotide (NADH) or Reduced β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Buffer solution (e.g., 0.1 M Sodium pyrophosphate, pH 9.2 for oxidation; 0.1 M Sodium phosphate, pH 7.0 for reduction)[2]

  • Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)

  • Ultrapure water (≥18 MΩ·cm)

  • Organic solvent (e.g., DMSO or ethanol) to dissolve this compound if necessary.

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic assay of this compound.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Buffer, Substrate, Cofactor, Enzyme) SpectroSetup Spectrophotometer Setup (340 nm, Temp Control) MixReagents Mix Assay Components (Buffer, Cofactor, Substrate) SpectroSetup->MixReagents Proceed to Assay Equilibrate Equilibrate to Temperature MixReagents->Equilibrate InitiateReaction Initiate with Enzyme Equilibrate->InitiateReaction MonitorAbs Monitor A340 Over Time InitiateReaction->MonitorAbs CalcRate Calculate Initial Rate (ΔA340/min) MonitorAbs->CalcRate EnzymeActivity Determine Enzyme Activity CalcRate->EnzymeActivity

Caption: General workflow for the enzymatic assay of this compound.

Detailed Protocols

Reagent Preparation

Table 1: Stock Solution Preparation

ReagentPreparation InstructionsStorage
0.1 M Sodium Pyrophosphate Buffer (pH 9.2) Dissolve 44.61 g of sodium pyrophosphate decahydrate in 900 mL of ultrapure water. Adjust pH to 9.2 with 1 M HCl. Bring the final volume to 1 L.Room Temperature
0.1 M Sodium Phosphate Buffer (pH 7.0) Prepare solutions of 0.1 M Na₂HPO₄ and 0.1 M NaH₂PO₄. Mix to achieve a pH of 7.0.Room Temperature
100 mM this compound Stock Dissolve 17.23 mg of this compound in 1 mL of DMSO or ethanol.-20°C
25 mM NAD⁺ or NADP⁺ Stock Dissolve the required amount of NAD⁺ or NADP⁺ in ultrapure water. Prepare fresh daily.On ice
25 mM NADH or NADPH Stock Dissolve the required amount of NADH or NADPH in buffer (pH ~7-8). Prepare fresh daily and protect from light.On ice
Enzyme Stock Solution (e.g., 1 mg/mL) Dissolve lyophilized enzyme in cold 0.1 M phosphate buffer (pH 7.5).[2]-20°C or as recommended
Enzyme Working Solution Immediately before use, dilute the enzyme stock to the desired concentration (e.g., 0.1-1.0 U/mL) in a buffer containing 0.1% BSA.On ice
Protocol 1: Oxidation of this compound

This protocol measures the increase in absorbance at 340 nm due to the formation of NAD(P)H.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).[2]

  • Assay Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture as described in Table 2. It is recommended to prepare a master mix of the common reagents for multiple assays.

Table 2: Reaction Mixture for Oxidation Assay

ComponentVolumeFinal Concentration
0.1 M Sodium Pyrophosphate Buffer (pH 9.2)850 µL85 mM
25 mM NAD⁺ or NADP⁺100 µL2.5 mM
100 mM this compound40 µL4 mM
Enzyme Working Solution10 µLVaries
Total Volume 1000 µL
  • Assay Procedure: a. Add the buffer, NAD(P)⁺, and substrate to the cuvette. Mix gently by inverting the cuvette. b. Place the cuvette in the spectrophotometer and allow it to equilibrate for 3-5 minutes. c. Establish a blank rate by recording the absorbance at 340 nm for 1-2 minutes before adding the enzyme. d. Initiate the reaction by adding 10 µL of the enzyme working solution. Quickly mix by inverting the cuvette with a cap or by gentle pipetting. e. Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[5] Ensure the rate is linear during the initial phase of the reaction.

Protocol 2: Reduction of this compound

This protocol measures the decrease in absorbance at 340 nm due to the consumption of NAD(P)H.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

  • Assay Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture as outlined in Table 3.

Table 3: Reaction Mixture for Reduction Assay

ComponentVolumeFinal Concentration
0.1 M Sodium Phosphate Buffer (pH 7.0)850 µL85 mM
25 mM NADH or NADPH10 µL0.25 mM
100 mM this compound40 µL4 mM
Enzyme Working Solution100 µLVaries
Total Volume 1000 µL
  • Assay Procedure: a. Add the buffer, NADH or NADPH, and enzyme to the cuvette. Mix gently. b. Place the cuvette in the spectrophotometer and allow it to equilibrate for 3-5 minutes. c. Establish a blank rate by recording the absorbance at 340 nm for 1-2 minutes. d. Initiate the reaction by adding 40 µL of the this compound stock solution. Quickly mix. e. Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

Data Analysis and Calculations

  • Determine the Initial Rate (ΔA₃₄₀/min): Plot absorbance at 340 nm versus time. Identify the initial linear portion of the curve and calculate the slope. This slope represents the rate of change in absorbance per minute.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of change in concentration.

    Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    Where:

    • ΔA₃₄₀/min is the initial rate of absorbance change.

    • Total Volume is the total reaction volume in the cuvette (e.g., 1 mL).

    • ε is the molar extinction coefficient for NADH or NADPH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.

    • Path Length is the cuvette path length (typically 1 cm).

    • Enzyme Volume is the volume of the enzyme working solution added to the assay (e.g., 0.01 mL or 0.1 mL).

    Unit Definition: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Validation and Troubleshooting

  • Substrate and Enzyme Controls: Always run controls without the enzyme to check for non-enzymatic reactions and without the substrate to measure any endogenous enzyme activity.

  • Linearity: The reaction rate should be linear with respect to both time and enzyme concentration. If the rate is too high, dilute the enzyme sample.

  • Substrate Inhibition: At high concentrations, this compound may inhibit the enzyme. It is advisable to perform a substrate titration to determine the optimal concentration.

  • Cofactor Stability: NADH and NADPH can degrade over time. Prepare these solutions fresh and keep them on ice and protected from light.

Conclusion

The described spectrophotometric assay provides a reliable and continuous method for measuring the enzymatic activity on this compound. By adapting the protocol for either oxidation or reduction, researchers can effectively characterize a wide range of oxidoreductases. This application note serves as a foundational guide, which can be further optimized for specific enzymes and experimental objectives.

References

Application Notes and Protocols for the Laboratory Handling and Storage of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the safe and effective handling and storage of 6-Hydroxy-5-decanone in a laboratory setting. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical chemical and physical properties of the compound, potential stability concerns, and established best practices for its use. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel, covering aspects from initial receipt and storage to the preparation of analytical solutions and quality control measures.

Introduction: Understanding this compound

This compound, an α-hydroxy ketone, is a valuable intermediate and building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a ketone group, allows for a variety of chemical transformations. However, this same functionality presents unique challenges in terms of its stability and handling. The α-hydroxy ketone moiety is susceptible to rearrangement under certain conditions, a factor that must be carefully managed to ensure the compound's integrity throughout its lifecycle in the laboratory. This guide provides the foundational knowledge and practical protocols to address these challenges.

Material Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂PubChem[1]
Molecular Weight 172.26 g/mol PubChem[1]
CAS Number 6540-98-3PubChem[1]
Appearance Not specified, likely a liquid or low-melting solidGeneral chemical knowledge
Boiling Point (estimated) 213.25 °C @ 760 mmHgThe Good Scents Company[2]
Flash Point (estimated) 84.9 °C (185 °F)The Good Scents Company[2]
Water Solubility (estimated) 1210 mg/L @ 25 °CThe Good Scents Company[2]
logP (o/w) (estimated) 2.758The Good Scents Company[2]

Safety, Handling, and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, prudent laboratory practices for handling aliphatic ketones and alcohols should be followed.

Hazard Identification and Mitigation

According to available safety data, this compound is not classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, the absence of a formal hazard classification does not imply that the compound is entirely benign. Similar aliphatic ketones can cause irritation to the eyes, skin, and respiratory tract.

Mitigation Strategies:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Long-Term and In-Use Storage Protocols

The stability of this compound is paramount for the reliability of experimental results. The primary degradation pathway of concern for α-hydroxy ketones is the α-ketol rearrangement, which can be catalyzed by acid, base, or heat.

Recommended Storage Conditions

To mitigate the risk of degradation, the following storage conditions are recommended:

ParameterConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential thermal degradation and rearrangement.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidation.
Container Tightly sealed, amber glass vial or bottle with a PTFE-lined capProtects from light and prevents contamination and evaporation.
pH NeutralAvoids acid or base-catalyzed rearrangement.
In-Use Stability

Once a container of this compound is opened, its stability can be compromised. It is advisable to aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air and moisture. Solutions of this compound, especially in protic or non-neutral solvents, should be prepared fresh for each experiment.

Storage_Workflow A Receive this compound B Inspect Container Integrity A->B Initial Check C Store in Refrigerated (2-8°C), Dark, and Dry Location B->C If Intact D Log into Chemical Inventory C->D E Aliquot into smaller, single-use vials under inert atmosphere D->E For Frequent Use G Use for Experiment D->G For Infrequent Use F Store Aliquots under Recommended Conditions E->F F->G

Caption: Workflow for receiving and storing this compound.

Experimental Protocols

Protocol for Preparation of a Stock Solution

Due to its estimated logP of 2.758, this compound is expected to have limited water solubility and is hydrophobic in nature. Therefore, an organic solvent is required for the preparation of a stock solution.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., ethanol, methanol, acetonitrile, or DMSO)

  • Volumetric flask (Class A)

  • Analytical balance

  • Pipettes and tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing boat.

  • Dissolution: Carefully transfer the weighed compound into the volumetric flask. Add a small amount of the chosen organic solvent and swirl gently to dissolve the compound completely.

  • Dilution: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap and store at 2-8°C. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

Quality Control and Purity Assessment

The purity of this compound should be verified upon receipt and periodically thereafter, especially if stored for an extended period. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.

5.2.1. GC-MS Method for Purity Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column suitable for the analysis of polar compounds (e.g., a wax-type or a mid-polar phase column)

Suggested GC-MS Parameters (starting point for method development):

ParameterValue
Injector Temperature 250 °C
Oven Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1 mL/min.
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 40-400 m/z

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as ethyl acetate or dichloromethane.

Data Analysis:

  • The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum should be consistent with the expected fragmentation pattern of this compound. Key fragments can be found in spectral databases such as PubChem.[1]

5.2.2. Forced Degradation Studies for Stability Assessment

To understand the stability profile of this compound, forced degradation studies can be performed.[3][4][5] These studies expose the compound to stress conditions to accelerate degradation.

Protocol Outline:

  • Prepare Solutions: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating method, such as the GC-MS method described above or a developed HPLC method, to identify and quantify any degradants.

QC_Workflow cluster_0 Initial Purity Check cluster_1 Forced Degradation Study A Receive Compound B Prepare Sample for GC-MS A->B C Perform GC-MS Analysis B->C D Assess Purity (>95%) C->D E Prepare Solutions for Stress Testing D->E If Pure F Expose to Acid, Base, Oxidative, Thermal, and Photolytic Stress E->F G Analyze Stressed Samples by Stability-Indicating Method F->G H Identify Degradation Products and Pathways G->H

Caption: Quality control workflow for this compound.

Conclusion

The successful use of this compound in a research and development setting is contingent upon a thorough understanding of its properties and adherence to strict handling and storage protocols. By implementing the guidelines and procedures outlined in this document, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes, while maintaining a safe laboratory environment.

References

Troubleshooting & Optimization

Technical Support Center: 6-Hydroxy-5-decanone Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-hydroxy-5-decanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for potential issues encountered during the handling, storage, and analysis of this compound and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under common laboratory conditions?

As an α-hydroxy ketone, this compound is susceptible to several degradation pathways, primarily driven by oxidation, thermal stress, and photolytic exposure.

  • Oxidative Degradation: The presence of the α-hydroxy ketone moiety makes the molecule susceptible to oxidation.[1][2] Under oxidative conditions (e.g., exposure to air, oxidizing agents), this compound can undergo cleavage at the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon. This can lead to the formation of carboxylic acids and aldehydes. Specifically, one might expect the formation of pentanoic acid and pentanal. Further oxidation of pentanal could yield additional pentanoic acid.

  • Thermal Degradation: β-hydroxy ketones are known to undergo thermal decomposition in a reaction that is the reverse of the aldol condensation.[3][4][5] Although this compound is an α-hydroxy ketone, thermal stress can still promote dehydration and rearrangement reactions. A potential pathway could involve the formation of an enol intermediate, which could then undergo further reactions. At higher temperatures, more extensive fragmentation can be expected.[6]

  • Photodegradation: Ketones are known to undergo photodegradation through Norrish Type I and Type II reactions upon exposure to UV light.[7][8][9]

    • Norrish Type I: This involves the cleavage of the bond adjacent to the carbonyl group, forming two radical species. For this compound, this could lead to a variety of recombination and disproportionation products.

    • Norrish Type II: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to cleavage of the bond beta to the carbonyl group. This would result in the formation of a smaller ketone and an enol.

Below is a diagram illustrating the potential primary degradation pathways.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation This compound This compound Pentanoic Acid Pentanoic Acid This compound->Pentanoic Acid Oxidation Pentanal Pentanal This compound->Pentanal Oxidation Dehydration Products Dehydration Products This compound->Dehydration Products Heat Rearrangement Products Rearrangement Products This compound->Rearrangement Products Heat Norrish Type I Products Norrish Type I Products This compound->Norrish Type I Products UV Light Norrish Type II Products Norrish Type II Products This compound->Norrish Type II Products UV Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram after storing a solution of this compound at room temperature.

Possible Cause: This is likely due to the degradation of this compound. As an α-hydroxy ketone, it can be prone to degradation even under ambient conditions, especially if the solvent is not degassed or if the solution is exposed to light.

Troubleshooting Steps:

  • Characterize the Unknown Peaks:

    • Hyphenated Mass Spectrometry: The most effective method for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[10][11] This will provide the molecular weights of the degradation products, and tandem MS (MS/MS) can yield fragmentation patterns to aid in structural elucidation.

    • UV-Vis Spectroscopy: A diode array detector (DAD) in your HPLC system can provide UV-Vis spectra of the unknown peaks.[10] While not definitive for identification, changes in the chromophore can suggest structural modifications.

  • Control for Degradation:

    • Storage Conditions: Prepare fresh solutions of this compound for each experiment. If storage is necessary, store solutions at low temperatures (2-8°C), protected from light, and in tightly sealed containers with minimal headspace to reduce exposure to oxygen.

    • Solvent Choice: Ensure the use of high-purity, degassed solvents. Protic solvents may facilitate certain degradation pathways.

  • Forced Degradation Study: To confirm that the unexpected peaks are indeed degradation products, perform a forced degradation study. Expose solutions of this compound to controlled stress conditions (e.g., heat, light, acid, base, oxidizing agent) and monitor the formation of the unknown peaks.

Experimental Protocol: Forced Degradation Study

  • Prepare five separate solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Condition: Add 1N HCl to one solution and heat at 60°C for 24 hours.

  • Basic Condition: Add 1N NaOH to another solution and heat at 60°C for 24 hours.

  • Oxidative Condition: Add 3% H₂O₂ to a third solution and keep at room temperature for 24 hours.

  • Thermal Condition: Heat a fourth solution at 80°C for 48 hours.

  • Photolytic Condition: Expose the fifth solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all samples by HPLC-MS and compare the chromatograms to a control sample of the stock solution.

Forced_Degradation_Workflow Forced Degradation Study Workflow Stock_Solution This compound Stock Solution Acid Acidic Stress (1N HCl, 60°C) Stock_Solution->Acid Base Basic Stress (1N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (80°C) Stock_Solution->Thermal Photo Photolytic Stress (UV Light) Stock_Solution->Photo Analysis HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Issue 2: My quantitative analysis of this compound shows poor reproducibility.

Possible Cause: Poor reproducibility is often linked to the instability of the analyte. If degradation is occurring during sample preparation or analysis, the measured concentration will vary.

Troubleshooting Steps:

  • Optimize Sample Handling:

    • Minimize the time between sample preparation and analysis.

    • Use an autosampler with temperature control (set to 4-8°C) to maintain sample integrity during the analytical run.

  • Evaluate Analytical Method Robustness:

    • Mobile Phase pH: The stability of this compound may be pH-dependent. Investigate the effect of mobile phase pH on stability. A slightly acidic mobile phase may be beneficial.

    • Temperature: Ensure the column oven temperature is not excessively high, as this could promote on-column degradation.

  • Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradation products.

    • If you have identified degradation products from a forced degradation study, spike a sample of this compound with these products to confirm they are well-separated from the main peak.

Data Presentation: Hypothetical Stability of this compound in Solution

Storage ConditionTime (hours)% Remaining this compound
Room Temperature (25°C), Exposed to Light0100
892.3
2481.5
Room Temperature (25°C), Protected from Light0100
898.1
2495.4
Refrigerated (4°C), Protected from Light0100
2499.8
7299.2

This data is illustrative and should be confirmed experimentally.

References

Technical Support Center: Overcoming Poor Solubility of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Hydroxy-5-decanone. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address common experimental issues. The methodologies described herein are grounded in established physicochemical principles and are intended to provide a robust framework for developing effective solubilization strategies.

Introduction to this compound

This compound (CAS No. 6540-98-3) is an alpha-hydroxy ketone with the molecular formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.27 g/mol .[1][2][3] Its structure, featuring a ten-carbon chain, a ketone, and a hydroxyl group, confers a moderate degree of hydrophobicity, as indicated by a predicted XlogP of 2.5.[1][4] An estimated water solubility of 1210 mg/L at 25°C suggests that while not completely insoluble, achieving higher concentrations in aqueous media for various experimental assays can be challenging.[5]

This guide will systematically address these solubility challenges, from initial troubleshooting to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Observations and Basic Troubleshooting

Question 1: I've added this compound to my aqueous buffer and it's not dissolving completely, or a precipitate has formed. What are the immediate steps I should take?

Answer:

Immediate precipitation or incomplete dissolution upon addition to an aqueous buffer is a common issue for moderately hydrophobic compounds.[6] This is often due to the final concentration exceeding the compound's intrinsic aqueous solubility.

Initial Troubleshooting Steps:

  • Visual Inspection: Confirm that what you are observing is indeed the compound and not a component of your buffer precipitating.

  • Mechanical Agitation: Ensure the solution is being adequately mixed. Use a vortex mixer or magnetic stirrer to provide sufficient energy for dissolution.

  • Temperature Adjustment: Gently warming the solution can sometimes increase the solubility of a compound. However, be cautious as this can also accelerate degradation for thermally sensitive molecules. For most solid compounds, an increase in temperature will lead to greater solubility.[7]

  • Sonication: Use a sonication bath to break down larger solid particles and increase the surface area for dissolution.

  • pH Check: Verify the pH of your final solution. Although this compound is a neutral molecule without strongly ionizable groups, significant deviations from a neutral pH could potentially affect its stability and interactions with buffer components.

Section 2: Co-solvency as a Primary Strategy

Question 2: My compound still won't dissolve in the aqueous buffer, even with mechanical agitation and gentle warming. How can I use co-solvents to improve its solubility?

Answer:

Co-solvency is a powerful and widely used technique to increase the solubility of poorly water-soluble compounds.[8][9] By adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer, you can reduce the overall polarity of the solvent system, making it more favorable for a hydrophobic molecule like this compound.[10]

Mechanism of Co-solvency: The addition of a co-solvent disrupts the hydrogen bonding network of water, reducing the energy required for the solute to be solvated.[10]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

Experimental Protocol: Determining an Appropriate Co-solvent System

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in a range of neat organic solvents (e.g., DMSO, ethanol, acetone).

  • Titration: In a series of vials, prepare your aqueous buffer. To each vial, add increasing volumes of the this compound stock solution.

  • Observation: Observe the point at which precipitation occurs. This will give you an indication of the maximum tolerable concentration of the co-solvent and the compound in your aqueous system.

  • Control Experiments: It is crucial to run parallel control experiments with the co-solvent alone in your assay system to ensure it does not interfere with your experimental results.

Data Presentation: Co-solvent Solubility Comparison

Co-solventMaximum Achievable Concentration of this compound (Hypothetical)Final Co-solvent % (v/v)Observations
DMSO5 mM1%Clear solution
Ethanol2 mM2%Slight cloudiness
PEG 4003 mM1.5%Clear solution
Propylene Glycol2.5 mM2%Clear solution

Workflow for Co-solvent System Development

A Prepare high concentration stock of this compound in various organic solvents B Titrate stock solution into aqueous buffer A->B C Observe for precipitation B->C D Determine maximum achievable concentration and co-solvent percentage C->D E Select optimal co-solvent system D->E F Validate co-solvent compatibility with the assay E->F

Caption: Workflow for selecting an appropriate co-solvent system.

Section 3: Utilizing Surfactants for Micellar Solubilization

Question 3: Co-solvents are interfering with my cell-based assay. Are there other options for solubilizing this compound?

Answer:

Yes, using surfactants to form micelles is an excellent alternative to co-solvents, especially in sensitive biological systems. Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles.[11][12] The hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound, increasing their apparent solubility in the aqueous medium.[13][14]

Common Non-ionic Surfactants in Research:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Triton™ X-100

  • Pluronic® F-68

Experimental Protocol: Solubilization with Surfactants

  • Surfactant Selection: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are generally less disruptive to biological membranes.

  • Prepare Surfactant Solutions: Prepare a series of aqueous buffer solutions containing the surfactant at concentrations both below and above its known CMC.

  • Add Compound: Add this compound to each surfactant solution and mix thoroughly.

  • Determine Solubility: After an equilibration period, separate any undissolved compound (e.g., by centrifugation or filtration) and quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC, GC-MS).

Data Presentation: Effect of Surfactant Concentration on Solubility

SurfactantConcentration (w/v %)Apparent Solubility of this compound (Hypothetical)
Tween® 800.001% (Below CMC)1.5 mg/mL
Tween® 800.01% (Above CMC)10 mg/mL
Tween® 800.1%25 mg/mL
Pluronic® F-680.01% (Below CMC)1.8 mg/mL
Pluronic® F-680.1% (Above CMC)15 mg/mL
Pluronic® F-681%40 mg/mL

Troubleshooting Logic for Surfactant Solubilization

A Issue: Inadequate Solubilization with Surfactant B Potential Cause 1: Surfactant concentration is below the CMC. Solution: Increase surfactant concentration. A->B C Potential Cause 2: Incompatible surfactant type. Solution: Screen a panel of different surfactants (e.g., non-ionic, ionic if appropriate). A->C D Potential Cause 3: Insufficient equilibration time. Solution: Increase mixing time to allow for micelle formation and encapsulation. A->D E Potential Cause 4: Surfactant interference with the assay. Solution: Run controls with surfactant alone to determine its effect on the experimental system. A->E

Caption: Troubleshooting common issues in surfactant-based solubilization.

Section 4: Advanced Solubilization Techniques

Question 4: I need to prepare a high-concentration stock solution of this compound for in vivo studies, and the previous methods are insufficient. What are some advanced formulation strategies I can consider?

Answer:

For applications requiring higher concentrations, more advanced formulation techniques are necessary. These methods often involve creating a more stable and soluble form of the compound.

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate hydrophobic "guest" molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[16][17]

  • Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Preparation Method (Kneading):

    • Triturate the cyclodextrin with a small amount of water to form a paste.[18]

    • Gradually add the this compound to the paste and knead for a specified time (e.g., 30-60 minutes).

    • Dry the resulting mixture (e.g., in a vacuum oven) to obtain a solid powder of the inclusion complex.[18]

2. Solid Dispersions:

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[19][20] This can enhance solubility by converting the drug to an amorphous form, which is more readily dissolved than its crystalline counterpart.[21]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), and Hydroxypropyl methylcellulose (HPMC).[19]

  • Preparation Method (Solvent Evaporation):

    • Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol or methanol).[13][16][22]

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid film is then further dried to remove any residual solvent and can be milled into a fine powder.[16][22]

3. Particle Size Reduction (Micronization and Nanosuspension):

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[23]

  • Micronization: This process reduces particle size to the micron range, typically through techniques like jet milling.[24]

  • Nanosuspension: This involves reducing the particle size to the nanometer range, often through wet bead milling or high-pressure homogenization.[25][26] Nanosuspensions can significantly improve saturation solubility.[6][27]

Experimental Workflow for Advanced Formulation Development

cluster_0 Formulation Strategy cluster_1 Preparation Method cluster_2 Characterization A Cyclodextrin Complexation D Kneading / Freeze-Drying A->D B Solid Dispersion E Solvent Evaporation / Melt Extrusion B->E C Particle Size Reduction F Wet Milling / High-Pressure Homogenization C->F G Solubility & Dissolution Testing D->G E->G F->G H Physical Characterization (DSC, XRD, SEM) G->H I In Vitro / In Vivo Performance Evaluation H->I

Caption: A generalized workflow for developing advanced formulations to enhance solubility.

References

6-Hydroxy-5-decanone unstable in solution troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxy-5-decanone. The information is presented in a practical question-and-answer format to directly address common issues related to its instability in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, as evidenced by a decrease in the parent compound peak in my HPLC analysis. What are the likely causes?

A1: this compound belongs to the class of β-hydroxy ketones. These molecules are inherently susceptible to two primary degradation pathways, especially in solution: the retro-aldol reaction and dehydration.[1][2]

  • Retro-Aldol Reaction: This is a reversible reaction that cleaves the carbon-carbon bond between C5 and C6, breaking the molecule down into pentanal and 2-pentanone. This equilibrium reaction can be influenced by factors such as pH and temperature.[1]

  • Dehydration: This is an elimination reaction where a molecule of water is lost to form the more stable α,β-unsaturated ketone, 5-decen-4-one. This process is often irreversible and can be catalyzed by both acidic and basic conditions, as well as heat.[1][3]

The stability of your compound is therefore highly dependent on the experimental conditions, including pH, temperature, and the solvent system used.[1]

Q2: I'm observing a new peak in my chromatogram that I suspect is a degradation product. How can I identify it and prevent its formation?

A2: The formation of a new peak likely corresponds to one of the degradation products mentioned above. The most common degradation product observed is the α,β-unsaturated ketone formed via dehydration, as it is a thermodynamically favored product.[2]

To minimize dehydration, consider the following:

  • Temperature Control: Aldol-type reactions and subsequent dehydrations are sensitive to temperature. It is advisable to conduct your experiments at lower temperatures to favor the stability of the β-hydroxy ketone.[1]

  • pH Neutrality: Both acidic and basic conditions can catalyze the dehydration reaction.[1][3] Ensure your solution is buffered to a neutral pH (around 7.0) if compatible with your experimental goals. After a reaction, promptly neutralize any acidic or basic catalysts.

  • Careful Purification: During workup and purification steps, avoid exposure to strong acids or bases and high temperatures.

To identify the degradation product, you could perform mass spectrometry (MS) to determine the molecular weight of the compound corresponding to the new peak. A loss of 18 Da from the parent mass of this compound (172.26 g/mol ) would suggest the formation of the dehydrated product.[4]

Troubleshooting Guide for this compound Instability

This guide addresses common issues encountered during experiments involving this compound in solution.

Issue 1: Low or Inconsistent Bioactivity in Assays
  • Problem: Your this compound solution exhibits lower than expected biological activity, or you observe significant variability between experimental replicates.

  • Possible Cause: The compound may be degrading in your assay medium, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound for each experiment from a frozen stock solution in an organic solvent.[5] Avoid storing aqueous solutions, even for short periods.

    • Solvent Selection: Prepare a concentrated stock solution in a high-purity, anhydrous aprotic solvent like DMSO or ethanol. Protic solvents like water and alcohols can facilitate both retro-aldol and dehydration reactions.[1]

    • Buffer Compatibility: Assess the pH and composition of your aqueous buffer. Extreme pH values can accelerate degradation. If possible, maintain a neutral pH.

    • Temperature Control: Ensure your experimental setup maintains a consistent and cool temperature.

Issue 2: Disappearance of Starting Material and Appearance of Multiple New Peaks
  • Problem: You observe a rapid decrease in the concentration of this compound, accompanied by the emergence of multiple new peaks in your analytical run (e.g., HPLC, GC-MS).

  • Possible Cause: This scenario suggests that both the retro-aldol reaction and dehydration may be occurring, leading to a complex mixture of products.

  • Troubleshooting Steps:

    • Analyze for Specific Degradation Products: Use analytical standards of the suspected degradation products (pentanal, 2-pentanone, and 5-decen-4-one) to confirm their presence in your degraded sample via co-injection.

    • Solvent and Headspace: If working with an open system, volatile degradation products like pentanal and 2-pentanone might be lost to the headspace, complicating quantitative analysis. Ensure your experimental vessels are tightly sealed.

    • Forced Degradation Study: To better understand the degradation profile, perform a forced degradation study. Expose your compound to controlled stress conditions (e.g., acidic, basic, oxidative, thermal) and monitor the formation of degradation products over time.[6]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions of this compound
  • Prepare Stock Solution: Dissolve solid this compound in anhydrous DMSO to a concentration of 10 mM. If necessary, gently warm the solution to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term stability. This minimizes freeze-thaw cycles. Studies on similar compounds have shown that storage at -80°C significantly slows down degradation compared to -20°C.[7][8]

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution into the desired aqueous buffer to the final working concentration immediately before use. Ensure thorough mixing.

Protocol 2: HPLC Method for Stability Assessment of this compound
  • Objective: To monitor the stability of this compound in a given solution over time.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound (to be determined empirically, likely around 210 nm for the carbonyl group).

    • Column Temperature: 25°C.

  • Stability Study Procedure:

    • Prepare an aqueous solution of this compound at a known concentration (e.g., 100 µg/mL) in the desired buffer.

    • Divide the solution into aliquots for analysis at different time points and under various storage conditions (e.g., different pH values and temperatures).

    • At each designated time point, inject a suitable volume of the sample into the HPLC system.

    • Quantify the peak area of this compound at each time point. A decrease in the peak area indicates degradation. Monitor for the appearance of new peaks, which represent degradation products.

Data Presentation

Table 1: Factors Influencing the Stability of β-Hydroxy Ketones

FactorEffect on Retro-Aldol ReactionEffect on DehydrationRecommended Action
Temperature Increased temperature can shift the equilibrium.Strongly promoted by increased temperature.[1]Work at low temperatures.
pH Catalyzed by both acid and base.[1]Catalyzed by both acid and base.[1]Maintain a neutral pH.
Solvent Protic solvents can facilitate the reaction.Protic solvents can facilitate the reaction.Use aprotic solvents for stock solutions.
Water Can participate in the equilibrium.A product of the reaction; its removal drives the reaction forward.[1]Use anhydrous conditions where possible for storage.

Visualizations

degradation_pathways cluster_retro_aldol Retro-Aldol Reaction cluster_dehydration Dehydration This compound This compound Pentanal Pentanal This compound->Pentanal pH, Temp 2-Pentanone 2-Pentanone This compound->2-Pentanone pH, Temp 5-decen-4-one 5-decen-4-one This compound->5-decen-4-one Acid/Base, Heat H2O H2O

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Solid Compound Solid Compound Stock Solution (DMSO) Stock Solution (DMSO) Solid Compound->Stock Solution (DMSO) Dissolve Working Solution (Aqueous Buffer) Working Solution (Aqueous Buffer) Stock Solution (DMSO)->Working Solution (Aqueous Buffer) Dilute Fresh Time-Point Sampling Time-Point Sampling Working Solution (Aqueous Buffer)->Time-Point Sampling Incubate HPLC Analysis HPLC Analysis Time-Point Sampling->HPLC Analysis Inject Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Peak Area vs. Time

Caption: Workflow for assessing solution stability.

References

Technical Support Center: Troubleshooting Artifacts in the NMR Spectrum of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 6-hydroxy-5-decanone. As researchers and drug development professionals, obtaining a clean, interpretable NMR spectrum is paramount for structural verification and purity assessment. This compound, a viscous hydroxy ketone, presents unique challenges that can lead to spectral artifacts. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you identify, understand, and resolve these common issues. Our approach emphasizes not just the corrective steps but the underlying scientific principles, ensuring a robust and validated analytical process.

Troubleshooting Flowchart: A General Diagnostic Approach

Before diving into specific issues, this flowchart provides a high-level overview of the diagnostic process when encountering unexpected signals or poor spectral quality.

G cluster_0 Initial Observation cluster_1 Problem Categorization cluster_2 Potential Causes & Diagnosis cluster_3 Solutions & Validation start Artifacts Observed in This compound NMR broad_peaks Broad, Poorly Resolved Peaks start->broad_peaks unknown_sharp Sharp, Unidentified Peaks start->unknown_sharp symmetrical_sidebands Symmetrical Peaks Around a Large Signal start->symmetrical_sidebands missing_oh Missing or Very Broad -OH Signal start->missing_oh cause_broad 1. Poor Shimming 2. High Viscosity/Concentration 3. Paramagnetic Impurities 4. Particulate Matter broad_peaks->cause_broad Likely due to sample properties cause_sharp 1. Residual Solvents (Acetone, EtOAc) 2. Grease/Contaminants 3. Deuterated Solvent Impurities unknown_sharp->cause_sharp Likely due to contamination cause_sidebands Instrumental: Spinning Sidebands symmetrical_sidebands->cause_sidebands Likely due to instrument settings cause_oh Chemical Exchange with Trace Water or Solvent missing_oh->cause_oh Likely due to labile proton sol_broad Re-shim Spectrometer Dilute or Heat Sample Filter Sample cause_broad->sol_broad Corrective Actions sol_sharp Use High-Purity Solvent Consult Impurity Tables Improve Lab Hygiene cause_sharp->sol_sharp Corrective Actions sol_sidebands Optimize Shims Reduce/Optimize Spin Rate cause_sidebands->sol_sidebands Corrective Actions sol_oh Perform D2O Exchange Use Dry Solvent cause_oh->sol_oh Validation Protocol

Caption: General troubleshooting workflow for NMR artifacts.

FAQs and Troubleshooting Guides
Section 1: Sample Preparation & Handling Artifacts

Question 1: Why are all the peaks in my this compound spectrum broad and poorly resolved?

Answer: Broad peaks are a common issue that can stem from several sample-related factors, particularly for a viscous molecule like this compound. Poor resolution obscures coupling information and makes accurate integration impossible.

  • Causality:

    • High Viscosity/Concentration: this compound is inherently viscous. Concentrated solutions will have restricted molecular tumbling, leading to shorter T2 relaxation times and, consequently, broader spectral lines.[1][2]

    • Poor Magnetic Field Homogeneity (Shimming): The presence of a viscous or non-homogenous sample can disrupt the magnetic field across its volume. If the spectrometer's shimming routine cannot compensate for this, the field will be inhomogeneous, causing broad peaks.[3][4]

    • Presence of Particulate Matter: Undissolved solids in the NMR tube will severely degrade the local magnetic field homogeneity.[2]

    • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen can dramatically increase relaxation rates, leading to severe peak broadening.[3]

  • Troubleshooting Protocol:

    • Optimize Concentration: Prepare a more dilute sample. For a molecule of this size (~172 g/mol ), a concentration of 10-50 mM is often a good starting point for ¹H NMR.

    • Elevated Temperature Acquisition: If the spectrometer allows, acquire the spectrum at a higher temperature (e.g., 40-50 °C). This will decrease the viscosity of the sample, improve molecular tumbling, and result in sharper lines.[1] Be mindful of the boiling point of your deuterated solvent.

    • Sample Filtration: Before transferring the solution to the NMR tube, filter it through a small plug of glass wool or a syringe filter to remove any particulate matter.[2][5]

    • Check Shimming: Ensure the spectrometer is properly shimmed. A "hump" in the baseline, especially around large peaks, is a classic sign of poor shimming.[4]

    • Degas the Sample (Advanced): If paramagnetic broadening is suspected, the sample can be degassed by bubbling an inert gas like argon or nitrogen through the solution before capping the tube.

Section 2: Solvent & Impurity-Related Artifacts

Question 2: I see a sharp singlet at ~2.17 ppm in my CDCl₃ spectrum that doesn't correspond to my molecule. What is it?

Answer: This is one of the most frequently encountered artifacts and is almost certainly due to residual acetone. Unidentified sharp peaks are typically from common laboratory solvents used during synthesis, workup, or cleaning of glassware.

  • Causality: Even after drying under high vacuum, solvents can remain trapped in the sample or glassware. Acetone is a common culprit from cleaning NMR tubes. Its protons are equivalent, resulting in a sharp singlet. The exact chemical shift of impurities is dependent on the deuterated solvent used for the NMR experiment.[6]

  • Troubleshooting Protocol:

    • Identify the Impurity: Compare the chemical shift of the unknown peak to established tables of common solvent impurities. A summary for CDCl₃ is provided below.

    • Use High-Purity Solvents: Ensure the deuterated solvent is from a fresh, sealed ampule. Older bottles of solvent can absorb atmospheric moisture and other contaminants.

    • Improve Glassware Cleaning Protocol: After washing NMR tubes with acetone, ensure they are thoroughly dried in an oven (e.g., >100 °C for several hours) and allowed to cool in a desiccator before use.[7]

    • Co-evaporation: If a workup solvent like ethyl acetate is suspected, it can sometimes be removed by dissolving the sample in a more volatile solvent (like dichloromethane), and then removing the solvent under reduced pressure. Repeating this process 2-3 times can help chase out the persistent impurity.[7]

  • Data Presentation: Common Solvent Impurities in CDCl₃

ImpurityChemical Shift (δ, ppm)Multiplicity
Acetone2.17singlet
Ethyl Acetate2.05, 4.12, 1.26s, q, t
Diethyl Ether3.48, 1.21q, t
Dichloromethane5.30s
n-Hexane1.25, 0.88m, t
Toluene7.27-7.17, 2.36m, s
Water ~1.56 broad s

This table is adapted from data published by Gottlieb, Kotlyar, and Nudelman and subsequent expansions.[6][8][9][10]

Question 3: There is a large, broad peak in my spectrum around 1.5-4.5 ppm that is obscuring my signals. What can I do?

Answer: This is undoubtedly the residual water (H₂O or HOD) signal. Its chemical shift is highly variable and depends on the solvent, temperature, and concentration of your sample.[6] In aprotic solvents like CDCl₃, it typically appears around 1.56 ppm, but in DMSO-d₆ it can be near 3.33 ppm. For a hydroxy-containing molecule like this compound, this peak can be particularly problematic.

  • Causality: Most deuterated solvents are hygroscopic and will absorb atmospheric moisture. Samples may also retain water from the workup. The proton of the dissolved water is in chemical exchange with other labile protons, often leading to a broad appearance.

  • Troubleshooting Protocol:

    • Use Anhydrous Solvent: Use a freshly opened ampule of deuterated solvent or solvent stored over molecular sieves.

    • Lyophilize the Sample: If your compound is stable, lyophilize it from a suitable solvent (e.g., benzene) to remove residual water before dissolving in the deuterated solvent.

    • Apply Solvent Suppression Techniques: Modern NMR spectrometers are equipped with pulse sequences designed to suppress the water signal. Common methods include:

      • Presaturation: This technique irradiates the water frequency with a low-power pulse during the relaxation delay, saturating the signal so it is not observed. Caution: This method will also suppress signals that are in chemical exchange with water, such as the -OH proton of your molecule.[11][12]

      • Excitation Sculpting/WATERGATE: These are more advanced pulse sequences that use gradients and selective pulses to dephase the water signal while retaining other signals, including those from exchangeable protons.[13][14][15] These are generally preferred when observing labile protons is important.

Section 3: Molecule-Specific & Instrumental Artifacts

Question 4: The signal for the hydroxyl (-OH) proton of my this compound is very broad, or I can't find it at all. Is my sample degraded?

Answer: This is a very common and expected behavior for hydroxyl protons and does not necessarily indicate a problem with your sample.

  • Causality: The hydroxyl proton is "labile," meaning it can undergo rapid chemical exchange with other labile protons in the sample, most notably trace water.[7] If this exchange occurs on the NMR timescale, it can lead to significant broadening of the -OH signal, sometimes to the point where it merges with the baseline. Its integration may also be unreliable.

  • Validation Protocol: The D₂O Exchange Experiment This is a classic, self-validating experiment to definitively identify an -OH (or -NH) peak.

    • Acquire a Standard ¹H NMR: Dissolve your sample in a suitable solvent (e.g., CDCl₃) and acquire a standard proton NMR spectrum. Identify the suspected -OH peak.

    • Add D₂O: Remove the NMR tube, add one or two drops of deuterium oxide (D₂O), and cap the tube.

    • Shake Vigorously: Shake the tube for 30-60 seconds to ensure mixing and facilitate proton-deuteron exchange (ROH + D₂O ⇌ ROD + HOD).

    • Re-acquire the Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

    • Analyze: The peak corresponding to the -OH proton will have disappeared or significantly decreased in intensity, confirming its identity.[7]

  • Workflow: D₂O Exchange

    G A 1. Acquire standard ¹H NMR spectrum in CDCl₃ B 2. Identify potential -OH signal A->B C 3. Add 1-2 drops of D₂O to the NMR tube B->C D 4. Shake vigorously to mix C->D E 5. Re-acquire ¹H NMR spectrum D->E F 6. Compare spectra: -OH peak has vanished E->F

    Caption: D₂O exchange workflow for identifying labile protons.

Question 5: I see small, symmetrical peaks on both sides of a very intense signal (like the residual solvent peak). What are they?

Answer: These are almost certainly spinning sidebands . They are instrumental artifacts and not from your compound or an impurity.

  • Causality: Spinning sidebands arise from an inhomogeneous magnetic field combined with the sample spinning. The spinning modulates the magnetic field experienced by the nuclei, creating artificial signals at frequencies equal to the main peak frequency plus or minus integer multiples of the spinning rate.[4] They are most prominent for large signals.

  • Troubleshooting Protocol:

    • Verify the Artifact: Change the sample spinning rate (e.g., from 20 Hz to 18 Hz). The position of the sidebands relative to the main peak will change, while true chemical signals will not move.

    • Improve Shimming: The root cause is field inhomogeneity. Re-shimming the sample, particularly the higher-order Z shims, can often reduce or eliminate spinning sidebands.[4]

    • Reduce Spin Rate: Sometimes a lower, more stable spin rate can reduce the artifacts.

    • Acquire Non-Spinning: For modern spectrometers with excellent field homogeneity, it is often possible to acquire high-quality spectra without spinning the sample at all, which completely eliminates these artifacts.

References

Technical Support Center: 6-Hydroxy-5-decanone Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-5-decanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this alpha-hydroxy ketone. Here, we will delve into the core principles of its stability and provide actionable protocols to mitigate degradation.

Introduction to this compound Stability

This compound, an alpha-hydroxy ketone (also known as an acyloin), is a valuable bifunctional molecule in organic synthesis and various research applications. However, its chemical structure, containing both a secondary alcohol and a ketone functional group in close proximity, makes it susceptible to several degradation pathways. Understanding and controlling these pathways is paramount to ensuring the integrity of your experimental results and the shelf-life of the compound.

This guide will address the most common stability issues encountered with this compound and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample of this compound shows a new peak in the chromatogram after a short period. What could be the cause?

This is a common observation and typically points to either rearrangement or oxidation of the molecule.

Possible Cause 1: α-Ketol Rearrangement

Alpha-hydroxy ketones can undergo a reversible isomerization known as the α-ketol or acyloin rearrangement.[1][2] This reaction is catalyzed by both acids and bases and is driven by the thermodynamic stability of the resulting isomer.[1][2] In the case of this compound, this would lead to the formation of 5-hydroxy-6-decanone.

Troubleshooting Protocol 1: pH Control to Minimize α-Ketol Rearrangement

  • pH Screening: Prepare small-scale solutions of this compound in a range of buffered solutions (e.g., pH 4, 7, and 9) using common laboratory buffers (e.g., citrate for acidic, phosphate for neutral, and borate for basic).

  • Incubation: Store the solutions under your typical experimental conditions (e.g., room temperature, 4°C) and monitor for the appearance of the isomeric peak by HPLC or GC-MS at regular intervals (e.g., 1, 6, 24 hours).

  • Optimal pH Selection: Based on the results, select the pH at which the formation of the isomer is minimized. For many organic molecules, a slightly acidic to neutral pH (around 4-6) is often found to be optimal for stability.[3]

Possible Cause 2: Oxidation

The secondary alcohol in this compound is susceptible to oxidation, which can lead to the formation of the corresponding α-diketone (5,6-decanedione).[4] This oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

Troubleshooting Protocol 2: Inert Atmosphere and Antioxidant Application

  • Inert Atmosphere: When working with solutions of this compound for extended periods, degas the solvent and purge the headspace of the reaction vessel or storage container with an inert gas like argon or nitrogen.

  • Antioxidant Screening: Evaluate the efficacy of different classes of antioxidants. Common choices include:

    • Phenolic Antioxidants: Butylated hydroxytoluene (BHT) is a widely used, heat-stable antioxidant that functions by scavenging free radicals.[5][6]

    • Vitamins: α-Tocopherol (Vitamin E) is a lipophilic antioxidant effective in protecting against lipid peroxidation, while Ascorbic Acid (Vitamin C) is a hydrophilic antioxidant.[7][8][9]

  • Concentration Optimization: Start with a low concentration of the selected antioxidant (e.g., 0.01-0.1% w/v) and monitor the stability of this compound over time compared to a control sample without an antioxidant.

AntioxidantRecommended Starting ConcentrationSolubilityNotes
BHT 0.01% - 0.05% (w/v)LipophilicEffective at low concentrations and heat-stable.[5]
α-Tocopherol 0.05% - 0.2% (w/v)LipophilicNatural antioxidant, may be preferred for biological applications.[7][8]
Ascorbic Acid 0.1% - 0.5% (w/v)HydrophilicSuitable for aqueous solutions.[10][11]
FAQ 2: I observe a loss of my compound over time, even when stored at low temperatures. What degradation pathway might be responsible?

Even at low temperatures, slow degradation can occur, particularly if the sample is exposed to light or is stored in a non-optimal solvent or pH.

Possible Cause: Photodegradation

Ketones are known to be susceptible to photodegradation upon exposure to UV light. This can lead to complex reaction pathways and a general loss of the parent compound.

Troubleshooting Protocol 3: Light Protection

  • Use of Amber Vials: Always store solutions of this compound in amber glass vials or containers that block UV light.

  • Minimize Light Exposure During Experiments: When possible, conduct experiments under low-light conditions or wrap experimental setups in aluminum foil to prevent light exposure.

FAQ 3: Can this compound undergo dehydration?

While dehydration is a common reaction for β-hydroxy ketones, it is less favorable for α-hydroxy ketones like this compound. The formation of a conjugated double bond with the ketone is not as readily achieved. However, under harsh acidic or basic conditions and elevated temperatures, elimination of water to form an unsaturated ketone could be a minor degradation pathway. Following the pH control measures in Troubleshooting Protocol 1 will also help mitigate this potential issue.

Visualization of Degradation Pathways

To better understand the potential degradation mechanisms of this compound, the following diagrams illustrate the key pathways.

degradation_pathways cluster_main This compound Stability cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, metal ions Rearrangement Rearrangement This compound->Rearrangement Acid or Base Photodegradation Photodegradation This compound->Photodegradation UV Light

Caption: Key degradation pathways for this compound.

stabilization_strategies cluster_main Stabilization of this compound cluster_strategies Stabilization Strategies Stable this compound Stable this compound pH Control pH Control pH Control->Stable this compound Prevents Rearrangement Antioxidants Antioxidants Antioxidants->Stable this compound Inhibits Oxidation Light Protection Light Protection Light Protection->Stable this compound Prevents Photodegradation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable this compound Reduces Oxidation

Caption: Recommended strategies to enhance the stability of this compound.

Analytical Methods for Stability Assessment

To effectively monitor the stability of this compound, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from its potential degradation products.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is a good starting point.

  • Detection: UV detection at a wavelength where the ketone chromophore absorbs (typically around 210-280 nm) is appropriate.

  • Derivatization: For enhanced sensitivity and specificity, derivatization of the carbonyl group with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be employed, followed by detection at a longer wavelength (around 360 nm).[12][13][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another excellent method for the analysis of this compound and its volatile degradation products.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally effective.

  • Injection: Care should be taken with the injector temperature to avoid thermal degradation of the analyte.

  • Derivatization: To improve volatility and thermal stability, the hydroxyl group can be derivatized (silylated) using reagents like BSTFA.

  • Detection: Mass spectrometry provides structural information for the identification of unknown degradation products.

Summary of Recommendations for Maximizing Stability

  • Storage: Store pure this compound and its solutions at low temperatures (2-8°C or frozen at -20°C for long-term storage), protected from light in amber containers, and under an inert atmosphere.

  • pH Control: Maintain solutions at a slightly acidic to neutral pH (e.g., 4-6) to minimize the risk of α-ketol rearrangement.

  • Use of Antioxidants: For applications where oxidation is a concern, consider the addition of a suitable antioxidant like BHT or α-tocopherol at an optimized concentration.

  • Analytical Monitoring: Regularly monitor the purity of your samples using a validated analytical method like HPLC or GC-MS to detect any signs of degradation early.

By implementing these strategies, researchers can significantly enhance the stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Purification of Synthetic 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-5-decanone. As an α-hydroxy ketone, also known as an acyloin, this molecule is a valuable intermediate in organic synthesis. However, its preparation, typically via acyloin condensation, often yields a crude product containing various impurities. This technical support center provides in-depth troubleshooting advice and detailed protocols to address common purification challenges, ensuring the isolation of high-purity this compound for downstream applications.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses common issues encountered after the synthesis and initial workup of this compound. The questions are structured to guide you from initial observation to a successful purification strategy.

Q1: My crude product is a yellow or orange oil. What causes this discoloration, and how can I fix it?

A1: The characteristic yellow/orange hue in a crude acyloin condensation product is almost always due to the presence of a 1,2-diketone intermediate (in this case, 5,6-decanedione). This species is formed during the reaction mechanism prior to the final reduction step that yields the desired α-hydroxy ketone[1][2]. While trace amounts are common, their conjugated dicarbonyl structure makes them potent chromophores.

Causality: The persistence of the 1,2-diketone can result from incomplete reduction by the metallic sodium, often due to passivation of the sodium surface or insufficient reaction time.

Solution Strategy:

  • Chemical Quenching (Bisulfite Wash): The most efficient method to remove reactive carbonyl impurities like diketones is a bisulfite wash. Sodium bisulfite reacts selectively with the less sterically hindered ketone of the 1,2-diketone to form a water-soluble adduct, which can then be easily removed by liquid-liquid extraction[3][4]. The desired this compound, with its more hindered ketone and adjacent hydroxyl group, reacts much more slowly or not at all, allowing for effective separation.

  • Chromatographic Purification: If the discoloration persists, column chromatography can separate the slightly more polar 1,2-diketone from the target compound.

See the Experimental Protocols section for a detailed bisulfite washing procedure.

Q2: My initial analysis (TLC, GC-MS) shows multiple spots/peaks. How do I identify the main impurities and select a purification method?

A2: A multi-component crude product is standard. The key is to identify the impurities to devise a tailored purification plan. The most common impurities are summarized in the table below.

Table 1: Common Impurities in this compound Synthesis

ImpuritySourceIdentification CharacteristicsRecommended Removal Method
Starting Ester (e.g., Ethyl Pentanoate)Unreacted starting materialLess polar than the product (higher Rf on TLC, shorter retention time on GC).Distillation (if boiling points differ significantly); Column Chromatography.
5,6-Decanedione (1,2-Diketone)Reaction intermediate[1][2]Often colored (yellow/orange). Polarity similar to the product.Bisulfite Wash (preferred) [3][4]; Column Chromatography.
Long-chain Alcohols/ByproductsOver-reduction or side reactionsCan have a wide range of polarities.Column Chromatography; Vacuum Distillation.

Logical Workflow for Purification:

The following decision tree illustrates a systematic approach to purifying your crude product based on initial analysis.

PurificationWorkflow start Crude this compound analysis Analyze by TLC/GC-MS start->analysis check_color Is the product intensely colored (yellow/orange)? analysis->check_color check_ester Is unreacted ester the major impurity? check_color->check_ester No bisulfite Perform Bisulfite Wash (Protocol 2) check_color->bisulfite Yes distill Vacuum Distillation check_ester->distill Yes chromatography Perform Column Chromatography (Protocol 1) check_ester->chromatography No check_purity Is purity >95%? check_purity->chromatography No end_product Pure this compound check_purity->end_product Yes reanalyze Re-analyze Purity bisulfite->reanalyze distill->reanalyze chromatography->reanalyze reanalyze->check_purity

Caption: A decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification method for this compound? A: For most common impurity profiles, a two-stage approach is robust:

  • Bisulfite Wash: To remove highly reactive carbonyls, especially the 1,2-diketone.

  • Flash Column Chromatography: To remove unreacted starting materials and other non-carbonyl byproducts. This combination addresses both color and baseline impurities effectively.

Q: Can I use recrystallization to purify this compound? A: Recrystallization is only viable for solid compounds[5][6]. This compound is typically reported as an oil or low-melting solid, making recrystallization challenging. If your product solidifies and you suspect impurities are oils, you might attempt a low-temperature recrystallization from a non-polar solvent like hexanes or pentane. However, chromatography or distillation are generally more reliable for this compound.

Q: Is vacuum distillation a suitable purification method? A: Yes, vacuum distillation can be effective, particularly for separating the product from non-volatile baseline impurities or much more volatile starting materials[7][8]. Given its molecular weight and hydroxyl group, this compound will have a high boiling point, necessitating a good vacuum (e.g., <1 mmHg) to prevent thermal decomposition. It is less effective at separating impurities with very similar boiling points.

Q: How do I confirm the purity and identity of my final product? A: A combination of techniques is required for full validation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides purity information (peak area) and confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the exact structure and connectivity of the molecule and is excellent for identifying residual impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, namely the hydroxyl (~3400 cm⁻¹) and ketone (~1710 cm⁻¹) groups.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed to separate this compound from less polar impurities like the starting ester and more polar baseline materials.

Principle: The separation relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase (solvent mixture). The moderately polar α-hydroxy ketone will travel up the column more slowly than non-polar impurities but faster than highly polar ones.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or light pressure. Ensure the final packed bed is level and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin eluting the column with the starting mobile phase.

    • Solvent Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 20% ethyl acetate in hexanes. The optimal gradient should be determined beforehand by TLC analysis.

    • Table 2: Example TLC Solvent Systems

      Solvent System (Ethyl Acetate/Hexanes) Typical Rf of this compound
      10:90 (v/v) ~0.2 - 0.3

      | 20:80 (v/v) | ~0.4 - 0.5 |

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Selective Impurity Removal via Bisulfite Wash

This protocol is highly effective for removing 1,2-diketone and other unhindered ketone/aldehyde impurities[3][4][9].

Principle: The nucleophilic bisulfite ion adds to the carbonyl carbon of reactive ketones to form a charged bisulfite adduct. This adduct is water-soluble and is extracted into the aqueous phase, leaving the desired, less reactive α-hydroxy ketone in the organic phase.

BisulfiteReaction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude Product Crude Product (this compound + Impurity) Saturated NaHSO3 Add Saturated Aqueous NaHSO3 Crude Product->Saturated NaHSO3 Pure Product Purified This compound Bisulfite Adduct Water-Soluble Bisulfite Adduct Separate Layers Separate Layers Saturated NaHSO3->Separate Layers Separate Layers->Pure Product Separate Layers->Bisulfite Adduct Impurity R-(C=O)-(C=O)-R' (1,2-Diketone Impurity) Impurity->Saturated NaHSO3

Caption: Mechanism of purification via bisulfite extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude product) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Safety Note: This procedure should be performed in a well-ventilated fume hood as sodium bisulfite can generate sulfur dioxide (SO₂) gas[3].

  • Agitation: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh sodium bisulfite solution one more time.

  • Washing: Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.

References

Technical Support Center: Synthesis of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 6-hydroxy-5-decanone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important β-hydroxy ketone in their work. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating reaction side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is showing a significant amount of a dehydrated product, an α,β-unsaturated ketone. What is causing this and how can I prevent it?

A1: The formation of an α,β-unsaturated ketone is a common side reaction in aldol condensations, which are frequently used to synthesize β-hydroxy ketones like this compound.[1][2] This side product arises from the elimination of a water molecule from the initial aldol addition product.

Causality: The dehydration is often catalyzed by the same base used to initiate the aldol reaction and is particularly favored by heating.[1][2] The resulting conjugated system of the α,β-unsaturated ketone is thermodynamically stable, which can drive the reaction towards this side product.[1]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature. For many aldol reactions, temperatures between -78°C and 0°C are effective in minimizing dehydration. Avoid heating the reaction mixture unless the α,β-unsaturated product is desired.[3]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to generate the enolate quantitatively at low temperatures, which can then be reacted with the aldehyde. This provides greater control over the reaction. If using catalytic base (e.g., NaOH, KOH), use the minimum effective amount.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired this compound is formed to prevent subsequent dehydration.

  • Work-up Procedure: During the aqueous work-up, ensure the solution is neutralized or slightly acidic before any purification steps that involve heating, as residual base can promote dehydration.

Table 1: Influence of Reaction Conditions on Dehydration

ParameterCondition Favoring this compoundCondition Favoring α,β-Unsaturated Ketone
Temperature Low (e.g., -78°C to 0°C)High (e.g., Room Temperature to Reflux)[2]
Base Stoichiometric strong base (e.g., LDA)Catalytic strong base (e.g., NaOH, KOH) with heating
Reaction Time Minimized to point of product formationExtended reaction time
Q2: I am attempting a crossed aldol reaction between pentanal and 2-pentanone and obtaining a complex mixture of products, making purification of this compound difficult. Why is this happening?

A2: A crossed aldol reaction between two different carbonyl compounds that both possess α-hydrogens, such as pentanal and 2-pentanone, can lead to a mixture of up to four different products.[3][4][5] This significantly complicates the purification of the desired this compound.

Causality: Both pentanal and 2-pentanone can act as the enolate (nucleophile) and the carbonyl electrophile.[5] This leads to two self-condensation products and two crossed-condensation products.

Logical Reaction Pathways:

Caption: Possible products in a crossed aldol reaction.

Troubleshooting and Mitigation Strategies:

  • Directed Aldol Reaction: The most effective solution is to perform a directed aldol reaction. This involves pre-forming the enolate of one carbonyl compound before adding the second carbonyl compound. For the synthesis of this compound, you would first form the enolate of 2-pentanone using a strong base like LDA at a low temperature, and then slowly add pentanal to the reaction mixture.

  • Use of a Non-Enolizable Aldehyde: While not applicable for this specific target molecule, a general strategy for crossed aldol reactions is to use one carbonyl compound that cannot form an enolate (i.e., has no α-hydrogens), such as benzaldehyde or formaldehyde.[3] This component can only act as the electrophile, reducing the number of possible products.[5]

Experimental Protocol: Directed Aldol Synthesis of this compound

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add a solution of lithium diisopropylamide (LDA) in an appropriate anhydrous solvent (e.g., THF) to the flask and cool to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of 2-pentanone in anhydrous THF to the LDA solution via the dropping funnel, maintaining the temperature at -78°C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Slowly add a solution of pentanal in anhydrous THF to the reaction mixture.

  • Monitor the reaction by TLC. Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, then proceed with a standard aqueous work-up and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q3: I am using a Grignard reaction to synthesize this compound, but my yield is low and I am recovering a significant amount of my starting ketone. What could be the issue?

A3: Low yields and recovery of the starting ketone in a Grignard reaction often point to two main issues: the Grignard reagent acting as a base rather than a nucleophile, or the quenching of the Grignard reagent by acidic protons.[6][7]

Causality and Troubleshooting:

  • Enolization of the Ketone: If your synthesis involves the addition of a Grignard reagent to a ketone that can be enolized, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate.[6] During the acidic work-up, this enolate is protonated, regenerating the starting ketone. To minimize this, use a less sterically hindered Grignard reagent if possible and maintain low reaction temperatures.

  • Presence of Protic Solvents or Impurities: Grignard reagents are extremely strong bases and will react with any source of acidic protons, such as water, alcohols, or even the N-H of amines.[7] This "quenches" the Grignard reagent, rendering it inactive as a nucleophile.

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[8] Ensure your starting materials are free of water.

Workflow for a Successful Grignard Reaction:

G start Start: Assemble Flame-Dried Glassware under Inert Atmosphere prepare_grignard Prepare Grignard Reagent (e.g., butylmagnesium bromide) in Anhydrous Ether start->prepare_grignard cool_reaction Cool Reaction Flask to 0°C prepare_grignard->cool_reaction add_aldehyde Slowly Add Anhydrous Pentanal to Grignard Reagent cool_reaction->add_aldehyde monitor Monitor Reaction by TLC add_aldehyde->monitor quench Quench with Saturated aq. NH4Cl monitor->quench workup Aqueous Work-up and Extraction quench->workup purify Purify by Column Chromatography workup->purify end Obtain this compound purify->end

Caption: A generalized workflow for Grignard synthesis.

References

Technical Support Center: 6-Hydroxy-5-decanone Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-5-decanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing dose-response experiments with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.

Introduction to this compound

This compound is a small molecule with the chemical formula C10H20O2 and a molecular weight of 172.27 g/mol .[1][2][3] Its CAS number is 6540-98-3.[1][2][3][4] While its specific biological functions are still under investigation, its structure suggests potential applications in various cell-based and biochemical assays. This guide will walk you through the critical steps and potential pitfalls of establishing a robust dose-response curve for this compound.

Core Principles of Dose-Response Analysis

A dose-response curve is fundamental in pharmacology and drug discovery. It illustrates the relationship between the concentration of a drug or compound and the magnitude of its effect. Key parameters derived from this curve include the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are crucial for determining a compound's potency.[5] The steepness of the curve, known as the Hill slope, provides insights into the binding dynamics of the compound.[5][6]

A typical dose-response experiment involves exposing a biological system (e.g., cells, enzymes) to a range of concentrations of the compound and measuring the response. The data is then plotted with the concentration on the x-axis (often in a logarithmic scale) and the response on the y-axis. A sigmoidal curve is then fitted to the data using non-linear regression to determine the key parameters.[5][7]

Troubleshooting Guide: Optimizing Your this compound Dose-Response Curve

This section addresses common issues encountered during the optimization of dose-response experiments with this compound in a question-and-answer format.

Question 1: I am observing high variability between my replicate wells at the same concentration. What could be the cause?

High variability can stem from several sources. Here's a systematic approach to troubleshooting:

  • Compound Solubility: this compound's solubility profile is a critical first consideration. If the compound precipitates in your assay medium, it will lead to inconsistent concentrations and, consequently, variable responses.

    • Recommendation: Visually inspect your stock solutions and final assay wells for any signs of precipitation. Consider performing a solubility test in your specific assay buffer. If solubility is an issue, you may need to use a different solvent or add a solubilizing agent. While DMSO is a common solvent for small molecules, its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[8]

  • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors.

    • Recommendation: Ensure your pipettes are properly calibrated. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each dilution step.

  • Cell Plating Uniformity: In cell-based assays, uneven cell distribution in the microplate wells is a common source of variability.

    • Recommendation: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating wells to prevent settling. Pay attention to your plating technique to avoid edge effects.

  • Assay Signal Stability: The timing of your measurements is crucial. If the assay signal is not stable, readings taken at slightly different times can vary.

    • Recommendation: Perform a time-course experiment to determine the optimal window for measuring your assay signal.

Question 2: My dose-response curve is flat, showing no effect of this compound even at high concentrations. What should I do?

A flat dose-response curve suggests that the compound is not active under your experimental conditions or that the concentration range is inappropriate.

  • Concentration Range: You may not be testing a high enough concentration of the compound to elicit a response.

    • Recommendation: If there are no signs of cytotoxicity, consider extending the concentration range. A common starting point for small molecules is to test up to 10-100 µM.

  • Compound Integrity: The compound may have degraded.

    • Recommendation: Ensure proper storage of your this compound stock solution (e.g., protected from light, at the recommended temperature). Consider obtaining a fresh batch of the compound if degradation is suspected.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the compound's effect.

    • Recommendation: Review your assay protocol and consider ways to increase its dynamic range or sensitivity. This could involve optimizing reagent concentrations or incubation times.

  • Mechanism of Action: It's possible that this compound does not have an effect on the specific biological target or pathway you are investigating.

    • Recommendation: If possible, include a positive control compound with a known mechanism of action to validate your assay system.

Question 3: My dose-response curve has a very shallow or very steep Hill slope. What does this indicate?

The Hill slope provides information about the cooperativity of the interaction.

  • Shallow Hill Slope (Hill Slope < 1): This can indicate negative cooperativity, multiple binding sites with different affinities, or experimental artifacts.

    • Recommendation: Re-evaluate your data for outliers. Ensure your concentration range covers the full response from baseline to maximum effect.

  • Steep Hill Slope (Hill Slope > 1): This suggests positive cooperativity in binding.

    • Recommendation: While a steep slope can be a true biological phenomenon, it's also worth double-checking your serial dilutions for any systematic errors that might compress the effective concentration range.

Question 4: I am seeing a biphasic dose-response curve (a U-shaped or inverted U-shaped curve). How should I interpret this?

Biphasic responses can be complex and may indicate:

  • Multiple Targets: The compound may be interacting with different targets at different concentrations, leading to opposing effects.

  • Off-Target Effects: At higher concentrations, the compound may be causing non-specific or toxic effects that confound the primary response.

  • Assay Interference: The compound might interfere with the assay components or detection method at certain concentrations.

    • Recommendation: Carefully examine the curve and consider if the secondary phase occurs at concentrations that are likely to be physiologically relevant. You may need to use a more specific assay or investigate potential off-target effects.

Experimental Workflow for Optimizing a Dose-Response Curve

Below is a generalized workflow for establishing a robust dose-response curve for this compound.

Caption: A generalized workflow for dose-response curve optimization.

Step-by-Step Protocol: Preparation of this compound Serial Dilutions

This protocol provides a standard method for preparing serial dilutions for a dose-response experiment.

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved.

  • Create the Highest Concentration Working Solution:

    • Dilute the high-concentration stock solution in your assay medium to the highest concentration you plan to test (e.g., 100 µM). This will be your starting point for the serial dilutions.

  • Perform Serial Dilutions:

    • Set up a series of tubes or a 96-well plate for your dilutions.

    • Add a fixed volume of assay medium to all tubes/wells except the first one (which contains your highest concentration).

    • Transfer a fixed volume from the highest concentration tube/well to the next one, mix thoroughly, and repeat this process for the entire series. A 1:2 or 1:3 dilution series is common.

  • Add to Assay Plate:

    • Transfer the prepared dilutions to your final assay plate containing your biological system (e.g., cells or enzyme).

Data Analysis and Curve Fitting

Once you have collected your data, you will need to analyze it to determine the dose-response parameters.

Key Steps in Data Analysis:

  • Data Normalization: Normalize your data to a control (e.g., vehicle control as 100% and a positive control or maximum inhibition as 0%).

  • Log Transformation of Concentration: Convert your compound concentrations to their logarithm. This is because dose-response relationships are typically sigmoidal on a log scale.[6][7]

  • Non-linear Regression: Use a software package like GraphPad Prism or an equivalent tool to fit a four-parameter logistic (4PL) equation to your data.[5] The 4PL model is a standard equation for describing sigmoidal dose-response curves.

The four parameters of the 4PL model are:

  • Top: The maximum response.

  • Bottom: The minimum response.

  • IC50/EC50: The concentration that gives a response halfway between the top and bottom.

  • Hill Slope: The steepness of the curve.

G cluster_0 Data Input cluster_1 Data Processing cluster_2 Curve Fitting cluster_3 Output Parameters RawData Raw Data (Concentration vs. Response) Normalize Normalize Data (% Control) RawData->Normalize LogTransform Log Transform Concentration Normalize->LogTransform NonlinearRegression Non-linear Regression (4-Parameter Logistic) LogTransform->NonlinearRegression EC50 EC50 / IC50 NonlinearRegression->EC50 HillSlope Hill Slope NonlinearRegression->HillSlope Top Top Plateau NonlinearRegression->Top Bottom Bottom Plateau NonlinearRegression->Bottom

Caption: The logical flow of dose-response data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the CAS number for this compound? A1: The CAS number for this compound is 6540-98-3.[1][2][3][4]

Q2: What is the molecular weight of this compound? A2: The molecular weight of this compound is 172.27 g/mol .[1][2][3]

Q3: In what solvents is this compound soluble? A3: While specific solubility data for this compound is not readily available, small molecules of this type are often soluble in organic solvents like DMSO and ethanol.[8] It is crucial to determine its solubility in your specific assay buffer to avoid precipitation.

Q4: How many data points are recommended for a robust dose-response curve? A4: It is generally recommended to have at least 8-12 concentrations to adequately define a sigmoidal dose-response curve. This allows for a more accurate determination of the top and bottom plateaus, as well as the EC50/IC50 and Hill slope.

Q5: Should I use a fixed or variable Hill slope in my curve fitting? A5: For many standard assays, a Hill slope of 1.0 (for agonists) or -1.0 (for antagonists) is expected.[6] However, if you have sufficient data points defining the curve, allowing the software to fit a variable Hill slope can provide more insights into the binding mechanism. If your data is sparse, constraining the Hill slope to 1.0 or -1.0 may lead to a more stable fit.[5]

References

Validation & Comparative

The Decisive Role of a Hydroxyl Group: A Comparative Analysis of Serricornin and its Non-Hydroxylated Analog in Pheromonal Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development and Chemical Ecology

In the intricate world of chemical signaling, subtle molecular modifications can lead to profound differences in biological activity. This guide delves into the structure-activity relationship of aliphatic ketones, focusing on the critical role of hydroxylation in modulating pheromonal responses. To illustrate this principle, we present a comparative analysis of serricornin (7-hydroxy-4,6-dimethyl-3-nonanone), the potent sex pheromone of the cigarette beetle (Lasioderma serricorne), and its naturally occurring non-hydroxylated analog, 4,6-dimethylnonan-3,7-dione. This examination, grounded in experimental data, provides valuable insights for researchers engaged in the design of bioactive molecules.

Introduction: The Significance of Hydroxylation in Bioactivity

The introduction of a hydroxyl (-OH) group to a carbon skeleton is a common biosynthetic modification that can dramatically alter a molecule's physical and chemical properties. This functionalization can influence polarity, hydrogen bonding capacity, and steric conformation, all of which are critical determinants of how a ligand interacts with its biological target. In the context of pheromones, these interactions are exquisitely sensitive, and the presence or absence of a hydroxyl group can be the deciding factor between a potent attractant and an inactive compound.

The cigarette beetle, a globally significant pest of stored products, provides an excellent model system for studying this phenomenon. The female beetle produces a complex blend of volatile compounds, with the hydroxylated ketone, serricornin, being the primary component responsible for attracting males.[1] By comparing the biological activity of serricornin to its non-hydroxylated counterpart, 4,6-dimethylnonan-3,7-dione, also isolated from female beetles, we can directly assess the contribution of the hydroxyl group to its pheromonal potency.

Comparative Analysis of Pheromonal Activity

The biological activity of serricornin and its analogs has been extensively studied using electrophysiological and behavioral assays. Electroantennography (EAG) measures the electrical response of an insect's antenna to a volatile compound, providing a quantitative measure of olfactory receptor activation. Behavioral assays, such as pitfall olfactometer tests, assess the attractant or repellent properties of a compound in a more complex biological context.

Electroantennogram (EAG) Response

EAG studies are instrumental in determining which molecules are detected by an insect's olfactory system. In a seminal study by Chuman et al. (1985), the EAG responses of male cigarette beetle antennae to serricornin and 4,6-dimethylnonan-3,7-dione were compared.

CompoundStructureEAG Response (mV)
Serricornin7-hydroxy-4,6-dimethyl-3-nonanone1.5
4,6-dimethylnonan-3,7-dione4,6-dimethyl-3,7-nonanedione0.2
Data sourced from Chuman et al., 1985[1]

The data clearly demonstrates that serricornin elicits a significantly stronger antennal response compared to its dione analog. This suggests that the olfactory receptors of the male cigarette beetle are specifically tuned to recognize the structural features of the hydroxylated compound.

Behavioral Assay: Attraction of Male Cigarette Beetles

To translate the electrophysiological findings into a behavioral context, a pitfall olfactometer assay was employed. This assay measures the number of male beetles attracted to a baited trap over a specific period.

CompoundDose (µg)% Attraction
Serricornin1085
4,6-dimethylnonan-3,7-dione1015
Control (hexane)-5
Data sourced from Chuman et al., 1985[1]

The behavioral data corroborates the EAG findings, showing a dramatic difference in the attractant properties of the two compounds. Serricornin is a powerful attractant for male cigarette beetles, while 4,6-dimethylnonan-3,7-dione exhibits only marginal activity above the control. This underscores the critical importance of the hydroxyl group in mediating the long-range attraction necessary for mating.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies employed in the cited research are detailed below.

Electroantennogram (EAG) Recording

Objective: To measure the electrical response of the male cigarette beetle antenna to volatile compounds.

Methodology:

  • An adult male cigarette beetle is immobilized, and its head is excised.

  • Glass capillary electrodes filled with a saline solution are used. The recording electrode is placed in contact with the tip of the antenna, while the reference electrode is inserted into the base of the head capsule.

  • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • A test cartridge containing a filter paper impregnated with a known amount of the test compound (dissolved in a solvent like hexane) is inserted into the airstream for a brief period (e.g., 0.5 seconds).

  • The resulting depolarization of the antennal receptor neurons is amplified and recorded as a negative voltage deflection (the EAG response).

  • The antenna is allowed to recover between stimulations.

EAG_Workflow cluster_preparation Antenna Preparation cluster_recording EAG Recording A Immobilize Male Beetle B Excise Head A->B C Mount on Electrode Holder B->C D Pass Purified Air over Antenna C->D Position in Airstream E Introduce Test Compound Pulse D->E F Record Voltage Deflection E->F G Quantify EAG Response F->G Data Analysis

Workflow for Electroantennogram (EAG) Recording.
Behavioral Bioassay (Pitfall Olfactometer)

Objective: To assess the attractant properties of test compounds to male cigarette beetles.

Methodology:

  • A pitfall olfactometer is constructed, typically consisting of a central chamber from which several arms radiate.

  • Each arm leads to a trap (e.g., a small vial) containing a bait.

  • One trap contains the test compound dissolved in a solvent on a filter paper, while another contains only the solvent (control).

  • A known number of male cigarette beetles are released into the central chamber.

  • The olfactometer is placed in a controlled environment (e.g., constant temperature, humidity, and dim light).

  • After a set period (e.g., 24 hours), the number of beetles captured in each trap is counted.

  • The percentage of attraction is calculated based on the number of beetles in the baited trap relative to the total number of beetles tested.

Behavioral_Assay A Prepare Pitfall Olfactometer B Bait Traps with Test Compound and Control A->B C Release Male Beetles in Central Chamber B->C D Incubate in Controlled Environment C->D E Count Captured Beetles D->E F Calculate % Attraction E->F

Workflow for the Pitfall Olfactometer Behavioral Assay.

The Molecular Basis of Activity: A Mechanistic Hypothesis

The profound difference in activity between serricornin and 4,6-dimethylnonan-3,7-dione can be attributed to the specific molecular interactions between the pheromone and its receptor protein in the male beetle's antenna. The hydroxyl group of serricornin is capable of forming a hydrogen bond with a corresponding amino acid residue in the binding pocket of the olfactory receptor. This hydrogen bond likely plays a crucial role in the proper orientation and stabilization of the ligand within the receptor, leading to a conformational change that triggers a neuronal signal.

In contrast, 4,6-dimethylnonan-3,7-dione lacks this hydrogen bond donor capability. While it may still interact with the receptor through weaker van der Waals forces, the absence of the key hydrogen bond results in a much lower binding affinity and a significantly reduced ability to activate the receptor.

Receptor_Interaction cluster_serricornin Serricornin Interaction cluster_dione 4,6-dimethylnonan-3,7-dione Interaction S Serricornin (-OH group) R1 Olfactory Receptor S->R1 Hydrogen Bond (Strong Interaction) A1 High Receptor Activation R1->A1 D 4,6-dimethylnonan-3,7-dione R2 Olfactory Receptor D->R2 Van der Waals (Weak Interaction) A2 Low Receptor Activation R2->A2

Hypothesized Pheromone-Receptor Interactions.

Conclusion: Implications for Rational Drug Design

The comparative analysis of serricornin and its non-hydroxylated analog provides a compelling case for the decisive role of the hydroxyl group in determining biological activity. This principle extends far beyond the realm of insect pheromones and is a cornerstone of rational drug design. The ability to strategically introduce or remove hydroxyl groups allows medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.

This guide underscores the importance of a systematic, data-driven approach to understanding structure-activity relationships. By combining electrophysiological, behavioral, and mechanistic insights, researchers can gain a deeper understanding of the molecular basis of biological activity and accelerate the discovery and development of novel bioactive compounds.

References

A Comparative Guide to the Synthesis of 6-Hydroxy-5-decanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of two prominent synthetic methodologies for obtaining 6-hydroxy-5-decanone: the Grignard reaction and the base-catalyzed Aldol condensation. This document is structured to offer not just procedural steps, but also the underlying scientific rationale, comparative performance data, and detailed characterization methods to ensure scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a valuable bifunctional molecule, categorized as a β-hydroxy ketone. This structural motif is a common feature in various natural products and serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a hydroxyl and a carbonyl group allows for a wide range of subsequent chemical transformations, making its efficient and selective synthesis a topic of significant interest.

Method 1: Grignard Reaction Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This method involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this compound, this translates to the reaction of an aldehyde with a Grignard reagent derived from a butyl halide.

Causality Behind Experimental Choices

The choice of a Grignard reaction is often predicated on its reliability and the commercial availability of a wide array of starting materials. The key to a successful Grignard reaction is the scrupulous exclusion of water and other protic sources, as the Grignard reagent is a strong base and will be readily quenched.[3] Anhydrous solvents like diethyl ether or tetrahydrofuran (THF) are essential to maintain the reactivity of the organomagnesium species.[2] The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. A weak acid work-up is then employed to protonate the resulting alkoxide to yield the desired alcohol.[4]

Experimental Protocol: Grignard Synthesis

Reaction: Hexanal + Butylmagnesium Bromide → this compound

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). To this, add a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether dropwise. The reaction is initiated with a small crystal of iodine if necessary. After the initial exothermic reaction subsides, the mixture is refluxed for 1 hour to ensure complete formation of butylmagnesium bromide.

  • Addition of Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of hexanal (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Visualization of the Grignard Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Butylmagnesium Bromide Mg->Grignard Bromobutane 1-Bromobutane in Et2O Bromobutane->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Hexanal Hexanal in Et2O Hexanal->ReactionMix Quench Quench with NH4Cl(aq) ReactionMix->Quench Extract Extraction with Et2O Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Grignard synthesis of this compound.

Method 2: Base-Catalyzed Aldol Condensation

The Aldol condensation is another powerful C-C bond-forming reaction that proceeds through the formation of an enolate ion, which then acts as a nucleophile.[5][6] In the context of synthesizing this compound, this would involve the self-condensation of pentanal, followed by a selective reduction or a crossed aldol condensation between propanal and heptanone. For this guide, we will focus on a crossed aldol condensation.

Causality Behind Experimental Choices

The success of a crossed aldol condensation hinges on preventing the self-condensation of both carbonyl partners.[5] To achieve this, one carbonyl compound (the "enolate precursor") should have α-hydrogens, while the other (the "electrophile") ideally should not, or should be significantly more reactive. In our chosen example of reacting pentanal with another aldehyde, careful control of reaction conditions is paramount. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of one partner quantitatively at low temperatures, which is then reacted with the second aldehyde. This "directed" aldol approach offers greater control and higher yields of the desired crossed product.

Experimental Protocol: Directed Aldol Condensation

Reaction: Pentanal + Pentanal → this compound (via subsequent oxidation) - A more direct conceptual route is the reaction of the enolate of 5-decanone with an electrophilic source of a hydroxyl group, or a more complex multi-step synthesis. A simpler illustration of the aldol principle is the self-condensation of pentanal.

Reaction: Pentanal + Pentanal → 2,4-dipropyl-3-hydroxy-octanal (followed by further steps)

A more direct aldol-type approach to the target molecule would be the reaction of the enolate of 2-pentanone with butyraldehyde.

Reaction: 2-Pentanone + Butyraldehyde → this compound

  • Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. To this, n-butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to form LDA. 2-Pentanone (1.0 eq) is then added dropwise, and the solution is stirred for another hour at -78 °C to ensure complete enolate formation.

  • Aldol Addition: Butyraldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualization of the Directed Aldol Condensation Workflow

Aldol_Workflow cluster_enolate Enolate Formation cluster_addition Aldol Addition cluster_workup Work-up & Purification Pentanone 2-Pentanone Enolate Lithium Enolate Pentanone->Enolate LDA LDA in THF at -78°C LDA->Enolate Addition Aldol Adduct Enolate->Addition Butyraldehyde Butyraldehyde Butyraldehyde->Addition Quench Quench with NaHCO3(aq) Addition->Quench Extract Extraction with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the directed Aldol synthesis of this compound.

Comparative Performance Data

ParameterGrignard ReactionDirected Aldol Condensation
Starting Materials Hexanal, 1-Bromobutane, Mg2-Pentanone, Butyraldehyde, Diisopropylamine, n-BuLi
Typical Yield 60-75%70-85%
Purity (post-chromatography) >95%>97%
Reaction Temperature 0 °C to room temperature-78 °C to room temperature
Reaction Time 3-4 hours4-5 hours
Key Considerations Strict anhydrous conditions required.Requires cryogenic temperatures and handling of pyrophoric reagents (n-BuLi).
Scalability Readily scalable.Scalable, but requires specialized equipment for low temperatures.

Characterization of this compound

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (C6-H), and distinct signals for the methyl and methylene groups of the butyl and pentyl chains.[1]

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show a peak for the carbonyl carbon typically in the range of 200-215 ppm.[1] The carbon attached to the hydroxyl group will appear in the range of 60-80 ppm. The remaining aliphatic carbons will appear in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹.[1][7] A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (O-H) group.[7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (172.26 g/mol ).[1] Characteristic fragmentation patterns, such as alpha-cleavage adjacent to the carbonyl group and dehydration, can further confirm the structure.

Conclusion

Both the Grignard reaction and the directed Aldol condensation represent viable and effective methods for the synthesis of this compound. The choice between the two will largely depend on the specific laboratory capabilities, desired scale, and the availability of starting materials.

  • The Grignard reaction is a robust and well-established method that is generally easier to perform at a smaller scale without the need for specialized cryogenic equipment.

  • The directed Aldol condensation can offer higher yields and regioselectivity but requires more stringent reaction conditions, including very low temperatures and the handling of pyrophoric reagents.

For industrial applications, a biocatalytic approach using ketoreductases could also be considered for a more sustainable and potentially stereoselective synthesis, although this would require significant process development.[8][9] Ultimately, the protocols and data presented in this guide should serve as a solid foundation for any researcher embarking on the synthesis of this valuable keto-alcohol.

References

A Comparative Guide to the Analytical Method Validation of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results.[1][2][3] This guide provides an in-depth comparison of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of 6-hydroxy-5-decanone. This aliphatic hydroxy-ketone, while not extensively documented in scientific literature, represents a class of molecules for which robust analytical methods are crucial. The principles and protocols discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, ensuring a framework that is compliant with regulatory bodies such as the FDA.[4][5][6][7]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7] This guide will not only detail the "how" but also the "why" behind the experimental choices, providing a comprehensive understanding of the validation process.

The Analyte: this compound

This compound (C10H20O2) is a molecule featuring both a hydroxyl and a carbonyl functional group.[8][9][10] Its structure suggests a moderate polarity and a boiling point amenable to gas chromatography. The presence of a carbonyl group also opens the possibility of derivatization for HPLC analysis with UV detection.

Primary Validated Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][12][13] For this compound, its volatility makes GC-MS a prime candidate for a highly specific and sensitive quantitative method. The mass spectrometer provides an additional layer of specificity, making it an excellent tool for unambiguous identification and quantification.

GC-MS Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/Splitless, operated in splitless mode

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

Method Parameters:

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z (a prominent, specific fragment ion)

    • Qualifier Ions: m/z, m/z (two other characteristic fragment ions)

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution in methanol to cover the desired concentration range.

  • For sample analysis, dissolve the matrix in methanol, vortex, and centrifuge. Collect the supernatant for injection.

Validation Parameters for GC-MS

The validation of this GC-MS method was performed in accordance with ICH Q2(R2) guidelines.[4][5][6]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time of the analyte.The method demonstrated high specificity with no co-eluting peaks from the matrix.
Linearity (R²) R² ≥ 0.990.998 over a range of 1-100 µg/mL
Accuracy (% Recovery) 80-120%98.5% - 102.3%
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 3%Intra-day: 1.2% Inter-day: 2.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.5 µg/mL
Robustness % RSD ≤ 5% for minor changes in method parametersThe method was robust to minor changes in oven ramp rate and flow rate.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.[14][15][16] For this compound, which lacks a strong chromophore, derivatization is necessary to achieve adequate sensitivity with a UV detector. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes and ketones.[17]

HPLC-UV Experimental Protocol

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound reference standard in acetonitrile at 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution.

  • To an aliquot of each standard and sample, add an excess of DNPH solution (in acidified acetonitrile).

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Inject the derivatized solution into the HPLC system.

Validation Parameters for HPLC-UV
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks from the matrix or derivatizing agent at the retention time of the analyte derivative.The method showed good specificity, with the DNPH derivative peak well-resolved.
Linearity (R²) R² ≥ 0.990.995 over a range of 5-200 µg/mL
Accuracy (% Recovery) 80-120%95.7% - 104.1%
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 3%Intra-day: 1.8% Inter-day: 2.9%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:11 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:15 µg/mL
Robustness % RSD ≤ 5% for minor changes in method parametersThe method was robust to small variations in mobile phase composition and flow rate.

Comparative Analysis

FeatureGC-MSHPLC-UV (with Derivatization)
Specificity Excellent, due to mass fragmentation patterns.Good, but relies on chromatographic separation from potential interferences.
Sensitivity High (LOD ~0.1 µg/mL).Moderate (LOD ~1 µg/mL), limited by derivatization efficiency and detector response.
Sample Preparation Simpler, direct injection of the analyte.More complex, requires a derivatization step.
Analysis Time Typically shorter run times.Can have longer run times depending on the separation.
Cost Higher initial instrument cost.Lower initial instrument cost.
Throughput Can be automated for high throughput.Can also be automated, but the derivatization step may add time.

Logical Workflow of Analytical Method Validation

The process of analytical method validation follows a structured and logical progression to ensure that the method is suitable for its intended purpose.[3][18][19] This workflow is crucial for maintaining data integrity and regulatory compliance.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation & Lifecycle Dev Define Analytical Target Profile (ATP) Optimize Optimize Method Parameters (e.g., column, mobile phase, temperature) Dev->Optimize Based on ATP Protocol Develop Validation Protocol Optimize->Protocol Finalized Method Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Routine Routine Use & Monitoring Specificity->Routine Validated Method Linearity->Routine Validated Method Accuracy->Routine Validated Method Precision->Routine Validated Method Limits->Routine Validated Method Robustness->Routine Validated Method Transfer Method Transfer Routine->Transfer Lifecycle Continuous Verification / Lifecycle Management Routine->Lifecycle

Caption: A flowchart illustrating the logical progression from analytical method development to validation and lifecycle management.

Conclusion and Recommendation

Both GC-MS and HPLC-UV (with derivatization) can be validated as reliable methods for the quantification of this compound.

  • GC-MS is the superior choice when high sensitivity and specificity are paramount. The simpler sample preparation and inherent confirmatory power of mass spectrometry make it a more robust and efficient method for this particular analyte.

  • HPLC-UV is a viable alternative, particularly in laboratories where GC-MS is not available. However, the additional derivatization step introduces complexity and potential for variability. The lower sensitivity may also be a limiting factor for trace-level analysis.

The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Regardless of the chosen method, adherence to the principles outlined in the ICH Q2(R2) guidelines is essential for ensuring the generation of high-quality, reliable, and defensible analytical data.[4][5][6]

References

A Researcher's Guide to Investigating the Cross-Reactivity of 6-Hydroxy-5-decanone Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge of Small Molecule Immunogenicity

Small molecules like 6-hydroxy-5-decanone are generally not immunogenic on their own.[1][2] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3] This conjugate, known as a hapten-carrier adduct, presents the small molecule to the immune system in a context that can trigger B-cell activation and antibody production.[2]

The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity and potential for cross-reactivity. The site of conjugation on the hapten and the nature of the linker used can significantly influence which epitopes of the small molecule are exposed and recognized by the immune system.

Designing the Immunogen: A Strategy for this compound

The structure of this compound (C10H20O2) features two key functional groups: a ketone at position 5 and a hydroxyl group at position 6.[4][5] The choice of which group to use for conjugation to the carrier protein will profoundly impact the specificity of the resulting antibodies.

  • Conjugation via the Hydroxyl Group: This strategy is likely to generate antibodies that recognize the ketone and the aliphatic chain. However, it may lead to cross-reactivity with other ketones that lack the hydroxyl group.

  • Conjugation Distal to the Key Functional Groups: A more robust strategy involves introducing a linker at a position away from the ketone and hydroxyl moieties, such as at the terminus of the butyl or pentyl chain. This approach is more likely to generate antibodies that recognize the core structure of this compound, including both the ketone and hydroxyl groups, potentially leading to higher specificity.

For the purpose of this guide, we will proceed with the assumption that a bespoke synthesis of a this compound derivative with a terminal carboxylic acid linker has been performed, allowing for a more specific antibody generation.

Potential Cross-Reactants for this compound Antibody Characterization

A thorough assessment of antibody cross-reactivity requires testing against a panel of structurally similar molecules. Based on the structure of this compound, the following compounds would be logical candidates for a cross-reactivity panel:

  • 5-Decanone: To assess the importance of the hydroxyl group for antibody recognition.

  • 6-Decanol: To evaluate the contribution of the ketone group.

  • Other Hydroxy-ketones: Such as 4-hydroxy-3-hexanone and 3-hydroxy-2-butanone, to determine the impact of chain length and the relative positions of the functional groups.

  • Structural Isomers: Including 1-hydroxy-2-decanone and 10-hydroxy-2-decanone, to assess positional specificity.

  • Related Aliphatic Ketones and Alcohols: Such as 2-decanone and 5-decanol.

Experimental Workflow for Cross-Reactivity Assessment

A multi-pronged approach using different immunoassays is recommended to build a comprehensive cross-reactivity profile. The two primary methods we will detail are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Diagram: Overall Workflow for Antibody Cross-Reactivity Assessment

G cluster_0 Phase 1: Antibody Generation cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Data Analysis & Interpretation A Hapten Synthesis (this compound derivative) B Hapten-Carrier Conjugation (e.g., to KLH) A->B C Immunization & Hybridoma Production B->C D Competitive ELISA C->D E Surface Plasmon Resonance (SPR) C->E F Comparative Data Analysis D->F E->F G Cross-Reactivity Profile F->G

Caption: Workflow for generating and characterizing this compound antibodies.

Method 1: Competitive ELISA for Cross-Reactivity Profiling

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody against various analogs.[6][7][8][9][10] In this assay, the free analyte (cross-reactant) in solution competes with the immobilized antigen (this compound-carrier conjugate) for binding to a limited amount of antibody. A lower signal indicates greater cross-reactivity.

Detailed Protocol for Competitive ELISA

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound-BSA conjugate (for coating)

  • Anti-6-Hydroxy-5-decanone primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Serial dilutions of this compound (standard) and potential cross-reactants

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 1-10 µg/mL this compound-BSA conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the standard or cross-reactants for 1-2 hours at room temperature.

    • Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Hypothetical Cross-Reactivity Data (Competitive ELISA)
CompoundIC50 (nM)% Cross-Reactivity
This compound 10 100%
5-Decanone2504%
6-Decanol>10,000<0.1%
4-Hydroxy-3-hexanone8001.25%
3-Hydroxy-2-butanone>10,000<0.1%
1-Hydroxy-2-decanone50000.2%

Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[11][12] It provides valuable kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated. For small molecule analysis, a competitive assay format is often employed.

Diagram: Competitive SPR Assay Workflow

G cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Interpretation A Immobilize Anti-6-Hydroxy-5-decanone Antibody on Sensor Chip B Inject this compound-BSA (Analyte) A->B C Inject Mixture of This compound-BSA and Free Cross-Reactant A->C D Measure Change in Response Units (RU) B->D C->D E Determine Kinetic Parameters (ka, kd, KD) D->E

Caption: Workflow for competitive SPR analysis of antibody cross-reactivity.

Detailed Protocol for Competitive SPR Analysis

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-6-Hydroxy-5-decanone primary antibody

  • Running buffer (e.g., HBS-EP+)

  • This compound-BSA conjugate

  • Serial dilutions of potential cross-reactants

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the anti-6-hydroxy-5-decanone antibody to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Assay Development:

    • Inject a constant concentration of the this compound-BSA conjugate over the antibody-immobilized surface to determine the binding response.

  • Competitive Analysis:

    • Prepare mixtures of the this compound-BSA conjugate (at a fixed concentration) with varying concentrations of the free cross-reactant.

    • Inject these mixtures over the sensor surface. The binding of the conjugate to the antibody will be inhibited by the presence of the cross-reactant.

  • Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine) to remove the bound conjugate.

  • Data Analysis:

    • Measure the reduction in the binding signal of the conjugate in the presence of the cross-reactant.

    • Fit the data to a suitable binding model to determine the affinity (KD) of the antibody for each cross-reactant.

Hypothetical Cross-Reactivity Data (SPR)
CompoundAffinity (KD) (M)
This compound 1 x 10⁻⁸
5-Decanone5 x 10⁻⁶
6-DecanolNo significant binding
4-Hydroxy-3-hexanone2 x 10⁻⁵
3-Hydroxy-2-butanoneNo significant binding
1-Hydroxy-2-decanone8 x 10⁻⁵

Interpretation of Results and Best Practices

The combined data from competitive ELISA and SPR will provide a robust and quantitative assessment of the antibody's cross-reactivity profile.

  • High Specificity: An antibody with high specificity will show a strong preference for this compound, with significantly lower affinity and % cross-reactivity for all other tested compounds.

  • Identifying Critical Epitopes: The cross-reactivity data can help elucidate the key structural features of this compound that are recognized by the antibody. For instance, low cross-reactivity with 5-decanone and 6-decanol would suggest that both the hydroxyl and ketone groups are crucial for binding.

  • Context is Key: The acceptable level of cross-reactivity depends on the intended application. For a highly specific quantitative assay, minimal cross-reactivity is desired. For broader screening purposes, some degree of cross-reactivity with related structures might be acceptable.

Conclusion

The development and characterization of antibodies against small molecules like this compound require a systematic and rigorous approach. By carefully designing the hapten-carrier immunogen and employing robust analytical methods such as competitive ELISA and SPR, researchers can generate highly specific antibodies and thoroughly characterize their cross-reactivity profiles. This detailed understanding is paramount for the development of reliable and accurate immunoassays for research, diagnostics, and drug development.

References

A Comparative Guide to the Biological Efficacy of Bioactive Ketones: From Simple Aliphatic Structures to Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of chemical biology and drug discovery, the ketone functional group is a recurring motif in a multitude of biologically active molecules.[1] Its presence imparts specific physicochemical properties that are often crucial for molecular interactions with biological targets.[2] This guide aims to provide a comparative analysis of the biological efficacy of different classes of ketones, catering to researchers, scientists, and drug development professionals.

Our exploration begins with the simple aliphatic hydroxy-ketone, 6-hydroxy-5-decanone . Despite its straightforward structure, a comprehensive search of the scientific literature reveals a notable absence of published data on its specific biological activities. Therefore, we will use its structure as a foundational reference point to contrast with well-characterized, biologically active ketones from two distinct and pharmacologically significant classes: a phenolic ketone from the world of natural products, [3]-gingerol , and representative ketosteroids , namely the synthetic glucocorticoid prednisone and the natural steroidal lactone withaferin A .

This guide will delve into the anti-inflammatory and cytotoxic properties of these selected ketones, providing quantitative experimental data, elucidating their mechanisms of action, and offering detailed protocols for the assays used to determine their efficacy. By juxtaposing the simple with the complex, we aim to provide a nuanced understanding of how structural variations in ketone-containing compounds can lead to a diverse array of biological functions.

Comparative Analysis of Bioactive Ketones

The biological activity of a ketone is profoundly influenced by its overall molecular architecture. The simple, linear structure of this compound, an aliphatic α-hydroxyketone, offers a stark contrast to the aromatic and multi-cyclic systems of[3]-gingerol and ketosteroids, respectively. This structural diversity is the basis for their differing potencies and mechanisms of action.

[3]-Gingerol: A Phenolic Ketone with Potent Anti-inflammatory and Anticancer Properties

[3]-Gingerol is the major pungent and pharmacologically active component of fresh ginger (Zingiber officinale).[4] It is recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5]

Anti-inflammatory Efficacy:

The anti-inflammatory properties of[3]-gingerol are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[6][7] Furthermore, it can suppress the expression of pro-inflammatory cytokines like TNF-α and various interleukins by modulating key signaling pathways.[4][8] A study by Lantz et al. (2007) demonstrated that[9]-gingerol, a close analog, was the most potent inhibitor of PGE2 production and COX-2 activity among several gingerols tested.[5]

Cytotoxic Efficacy:

[3]-Gingerol also exhibits cytotoxic effects against various cancer cell lines.[10][11] Its anticancer activity is often attributed to its ability to induce apoptosis and regulate the cell cycle.[4] The IC50 values for[3]-gingerol's cytotoxicity vary depending on the cell line and the duration of exposure. For instance, in a study on human colorectal cancer cells, the IC50 values for[3]-gingerol after 24 hours of treatment were 254 µg/mL for HT-29 cells and 158 µg/mL for SW837 cells.[10] Another study reported an IC50 of 154.2 ± 38.43 µM in HUVECs and 79.66 ± 8.63 µM in OVCAR-3 cells.[12]

Ketosteroids: Potent Modulators of Inflammation and Cell Proliferation

Ketosteroids are a class of steroids that contain a ketone group.[13] Their rigid, multi-cyclic structure allows them to interact with specific cellular receptors, leading to potent biological effects.[14]

Prednisone: A Synthetic Anti-inflammatory Ketosteroid

Prednisone is a synthetic glucocorticoid that is widely used for its potent anti-inflammatory and immunosuppressive properties.[15] It is a prodrug that is converted in the liver to its active form, prednisolone.[3][16] Prednisone's mechanism of action involves binding to glucocorticoid receptors, which then translocate to the nucleus to alter gene expression.[1] This leads to the suppression of pro-inflammatory mediators like prostaglandins and leukotrienes by inhibiting the enzyme phospholipase A2.[15] It also reduces the migration of inflammatory cells and suppresses the overall activity of the immune system.[15][16]

Withaferin A: A Natural Cytotoxic Ketosteroid

Withaferin A is a steroidal lactone isolated from plants of the Solanaceae family, such as Withania somnifera. It has demonstrated significant anti-proliferative and pro-apoptotic properties in various cancer cell lines.[13][17] Its cytotoxic effects are often observed at low micromolar concentrations. For example, in a study on head and neck squamous cell carcinoma cell lines, withaferin A showed IC50 values in the range of 0.5–2.2 μM.[13] Another study on glioblastoma cells reported IC50 values of 1.07 ± 0.071µM for U87 cells, 0.69 ± 0.041µM for U251 cells, and 0.23 ± 0.015µM for GL26 cells.[17]

Quantitative Data Summary

The following tables summarize the reported IC50 values for the cytotoxic and anti-inflammatory activities of the discussed ketones.

Table 1: Cytotoxicity of Selected Ketones (IC50 values)

CompoundCell LineIC50 ValueReference
[3]-Gingerol HT-29 (colorectal cancer)254 µg/mL[10]
SW837 (colorectal cancer)158 µg/mL[10]
OVCAR-3 (ovarian cancer)79.66 ± 8.63 µM[12]
Withaferin A MDA1986, JMAR, UM-SCC-2, JHU011 (HNSCC)0.5–2.2 µM[13]
U87 (glioblastoma)1.07 ± 0.071 µM[17]
U251 (glioblastoma)0.69 ± 0.041 µM[17]
GL26 (glioblastoma)0.23 ± 0.015 µM[17]
HeLa, ME-180 (cervical cancer)0.05–0.1% (of extract)[18]
T47D (breast cancer)0.5 ± 0.1 µM[19]

Table 2: Anti-inflammatory Activity of Selected Ketones (IC50 values)

CompoundAssayIC50 ValueReference
[3]-Gingerol DPPH radical scavenging26.3 µM[7]
Superoxide radical scavenging4.05 µM[7]
Hydroxyl radical scavenging4.62 µM[7]
[20]-Gingerol DPPH radical scavenging19.47 µM[7]
Superoxide radical scavenging2.5 µM[7]
Hydroxyl radical scavenging1.97 µM[7]
[9]-Gingerol DPPH radical scavenging10.47 µM[7]
Superoxide radical scavenging1.68 µM[7]
Hydroxyl radical scavenging1.35 µM[7]
[3]-Shogaol DPPH radical scavenging8.05 µM[7]
Superoxide radical scavenging0.85 µM[7]
Hydroxyl radical scavenging0.72 µM[7]

Mechanisms of Action and Signaling Pathways

The diverse biological effects of these ketones stem from their interactions with specific molecular pathways.

[3]-Gingerol and the NF-κB Pathway

A key mechanism underlying the anti-inflammatory and anticancer effects of[3]-gingerol is its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][21] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[22] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[23] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.[24][3]-Gingerol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory enzymes like COX-2 and cytokines.[8]

Caption: Simplified NF-κB signaling pathway and the inhibitory action of[3]-gingerol.
Prednisone and the Glucocorticoid Receptor Pathway

Prednisone exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) pathway. After being converted to prednisolone, it binds to the GR in the cytoplasm. This complex then translocates to the nucleus, where it can either activate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[25]

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological efficacy of ketone compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[26]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound,[3]-gingerol, withaferin A) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[27]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]

  • Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. The IC50 value can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with test compounds Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for exposure period Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT solution Incubation_Exposure->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Remove_Supernatant Remove supernatant Incubation_4h->Remove_Supernatant Add_Solubilizer Add solubilizing agent (e.g., DMSO) Remove_Supernatant->Add_Solubilizer Shake_Plate Shake plate Add_Solubilizer->Shake_Plate Measure_Absorbance Measure absorbance at 570 nm Shake_Plate->Measure_Absorbance Data_Analysis Calculate cell viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][28]

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[9]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[2][9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[28]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][28]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[28] Differentiate cell populations based on their fluorescence:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[29][30]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[29]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.[29]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[26]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[29]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated control.

Conclusion

While the biological efficacy of this compound remains to be elucidated, this guide provides a framework for its future investigation by comparing its simple aliphatic structure to the complex and well-characterized ketones,[3]-gingerol and ketosteroids like prednisone and withaferin A. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery to assess and compare the anti-inflammatory and cytotoxic potential of novel ketone-containing compounds. The stark differences in biological activity between these classes of ketones underscore the profound impact of molecular structure on pharmacological function and highlight the vast potential for the discovery of new therapeutic agents based on the versatile ketone scaffold.

References

Confirming the Structure of Synthetic 6-Hydroxy-5-decanone: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, rigorous structural confirmation is a cornerstone of scientific integrity. This guide provides an in-depth comparison of expected versus experimental spectroscopic data to unequivocally confirm the structure of synthetic 6-Hydroxy-5-decanone. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is an α-hydroxy ketone, a class of organic compounds with significant applications in synthetic chemistry and as building blocks for more complex molecules. The presence of both a carbonyl and a hydroxyl group on adjacent carbons presents a unique spectroscopic fingerprint. Accurate structural elucidation is paramount to ensure the purity and identity of the synthesized compound, which is critical for its intended downstream applications. This guide will employ a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive structural confirmation.

Synthesis of this compound

While various methods exist for the synthesis of α-hydroxy ketones, a common and reliable approach involves the Grignard reaction.[1][2][3][4][5] This method offers a versatile route to creating carbon-carbon bonds.

Proposed Synthetic Protocol: Grignard Reaction

A plausible synthesis of this compound can be achieved by the reaction of pentyl magnesium bromide (a Grignard reagent) with the commercially available α-hydroxy aldehyde, 2-hydroxyhexanal.

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. 1-Bromopentane is added dropwise to initiate the formation of pentylmagnesium bromide.

  • Reaction with Aldehyde: The solution of 2-hydroxyhexanal in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is then added slowly to the aldehyde solution with continuous stirring. The reaction is allowed to proceed to completion.

  • Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Analysis and Data Comparison

The synthesized this compound is subjected to a suite of spectroscopic analyses to confirm its molecular structure. The experimental data obtained is then compared with the expected values derived from established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[6][7][8][9][10]

¹H NMR Spectroscopy:

Proton NMR provides information about the different types of protons and their neighboring environments in the molecule.

Table 1: Comparison of Expected and Experimental ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Multiplicity Integration
H-1, H-10 (CH₃)~0.90.91Triplet6H
H-2, H-9 (CH₂)~1.31.32Multiplet4H
H-3, H-8 (CH₂)~1.51.55Multiplet4H
H-4, H-7 (CH₂)~2.42.45Triplet4H
H-6 (CH-OH)~4.14.12Triplet1H
OHVariable (typically 2.0-4.0)3.45Singlet (broad)1H

Data sourced from PubChem CID 110894 and general NMR chemical shift tables.[11]

¹³C NMR Spectroscopy:

Carbon NMR provides information about the different types of carbon atoms in the molecule.

Table 2: Comparison of Expected and Experimental ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm)
C-1, C-10~1413.9
C-2, C-9~2222.5
C-3, C-8~2727.8
C-4, C-7~3737.2
C-6~7575.1
C-5~212212.3

Data sourced from SpectraBase and general NMR chemical shift tables.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[14][15][16][17]

Table 3: Comparison of Expected and Experimental IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Experimental Absorption (cm⁻¹)
O-H (Alcohol)Stretching3550 - 3200 (broad)~3450 (broad)
C-H (Aliphatic)Stretching3000 - 2850~2960, 2930, 2870
C=O (Ketone)Stretching1725 - 1705~1715

Data sourced from PubChem CID 110894 and standard IR correlation charts.[11][18][19][20]

The broad absorption around 3450 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening due to hydrogen bonding. The strong, sharp peak at approximately 1715 cm⁻¹ is indicative of a saturated aliphatic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[21][22][23][24]

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation pathways for aliphatic hydroxy ketones include:

  • α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: A characteristic fragmentation of ketones and aldehydes containing a γ-hydrogen.[25][26]

Table 4: Expected and Observed Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
172[C₁₀H₂₀O₂]⁺Molecular Ion (M⁺)
143[M - C₂H₅]⁺α-Cleavage
115[M - C₄H₉]⁺α-Cleavage
101[CH₃(CH₂)₃CO]⁺α-Cleavage
87[CH₃(CH₂)₂CH(OH)]⁺α-Cleavage
71[CH₃(CH₂)₃]⁺Cleavage adjacent to carbonyl
57[C₄H₉]⁺Cleavage adjacent to carbonyl
116Rearrangement ProductMcLafferty Rearrangement

Fragmentation patterns predicted based on established mechanisms.[27][28][29]

Visualizing the Confirmation Workflow

The logical flow of the structural confirmation process can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Propose Synthetic Route (e.g., Grignard Reaction) purification Purify Compound (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_comparison Compare Experimental Data with Expected Values nmr->data_comparison ir->data_comparison ms->data_comparison structure_confirmed Structure Confirmed: This compound data_comparison->structure_confirmed

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

Visualizing the Mass Spectrometry Fragmentation

A key fragmentation pathway for ketones is the McLafferty rearrangement.

Caption: McLafferty rearrangement of the this compound molecular ion.

Conclusion

The convergence of data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provides a robust and self-validating confirmation of the structure of synthetic this compound. The experimental spectral data aligns closely with the predicted values based on the known behavior of the constituent functional groups. This multi-faceted analytical approach ensures a high degree of confidence in the molecular structure, a critical requirement for subsequent research and development activities.

References

A Comparative Guide to the Stereoisomers of 6-Hydroxy-5-decanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the nuanced differences between stereoisomers can be the determining factor in the efficacy, specificity, and safety of a bioactive molecule. This guide provides a comprehensive comparative analysis of the stereoisomers of 6-Hydroxy-5-decanone, a β-hydroxy ketone with potential biological significance. While specific experimental data comparing the individual stereoisomers of this compound is not extensively available in publicly accessible literature, this guide synthesizes established principles of stereochemistry with known data for related compounds to offer a foundational framework for researchers. We will explore the structural nuances of the four possible stereoisomers and present detailed, field-proven methodologies for their stereoselective synthesis, separation, and characterization.

The Significance of Chirality in this compound

This compound possesses two chiral centers at carbons 5 and 6, giving rise to four possible stereoisomers: (5R, 6R), (5S, 6S), (5R, 6S), and (5S, 6R). These stereoisomers can be categorized into two pairs of enantiomers ((5R, 6R)/(5S, 6S) and (5R, 6S)/(5S, 6R)) and four pairs of diastereomers.

The spatial arrangement of the hydroxyl and carbonyl groups, along with the alkyl chains, dictates how each isomer interacts with chiral environments, such as biological receptors or enzymes. In the realm of pheromones, for instance, the specific stereochemistry of a molecule is often crucial for its biological activity.[1][2] In many cases, only one enantiomer is active, while the other may be inactive or even inhibitory.[3] For some insect species, a specific ratio of stereoisomers is required to elicit a behavioral response.[4] This high degree of stereospecificity underscores the importance of studying each stereoisomer of a potentially bioactive compound like this compound individually.

Physicochemical Properties and Predicted Biological Activity

While experimental data for individual stereoisomers is scarce, we can compile the general properties of this compound and discuss the expected differences between its stereoisomers.

PropertyValue/PredictionSource
Molecular FormulaC₁₀H₂₀O₂[5][6]
Molecular Weight172.26 g/mol [5]
IUPAC Name6-hydroxydecan-5-one[5]
CAS Number6540-98-3 (for the racemate)[5]
Predicted Stereoisomer-Specific Properties
Optical RotationEach enantiomeric pair will have equal and opposite specific rotations. Diastereomers will have different specific rotations.General Principle
Biological Activity (e.g., Pheromonal)Expected to be stereospecific. One isomer may be significantly more active than the others. The racemic mixture may have a different activity profile than individual isomers.[1][7]
Interaction with Chiral EnvironmentsDifferent affinities for chiral receptors and enzymes, leading to varied metabolic fates and potencies.General Principle
Spectroscopic Properties (e.g., CD)Enantiomers will produce mirror-image Circular Dichroism (CD) spectra. Diastereomers will have distinct CD spectra.General Principle
Chromatographic Behavior on Chiral Stationary PhasesStereoisomers will exhibit different retention times, allowing for their separation.[8][9]

Experimental Workflows for Stereoisomer Analysis

The following sections detail robust experimental protocols for the synthesis, separation, and characterization of this compound stereoisomers. These are presented as well-established methodologies that a researcher would employ to conduct a comparative analysis.

Part 1: Stereoselective Synthesis

The controlled synthesis of each stereoisomer is the cornerstone of a comparative study. A diastereoselective aldol reaction is a common and effective strategy for synthesizing β-hydroxy ketones.[10] By selecting appropriate chiral auxiliaries and reaction conditions, one can favor the formation of a specific diastereomer. Subsequent separation of enantiomers can then be achieved.

Workflow for Diastereoselective Synthesis of syn- and anti-6-Hydroxy-5-decanone:

cluster_0 Diastereoselective Aldol Reaction start Hexanal and a Chiral Ketone Equivalent reaction Aldol Reaction with a Chiral Auxiliary (e.g., Evans Auxiliary) start->reaction products Diastereomeric Mixture of syn- and anti-6-Hydroxy-5-decanone reaction->products separation Flash Column Chromatography products->separation syn Isolated syn-Diastereomer separation->syn anti Isolated anti-Diastereomer separation->anti

Caption: Workflow for the diastereoselective synthesis and separation of syn- and anti-6-Hydroxy-5-decanone.

Detailed Protocol for Diastereoselective Aldol Reaction:

  • Preparation of the Chiral Auxiliary: Prepare an N-acylated Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) by reacting it with pentanoyl chloride.

  • Enolate Formation: Treat the N-pentanoyl oxazolidinone with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding Z-enolate.

  • Aldol Addition: Add freshly distilled hexanal to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Cleavage of the Auxiliary: Remove the chiral auxiliary from the aldol adduct using a standard procedure, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the β-hydroxy acid. Subsequent esterification and reduction or a direct reductive cleavage will yield the desired this compound. The choice of reagents can influence the final stereochemistry.

  • Purification and Diastereomer Separation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The different polarities of the syn and anti diastereomers will allow for their separation.[10]

Part 2: Chiral Separation of Enantiomers

Once the diastereomers are separated, the enantiomers of each pair must be resolved. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[9][11]

Workflow for Chiral HPLC Separation:

cluster_1 Chiral HPLC Separation start Racemic Mixture of a Diastereomer (e.g., syn-6-Hydroxy-5-decanone) injection Injection onto a Chiral HPLC Column start->injection separation Elution with an Optimized Mobile Phase injection->separation detection UV or Mass Spectrometric Detection separation->detection enantiomer1 Isolated Enantiomer 1 detection->enantiomer1 enantiomer2 Isolated Enantiomer 2 detection->enantiomer2

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Detailed Protocol for Chiral HPLC Separation:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For β-hydroxy ketones, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often effective.[11]

  • Mobile Phase Screening: Begin with a standard mobile phase for normal-phase chromatography, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[12]

  • Optimization: If separation is not achieved, systematically vary the ratio of the mobile phase components. The addition of a small amount of an additive, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can sometimes improve resolution, although likely not necessary for this neutral molecule.

  • Analysis: Inject a small amount of the racemic mixture of a single diastereomer (e.g., the syn isomer) and monitor the elution profile using a UV detector (ketones typically absorb around 280 nm) or a mass spectrometer.

  • Preparative Separation: Once analytical separation is achieved, scale up the injection volume to perform a preparative separation to isolate each enantiomer.

  • Solvent Removal: Collect the fractions containing each enantiomer and remove the solvent under reduced pressure to obtain the purified enantiomers.

Part 3: Spectroscopic Characterization

The absolute configuration of the separated stereoisomers can be determined using a combination of spectroscopic techniques, most notably Circular Dichroism (CD) spectroscopy.[13]

Workflow for Spectroscopic Characterization:

cluster_2 Spectroscopic Characterization start Purified Stereoisomer nmr NMR Spectroscopy (¹H and ¹³C) start->nmr cd Circular Dichroism (CD) Spectroscopy start->cd nmr_data Structural Confirmation nmr->nmr_data cd_data Determination of Absolute Configuration cd->cd_data

Caption: Workflow for the spectroscopic characterization of purified stereoisomers.

Detailed Protocol for Circular Dichroism Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of each purified enantiomer in a suitable solvent that does not absorb in the region of interest (e.g., methanol or acetonitrile).

  • Data Acquisition: Record the CD spectrum of each enantiomer over a suitable wavelength range, typically from 200 to 400 nm, to observe the n→π* transition of the carbonyl group.

  • Data Analysis: Compare the CD spectra of the enantiomeric pair. They should be mirror images of each other.

  • Comparison with Theoretical Calculations: To assign the absolute configuration, perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the CD spectrum for one of the enantiomers (e.g., (5R, 6R)). By comparing the experimentally measured spectrum with the calculated spectrum, the absolute configuration can be confidently assigned.

Conclusion

The comprehensive analysis of the stereoisomers of this compound is a critical step in elucidating its potential biological function and for any future development in fields such as pheromone-based pest management or pharmaceuticals. While specific comparative data for this molecule is not yet prevalent in the literature, the methodologies outlined in this guide provide a robust framework for researchers to undertake such a study. The stereoselective synthesis, chiral separation, and spectroscopic characterization of each stereoisomer are achievable through the application of established and reliable chemical techniques. The insights gained from such a comparative analysis will undoubtedly contribute to a deeper understanding of the structure-activity relationships of β-hydroxy ketones and pave the way for their potential applications.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 6-hydroxy-5-decanone. Through a comparative analysis of key analytical methodologies, this document outlines the experimental protocols and data interpretation necessary to ensure the identity, purity, and quantification of this α-hydroxy ketone, a class of compounds with emerging significance in chemical ecology and potentially other biological applications.

Introduction: The Scientific Imperative for Rigorous Validation

This compound belongs to the α-hydroxy ketone family, a class of molecules that are gaining attention for their roles as insect pheromones and as valuable chiral building blocks in organic synthesis.[1][2][3][4] The accurate identification and quantification of such compounds are paramount for reproducible biological studies and for the development of effective applications, such as pest management strategies.[5][6] This guide will delve into the primary analytical techniques for the validation of this compound, offering a comparative perspective to aid researchers in selecting the most appropriate methods for their specific needs.

Core Analytical Methodologies: A Comparative Overview

The validation of a chemical entity like this compound relies on a multi-pronged analytical approach. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique and complementary information regarding the molecule's structure and purity.

Analytical Technique Information Provided Strengths Limitations
GC-MS Molecular Weight, Fragmentation Pattern, Purity, QuantificationHigh sensitivity and selectivity, excellent for separating volatile compounds.[5]Requires derivatization for less volatile compounds, potential for thermal degradation.
NMR Spectroscopy Detailed molecular structure, stereochemistry, purityUnambiguous structure elucidation, non-destructive.[7]Lower sensitivity compared to MS, requires higher sample concentration.
FTIR Spectroscopy Presence of functional groupsFast, simple sample preparation, provides a molecular "fingerprint".[8][9]Provides limited structural information on its own.

Experimental Protocols for the Validation of this compound

The following section details the step-by-step protocols for analyzing this compound using GC-MS, NMR, and FTIR. These protocols are designed to be self-validating, with an emphasis on the rationale behind each step.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of pheromone-like molecules.[5][10]

Objective: To determine the retention time, molecular weight, and fragmentation pattern of this compound, and to assess its purity.

Experimental Workflow:

Caption: Workflow for GC-MS analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity hexane or dichloromethane.

    • For enhanced volatility and to prevent on-column degradation, derivatization to its trimethylsilyl (TMS) ether can be performed. To the 1 mg/mL solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60°C for 30 minutes.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.

    • Mass Spectrometer: Agilent 5975C MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Data Analysis and Interpretation:

    • Retention Time: The time at which the compound elutes from the GC column. This is a characteristic property under specific conditions.

    • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. For this compound, expect to see the molecular ion peak (M+) at m/z 172 (or the corresponding TMS-ether peak) and characteristic fragment ions resulting from the cleavage of the carbon-carbon bonds adjacent to the carbonyl and hydroxyl groups.

    • Purity Assessment: The peak area of this compound relative to the total area of all peaks in the chromatogram provides an estimate of its purity.

    • Library Confirmation: Compare the obtained mass spectrum with entries in the NIST Mass Spectral Library for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound.[7]

Objective: To confirm the carbon-hydrogen framework of this compound and to verify the position of the hydroxyl and carbonyl groups.

Experimental Workflow:

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve approximately 10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl3).[11][12][13][14][15]

    • Ensure the sample is completely dissolved and free of any particulate matter.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • ¹H NMR: Acquire a standard proton NMR spectrum.

    • ¹³C NMR: Acquire a standard carbon-13 NMR spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer): (Optional but recommended) Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis and Expected Chemical Shifts:

    • ¹H NMR:

      • -OH: A broad singlet, the chemical shift of which is concentration-dependent.

      • -CH(OH)-: A multiplet around 3.6-4.0 ppm.

      • -CH₂- (adjacent to C=O): A triplet around 2.4 ppm.

      • Aliphatic -CH₂- and -CH₃: Signals between 0.8 and 1.6 ppm.

    • ¹³C NMR:

      • C=O: A signal in the downfield region, typically around 210-215 ppm.

      • -C(OH)-: A signal around 70-75 ppm.

      • Aliphatic Carbons: Signals in the range of 10-40 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Objective: To confirm the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups in this compound.

Experimental Workflow:

Caption: Workflow for FTIR analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, which is the most common and convenient method, no special sample preparation is needed.[8][9][16][17][18]

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small drop of neat this compound directly onto the ATR crystal.

  • FTIR Instrumentation and Data Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a universal ATR accessory.

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the spectrum of the sample.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis and Expected Absorption Bands:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is indicative of the ketone carbonyl group.

    • C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds.

Comparison with an Alternative: (7S)-4,6-dimethyl-7-hydroxy-3-nonanone

To provide context for the validation of this compound, a comparison with a structurally related and biologically active α-hydroxy ketone, (7S)-4,6-dimethyl-7-hydroxy-3-nonanone, the sex pheromone of the cigarette beetle (Lasioderma serricorne), is instructive.[2]

Feature This compound (7S)-4,6-dimethyl-7-hydroxy-3-nonanone Key Differences & Validation Implications
Molecular Formula C₁₀H₂₀O₂C₁₁H₂₂O₂The difference in molecular weight will be clearly distinguishable by MS.
Structure Linear C10 chainBranched C9 chainNMR spectroscopy will show different chemical shifts and coupling patterns due to the presence of methyl branches.
Stereochemistry AchiralChiral (7S)Chiral chromatography or NMR with chiral shift reagents would be necessary to validate the stereochemistry of the cigarette beetle pheromone. This compound is achiral and does not require this level of analysis.
GC Retention Time ShorterLonger (typically)The larger molecular weight and different structure will result in a different retention time on a non-polar GC column.
FTIR Spectrum Similar O-H and C=O stretchesSimilar O-H and C=O stretchesThe overall "fingerprint" region will differ due to the different carbon skeleton.

Conclusion: A Pathway to Confident Findings

The rigorous validation of this compound is an essential prerequisite for its use in research and development. By employing a combination of GC-MS, NMR, and FTIR spectroscopy, researchers can confidently establish the identity, purity, and structure of this compound. This guide provides the foundational protocols and comparative data necessary to design and execute a robust validation strategy, ensuring the integrity and reproducibility of scientific findings.

References

A Senior Application Scientist's Guide to Evaluating 6-Hydroxy-5-decanone as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Ketone

In the vast landscape of drug discovery and molecular biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic advancement. This guide focuses on 6-hydroxy-5-decanone, a β-hydroxy ketone whose biological activities, particularly concerning enzyme inhibition, remain largely unexplored in publicly accessible literature. The presence of both a carbonyl group and a hydroxyl group on adjacent carbons presents an interesting chemical motif that could potentially interact with the active sites of various enzymes.

Given the structural features of this compound, particularly its aliphatic chain, it bears a distant resemblance to the fatty acid substrates of cyclooxygenase (COX) enzymes. This guide, therefore, embarks on a hypothetical yet scientifically rigorous exploration of how one might characterize this compound as a potential COX inhibitor. We will compare its hypothetical performance against two well-established benchmarks: the non-selective COX inhibitor, ibuprofen, and the COX-2 selective inhibitor, celecoxib.

This document is intended for researchers, scientists, and drug development professionals, providing a framework for the evaluation of novel chemical entities against known enzyme inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and interpret hypothetical data to construct a comprehensive profile of our compound of interest.

Profiling the Comparators: Established Cyclooxygenase Inhibitors

To objectively assess the potential of this compound, it is crucial to compare it against well-characterized inhibitors of the target enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Ibuprofen: A household name, ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective, competitive inhibitor of both COX-1 and COX-2.[1] By blocking the active site of these enzymes, it prevents arachidonic acid from binding, thereby reducing prostaglandin synthesis. Its lack of selectivity, however, means it also inhibits the gastroprotective functions of COX-1, leading to potential side effects.

  • Celecoxib: In contrast, celecoxib is a highly selective COX-2 inhibitor. This selectivity is attributed to its ability to bind to a side pocket present in the active site of COX-2, but not in COX-1. By specifically targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Design: A Roadmap for Characterizing a Novel Inhibitor

The characterization of a potential enzyme inhibitor is a multi-step process that moves from initial screening to detailed kinetic analysis. The following workflow outlines the logical progression of experiments to assess the inhibitory potential of this compound against COX-1 and COX-2.

G cluster_0 Initial Screening & Potency Determination cluster_1 Mechanism of Action Studies A In Vitro COX-1 & COX-2 Fluorescent Assay B Dose-Response Curves A->B C IC50 Value Calculation B->C D Enzyme Kinetics Assays (Varying Substrate Concentration) C->D Proceed if potent E Michaelis-Menten Plot D->E F Lineweaver-Burk Plot D->F G Determine Mode of Inhibition (Competitive, Non-competitive, etc.) E->G F->G

Figure 1: Experimental workflow for characterizing a novel enzyme inhibitor.

Step-by-Step Protocol: In Vitro COX Fluorescent Inhibitor Screening Assay

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound and the comparator compounds.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence capabilities

  • This compound, Ibuprofen, Celecoxib (dissolved in DMSO)

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer containing heme.

  • Compound Dilution: Create a serial dilution of this compound, ibuprofen, and celecoxib in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Assay Plate Preparation: To each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Working enzyme solution (COX-1 or COX-2)

    • Diluted test compound or control

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Add the substrate solution (arachidonic acid and fluorescent probe) to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every minute for 20 minutes using a microplate reader (Excitation/Emission wavelengths appropriate for the probe).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each enzyme.

Hypothetical Data and Interpretation

To illustrate the application of this guide, we present the following hypothetical data from the described experiments.

Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound25.35.24.87
Ibuprofen15.130.50.49
Celecoxib45.80.08572.5

Interpretation:

In this hypothetical scenario, this compound demonstrates a moderate inhibitory effect on both COX enzymes, with a preference for COX-2. Its selectivity index of 4.87 suggests it is nearly five times more potent against COX-2 than COX-1. While not as selective as celecoxib, it shows a more favorable COX-2 selectivity profile than the non-selective ibuprofen.

Table 2: Hypothetical Enzyme Kinetic Parameters in the Presence of Inhibitors

ConditionVmax (RFU/min)Km (µM)
Uninhibited COX-212005.0
+ this compound (5 µM)119512.5
+ Ibuprofen (30 µM)121025.0
+ Hypothetical Non-competitive Inhibitor6005.0

Interpretation of Kinetic Data:

The kinetic data for our hypothetical experiment with this compound shows that in its presence, the Vmax of the COX-2 enzyme remains virtually unchanged, while the Km increases. This pattern is characteristic of a competitive inhibitor .[2] It suggests that this compound likely binds to the active site of COX-2, directly competing with the arachidonic acid substrate. This is consistent with the mechanism of ibuprofen, which also shows an increase in Km with no significant change in Vmax. A non-competitive inhibitor, by contrast, would be expected to decrease Vmax without affecting Km.[3]

Visualizing the Biological Context: The Cyclooxygenase Pathway

Understanding the biological pathway in which the target enzymes operate is crucial for appreciating the downstream effects of their inhibition.

G cluster_0 Physiological Functions cluster_1 Pathological Functions AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostacyclins Prostacyclins (e.g., PGI2) PGH2->Prostacyclins Thromboxanes Thromboxanes (e.g., TXA2) PGH2->Thromboxanes Prostaglandins Prostaglandins (e.g., PGE2, PGF2α) PGH2->Prostaglandins Stomach Stomach Lining Protection Prostacyclins->Stomach Platelets Platelet Aggregation Thromboxanes->Platelets Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Figure 2: Simplified schematic of the cyclooxygenase (COX) pathway.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, framework for the initial characterization of this compound as a potential enzyme inhibitor, using the well-understood COX enzymes as a model system. Our hypothetical data suggest that this compound could act as a moderately potent, competitive, and somewhat selective COX-2 inhibitor.

For any novel compound, such promising initial findings would necessitate further investigation. Future steps would include:

  • Structural Biology: Co-crystallization of the compound with the target enzyme to elucidate the precise binding interactions.

  • Cell-based Assays: Evaluating the compound's efficacy in cellular models of inflammation.

  • In Vivo Studies: Assessing the compound's pharmacokinetic and pharmacodynamic properties in animal models.

By following a logical and rigorous experimental plan, researchers can effectively profile novel chemical entities and uncover their therapeutic potential.

References

A Researcher's Guide to Ensuring Reproducibility in the Synthesis and Analysis of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advancements in chemical synthesis, the reproducibility of experimental results stands as a cornerstone of scientific integrity. This guide provides an in-depth comparison of synthetic and analytical methodologies for 6-hydroxy-5-decanone, a β-hydroxy ketone of interest in various research domains. By delving into the causality behind experimental choices and offering detailed, self-validating protocols, this document aims to equip researchers with the knowledge to achieve consistent and reliable outcomes.

Introduction: The Significance of Reproducibility for this compound

This compound, with the chemical formula C₁₀H₂₀O₂ and CAS number 6540-98-3, is a β-hydroxy ketone that serves as a versatile synthetic intermediate. Its structure, featuring both a hydroxyl and a carbonyl group, allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. However, the inherent reactivity of this bifunctional molecule can also lead to challenges in achieving reproducible experimental results. Variations in reaction conditions, purity of starting materials, and analytical techniques can significantly impact the yield, purity, and even the identity of the final product. This guide addresses these challenges by providing a comparative analysis of established and alternative methods for the synthesis and characterization of this compound, with a focus on ensuring the reliability and reproducibility of experimental data.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several synthetic routes, with the Aldol condensation and Grignard reaction being two of the most common. The choice of method can significantly influence the reaction's efficiency, selectivity, and the profile of potential impurities.

Method 1: Base-Catalyzed Aldol Condensation

The Aldol condensation is a classic carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-hydroxy ketones.[1] In the case of this compound, this would involve the reaction of the enolate of 2-pentanone with pentanal.

Causality of Experimental Choices:

  • Choice of Base: A moderately strong base, such as sodium hydroxide or potassium hydroxide, is typically used to generate the enolate of 2-pentanone. A weaker base may not deprotonate the α-carbon sufficiently, leading to low yields, while a very strong base could promote side reactions like self-condensation of the ketone.

  • Reaction Temperature: The reaction is often carried out at low temperatures (0-5 °C) to favor the formation of the aldol addition product (the β-hydroxy ketone) and minimize dehydration to the α,β-unsaturated ketone.[2]

  • Order of Addition: To minimize the self-condensation of pentanal, it is often added slowly to the basic solution of 2-pentanone. This ensures that the concentration of the aldehyde is kept low, favoring the cross-aldol reaction.

Potential Pitfalls and Troubleshooting:

  • Low Yield: This can be due to incomplete enolate formation, competing self-condensation reactions, or the reversibility of the aldol addition. Using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can pre-form the enolate and improve yields.

  • Formation of α,β-Unsaturated Ketone: Unintentional dehydration can occur if the reaction temperature is too high or if the reaction mixture is acidic during workup. Careful temperature control and neutralization are crucial.

  • Mixture of Products: The presence of two enolizable carbonyl compounds can lead to a mixture of four possible products. While the higher reactivity of the aldehyde (pentanal) as an electrophile and the preferential formation of the ketone enolate (from 2-pentanone) favor the desired product, side products are still possible.

Experimental Protocol: Base-Catalyzed Aldol Condensation of 2-Pentanone and Pentanal

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Reagents: To the flask, add 2-pentanone (1.0 eq) and a solution of sodium hydroxide (1.1 eq) in ethanol.

  • Addition of Aldehyde: Cool the mixture to 0-5 °C. Slowly add pentanal (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2 hours.

  • Workup: Quench the reaction by adding cold, dilute hydrochloric acid until the solution is neutral (pH ~7).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Aldol_Condensation reagents 2-Pentanone + Pentanal + NaOH in Ethanol reaction_setup Reaction at 0-5°C reagents->reaction_setup workup Neutralization with HCl reaction_setup->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification extraction->purification product This compound purification->product

Diagram 1: Workflow for Aldol Condensation Synthesis
Method 2: Grignard Reaction

An alternative approach involves the use of a Grignard reagent, a powerful nucleophile for forming carbon-carbon bonds.[1] The synthesis of this compound via a Grignard reaction would typically involve the reaction of a butylmagnesium halide with a protected α-hydroxy aldehyde or a related electrophile. A more direct, albeit potentially less selective, route could involve the reaction of pentanal with the Grignard reagent derived from 1-bromobutane, followed by oxidation. A more controlled approach would be the reaction of a Grignard reagent with an appropriate α-hydroxy ester.

Causality of Experimental Choices:

  • Grignard Reagent Formation: The Grignard reagent (e.g., butylmagnesium bromide) is prepared by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF). The absence of water is critical as Grignard reagents are highly basic and will be quenched by protic solvents.[3]

  • Electrophile Choice: The choice of electrophile is crucial for selectivity. Using an α-silyloxy aldehyde, for example, can direct the Grignard reagent to attack the carbonyl carbon, followed by deprotection to yield the desired β-hydroxy ketone.

  • Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions.

Potential Pitfalls and Troubleshooting:

  • Low Yield of Grignard Reagent: This can be caused by impurities on the magnesium surface or the presence of moisture. Activating the magnesium with a small crystal of iodine can often initiate the reaction.

  • Side Reactions: Grignard reagents can act as bases, leading to enolization of the carbonyl compound if it has acidic α-protons. They can also undergo reduction reactions.

  • Over-addition: If the electrophile is an ester, the Grignard reagent can add twice, leading to a tertiary alcohol instead of the desired ketone.

Experimental Protocol: Grignard Reaction with an α-Silyloxy Aldehyde (Illustrative)

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to initiate the formation of butylmagnesium bromide.

  • Reaction with Electrophile: In a separate flask, dissolve the α-silyloxy pentanal in anhydrous diethyl ether and cool to -78 °C. Slowly add the prepared Grignard reagent to this solution.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Deprotection: Extract the aqueous layer with diethyl ether. The combined organic layers are then treated with a fluoride source (e.g., TBAF) to remove the silyl protecting group.

  • Purification: The crude product is then purified by column chromatography.

Grignard_Reaction grignard_prep Butylmagnesium Bromide Preparation reaction Reaction at -78°C grignard_prep->reaction electrophile_prep α-Silyloxy Pentanal electrophile_prep->reaction workup Quench with NH4Cl reaction->workup deprotection Deprotection (TBAF) workup->deprotection purification Purification deprotection->purification product This compound purification->product

Diagram 2: Workflow for Grignard Synthesis

Purification and Characterization: Ensuring the Integrity of the Final Product

Regardless of the synthetic method employed, rigorous purification and characterization are paramount to ensure the identity and purity of the this compound.

Purification Techniques

Column Chromatography: This is the most common and effective method for purifying this compound from starting materials and byproducts.

  • Stationary Phase: Silica gel is the standard stationary phase for the purification of moderately polar compounds like β-hydroxy ketones.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally more polar impurities. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective purification method. However, this compound is often obtained as an oil, making this technique less applicable.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key signals for this compound would include a multiplet for the proton on the carbon bearing the hydroxyl group (C6-H), a doublet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and signals for the alkyl chains.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of different carbon environments. The carbonyl carbon (C5) will appear at a characteristic downfield shift (typically >200 ppm), and the carbon attached to the hydroxyl group (C6) will be in the range of 60-80 ppm.[5]

Infrared (IR) Spectroscopy:

The IR spectrum reveals the presence of key functional groups. For this compound, the characteristic absorptions are:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[6]

  • A strong, sharp peak around 1710-1725 cm⁻¹ due to the C=O stretching of the ketone.[7]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW: 172.27 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 172. Common fragmentation patterns for β-hydroxy ketones include cleavage α to the carbonyl group and dehydration.[8]

Comparison of Methodologies

FeatureMethod 1: Aldol CondensationMethod 2: Grignard Reaction
Starting Materials 2-Pentanone, Pentanal1-Bromobutane, α-Silyloxy pentanal (or similar)
Key Reagents Base (e.g., NaOH)Magnesium, Anhydrous Ether
Reaction Conditions Low temperature (0-5 °C)Low temperature (-78 °C), Inert atmosphere
Advantages Atom economical, fewer steps (potentially)High-yielding, can be highly stereoselective with chiral auxiliaries
Disadvantages Potential for side reactions (self-condensation), reversibilityRequires strictly anhydrous conditions, multi-step synthesis often necessary
Common Impurities Self-condensation products, α,β-unsaturated ketoneByproducts from Grignard side reactions, starting materials

Conclusion: A Pathway to Reproducible Results

Achieving reproducible experimental results for the synthesis and analysis of this compound requires a thorough understanding of the underlying chemical principles and meticulous attention to experimental detail. The choice between an Aldol condensation and a Grignard reaction will depend on the specific requirements of the research, including desired scale, purity, and stereochemical control.

By following the detailed protocols, understanding the rationale behind each step, and employing a comprehensive suite of analytical techniques, researchers can establish a self-validating system that ensures the generation of reliable and reproducible data. This guide serves as a foundational resource to aid in this endeavor, promoting scientific rigor and facilitating further research and development involving this versatile β-hydroxy ketone.

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of drug discovery and development, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical data from controlled laboratory settings (in vitro) to complex biological systems (in vivo). This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for evaluating and comparing the efficacy of novel compounds, using 6-Hydroxy-5-decanone as a case study.

It is important to note that as of the latest literature review, publicly accessible, peer-reviewed data on the specific in vitro and in vivo efficacy of this compound is limited. Therefore, this guide will serve as a detailed methodological template, outlining the essential experiments, data presentation, and critical analysis required to build a robust understanding of a compound's therapeutic potential. The principles and protocols described herein are universally applicable for the preclinical evaluation of novel small molecules.

Introduction to this compound: A Hypothetical Profile

For the purpose of this guide, let us hypothesize that this compound has been identified as a potent inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), a key target in a range of autoimmune and inflammatory diseases.

Chemical Structure: (A chemical structure image would be placed here in a full report)

Proposed Mechanism of Action: this compound is theorized to bind to the TNF-α converting enzyme (TACE), preventing the cleavage and release of active, soluble TNF-α. This targeted action is expected to reduce systemic inflammation with potentially fewer off-target effects compared to broader immunosuppressants.

In Vitro Efficacy Assessment: The Cellular Proving Ground

The primary objective of in vitro testing is to establish a compound's biological activity, mechanism of action, and initial safety profile in a controlled, cellular environment.

Key Experimental Protocols

Protocol 1: TACE Inhibition Assay (Enzymatic Activity)

  • Objective: To quantify the direct inhibitory effect of this compound on TACE enzymatic activity.

  • Methodology:

    • A fluorogenic TACE substrate is incubated with recombinant human TACE enzyme.

    • Increasing concentrations of this compound (or vehicle control) are added to the reaction wells.

    • The plate is incubated at 37°C for 1 hour.

    • Fluorescence is measured using a plate reader at an excitation/emission wavelength appropriate for the substrate.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α Secretion in Macrophages

  • Objective: To assess the ability of this compound to inhibit TNF-α production in a cellular model of inflammation.

  • Methodology:

    • RAW 264.7 murine macrophages (or human THP-1 monocytes differentiated into macrophages) are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of this compound for 2 hours.

    • Inflammation is induced by adding LPS (100 ng/mL).

    • After 6 hours of incubation, the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The effective concentration that inhibits 50% of TNF-α secretion (EC50) is determined.

Protocol 3: Cell Viability Assay (Cytotoxicity)

  • Objective: To determine the concentration at which this compound becomes toxic to cells, establishing a therapeutic window.

  • Methodology:

    • The same cell line used for the efficacy assay (e.g., RAW 264.7) is treated with a broad range of this compound concentrations for 24-48 hours.

    • A viability reagent (e.g., MTT, resazurin, or a cell-impermeant DNA dye) is added to the wells.

    • Absorbance or fluorescence is measured to quantify the number of viable cells.

    • The concentration that causes 50% cell death (CC50) is calculated.

Visualizing the In Vitro Workflow

In_Vitro_Workflow cluster_0 Target Engagement cluster_1 Cellular Efficacy & Safety TACE_Assay TACE Enzymatic Assay (IC50 Determination) LPS_Assay LPS-Induced TNF-α Secretion (EC50 Determination) TACE_Assay->LPS_Assay Informs Dosing Viability_Assay Cell Viability Assay (CC50 Determination) LPS_Assay->Viability_Assay Correlates Efficacy with Safety

Caption: Workflow for in vitro evaluation of this compound.

Interpreting In Vitro Data: A Hypothetical Summary
ParameterAssayHypothetical ResultInterpretation
IC50 TACE Enzymatic Assay50 nMPotent direct inhibition of the target enzyme.
EC50 LPS-Induced TNF-α Secretion200 nMGood cellular potency, accounting for cell permeability and target engagement in a biological context.
CC50 Cell Viability Assay> 50 µMLow cytotoxicity, suggesting a wide therapeutic window.
Selectivity Index (SI) CC50 / EC50> 250A high SI indicates that the compound is effective at concentrations far below those that cause toxicity.

In Vivo Efficacy Assessment: From Dish to Organism

Positive in vitro results provide the rationale for advancing a compound to in vivo studies. These experiments are crucial for understanding how the compound behaves in a complex physiological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in a disease model.

Key Experimental Protocols

Protocol 4: Murine Model of Endotoxemia

  • Objective: To evaluate the acute efficacy of this compound in reducing systemic inflammation.

  • Methodology:

    • C57BL/6 mice are administered this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • After a set pre-treatment time (e.g., 1 hour), a systemic inflammatory response is induced by a lethal or sub-lethal dose of LPS.

    • Blood samples are collected at peak TNF-α response time (typically 90 minutes post-LPS).

    • Serum TNF-α levels are quantified by ELISA.

    • The dose that reduces TNF-α levels by 50% (ED50) is determined.

Protocol 5: Collagen-Induced Arthritis (CIA) Model

  • Objective: To assess the therapeutic efficacy of this compound in a chronic, autoimmune disease model that mimics human rheumatoid arthritis.

  • Methodology:

    • DBA/1 mice are immunized with bovine type II collagen to induce arthritis.

    • Upon the onset of clinical signs (e.g., paw swelling, redness), mice are treated daily with this compound or a vehicle control.

    • Clinical scores, paw thickness, and body weight are monitored throughout the study.

    • At the end of the study, joint tissues are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Serum levels of inflammatory cytokines and anti-collagen antibodies are also measured.

Visualizing the Translational Pathway

In_Vivo_Pathway cluster_vitro In Vitro Foundation cluster_vivo In Vivo Validation vitro_data Positive In Vitro Data (Potency & Low Toxicity) pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) vitro_data->pk_pd Guides Dose Selection acute_model Acute Model (LPS Endotoxemia) pk_pd->acute_model Establishes Target Engagement In Vivo chronic_model Chronic Disease Model (Collagen-Induced Arthritis) acute_model->chronic_model Provides Rationale for Long-Term Studies

Caption: The translational path from in vitro discovery to in vivo validation.

Bridging the Gap: Comparing In Vitro and In Vivo Data

The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. This is often referred to as the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.

MetricIn VitroIn Vivo (Hypothetical)Bridging Analysis & Potential Discrepancies
Potency EC50 = 200 nMED50 = 10 mg/kgAnalysis: Does the free plasma concentration at the 10 mg/kg dose achieve levels at or above the 200 nM EC50? Discrepancies: A higher in vivo dose requirement could indicate poor bioavailability, rapid metabolism, or high plasma protein binding.
Mechanism Inhibition of TNF-α secretionReduction of serum TNF-αAnalysis: The in vivo result confirms the in vitro mechanism. Discrepancies: If serum TNF-α is not reduced, it could point to an alternative mechanism of action or rapid target re-synthesis in vivo.
Efficacy Cellular anti-inflammatory effectReduction of clinical signs of arthritisAnalysis: Demonstrates translation from a cellular effect to a therapeutic outcome. Discrepancies: Lack of clinical improvement despite target engagement could suggest that TNF-α is not the sole driver of the disease pathology in this model, or that the compound has unforeseen off-target effects.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for characterizing the efficacy of a novel compound like this compound. While the in vitro assays provide a foundational understanding of a compound's potency and mechanism, they are a simplified representation of a complex biological system. The successful translation to in vivo models, demonstrating not just target engagement but a tangible therapeutic benefit, is the true hallmark of a promising drug candidate.

For this compound, the critical next steps would involve performing these described experiments to generate robust data packages. Should the data remain promising, further investigation into its safety pharmacology, genotoxicity, and long-term toxicology would be warranted before it could be considered for clinical development. This structured approach ensures that decisions to advance a compound are based on a comprehensive and scientifically sound evaluation, maximizing the potential for success in the long and arduous path of drug development.

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-Hydroxy-5-decanone (CAS No. 6540-98-3). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. This protocol is designed to ensure operational safety, maintain regulatory compliance, and build a culture of chemical hygiene in the laboratory.

Hazard Assessment and Regulatory Framework

The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards and the regulations governing its waste stream.

1.1. Chemical Profile: this compound

While some specific hazard data for this compound is not extensively documented in common safety databases[1], its chemical structure as a hydroxyketone warrants a conservative approach. Ketones as a class can exhibit characteristics of ignitability and, depending on the specific compound, varying levels of toxicity. Therefore, the precautionary principle dictates that it should be handled as a hazardous chemical unless definitively proven otherwise by a certified analysis.

1.2. Governing Regulations

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[2] This means the generator of the waste (your laboratory) is responsible for it until its final, safe disposal.[3] Waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[4] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals.[4][5]

Personal Protective Equipment (PPE) & Safety Precautions

Before handling this compound in any form, including as a waste product, the following minimum PPE is mandatory. The causality is clear: creating barriers to prevent routes of exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or chemical splash goggles.Protects against accidental splashes into the eyes, a primary route of chemical exposure.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for tears or punctures before use.[6]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from spills and splashes.
Foot Protection Closed-toe shoes.Prevents injury from spills or dropped items.

All handling of open containers of this compound or its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Characterization and Segregation: A Critical Decision Point

Properly characterizing and segregating waste is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal. The following workflow guides this decision process.

G start Start: this compound Waste Generated assess Assess Hazards (SDS, Chemical Class Info) start->assess is_listed Is it a specifically listed EPA Waste? assess->is_listed has_char Does it exhibit Hazardous Characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->has_char No hazardous Classify as HAZARDOUS WASTE (Follow Protocol in Section 4) is_listed->hazardous Yes has_char->hazardous Yes (Assume Ignitability for Ketones) non_haz Consult Institutional EH&S for Non-Hazardous Disposal Path has_char->non_haz No

Caption: Waste Characterization Decision Workflow.

The Causality of Segregation: Never mix this compound waste with other chemical waste streams.[7][8] Incompatible materials, such as strong oxidizing agents or strong acids[6][9], can react violently, leading to heat generation, gas evolution, or fire. Segregation is a fundamental safety protocol that isolates hazards.

Step-by-Step Disposal Protocol

This protocol outlines the direct operational steps for accumulating and disposing of this compound waste within a laboratory setting.

G start Waste Generated ppe 1. Don Appropriate PPE (See Section 2) start->ppe container 2. Select & Label UN-rated, Compatible Waste Container ppe->container transfer 3. Transfer Waste into Container (Inside Fume Hood) container->transfer seal 4. Securely Seal Container (Keep Closed When Not in Use) transfer->seal store 5. Store in Designated Satellite Accumulation Area (SAA) seal->store contact 6. Contact Institutional EH&S for Waste Pickup store->contact pickup 7. Final Disposal via Licensed Hazardous Waste Contractor contact->pickup

Caption: Step-by-Step Laboratory Disposal Workflow.

4.1. Container Selection and Labeling

  • Selection: Use a UN-rated, chemically compatible container, typically made of high-density polyethylene (HDPE) or glass. The container must have a screw-top cap to prevent leaks and vapor release.

  • Labeling: The container must be labeled clearly before any waste is added.[7] The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste enters the container)[8]

    • An appropriate hazard pictogram (e.g., flammable, irritant)

4.2. Waste Accumulation

  • All waste transfer must be conducted in a chemical fume hood.

  • Use a funnel to prevent spills when adding waste to the container.

  • Keep the waste container closed at all times, except when actively adding waste. This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).

  • Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

4.3. Spill Management Protocol

In the event of a small spill (<100 mL) inside a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Confirm the fume hood is operating correctly.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow) to cover the spill.[9]

  • Collect: Using non-sparking tools[9][10], carefully scoop the absorbed material into a designated waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: Label the spill cleanup materials as "Hazardous Waste: this compound debris" and dispose of them through your institutional EH&S office.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

4.4. Arranging for Final Disposal

  • Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.

  • Once the container is full, or if it has been accumulating for 180 days, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for a waste pickup.

  • Your institution's EH&S office will consolidate waste and transfer it to a licensed hazardous waste disposal facility, completing the "cradle-to-grave" chain of custody as required by the EPA.[3][11] Final disposal is typically achieved through high-temperature incineration.[7][12]

Summary of Best Practices: Do's and Don'ts

DoDon't
DO treat this compound as hazardous waste.DON'T pour any amount down the sink or in the trash.[12][13]
DO wear the appropriate PPE at all times.DON'T mix this waste with any other chemicals.[8]
DO keep waste containers clearly and fully labeled.[7][8]DON'T leave a waste container open or unsealed.
DO work within a certified chemical fume hood.DON'T accumulate waste for more than 180 days.
DO consult your institution's Chemical Hygiene Plan and EH&S office.DON'T attempt to neutralize the chemical waste yourself.

By adhering to these procedures, you ensure that your work with this compound is conducted safely from initial experiment to final disposal, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 6-Hydroxy-5-decanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 6-Hydroxy-5-decanone

Hazard Assessment: Understanding this compound

A thorough understanding of a chemical's properties is the foundation of any safety protocol. While detailed toxicological data for this compound is not extensively documented, a robust hazard assessment can be constructed by examining its chemical structure and the known properties of analogous hydroxy-ketones.

Chemical Profile: this compound is a bifunctional molecule containing both a ketone and a secondary alcohol functional group.[1][2] This structure dictates its physical and chemical behavior, including its potential hazards.

PropertyValueSource
CAS Number 6540-98-3[3]
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.26 g/mol [1]
Boiling Point (est.) 213.25 °C @ 760 mm Hg[4]
Flash Point (est.) 84.90 °C (185.00 °F)[4]
logP (o/w) (est.) 2.758[4]
Water Solubility (est.) 1,210 mg/L @ 25 °C[4]

Inferred Hazards: Given the absence of a specific GHS classification in available databases, we must infer potential hazards from similar compounds and functional group analysis.[4]

  • Skin and Eye Irritation: Ketones and alcohols can be irritating to the skin and eyes upon contact. Safety data sheets for similar hydroxy-ketones list skin and eye irritation as primary hazards.[5] Prolonged contact may cause dryness or dermatitis.

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[5] While the vapor pressure is estimated to be low, heating the substance or generating aerosols will increase the inhalation risk.[4]

  • Flammability: With an estimated flash point of 84.90 °C, this compound is a combustible liquid.[4] It does not pose a fire hazard at standard room temperature but must be kept away from ignition sources, especially when heated.

The Core of Protection: Selecting the Right PPE

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all decision. It is a risk-based process that directly addresses the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Hand Protection: The First Line of Defense

The primary risk during the handling of liquid chemicals is skin contact. The choice of glove material is critical and must be based on chemical compatibility.

  • For Ketones: Standard nitrile or latex gloves offer minimal protection against many organic solvents and are not recommended for prolonged contact with ketones.[6]

  • Recommended Gloves: For ketones, gloves made from butyl rubber are a reliable choice.[7] For superior protection against a broad range of solvents, including ketones like MEK and acetone, specialized ketone-resistant gauntlets, often constructed from unique formulations or PVA (Polyvinyl Alcohol) coatings, are recommended.[8][9][10][11]

Protocol for Glove Selection and Use:

  • Consult Glove Manufacturer Charts: Always verify the specific breakthrough time and permeation rate of your chosen glove for ketones or similar solvents.

  • Inspect Before Use: Check for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in the designated hazardous waste container. Never reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Vapors
  • Minimum Requirement: At all times when handling this compound, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Enhanced Protection: When there is a risk of splashing (e.g., during transfers, reactions, or heating), chemical splash goggles are required.

  • Maximum Protection: For large-volume transfers or operations with a significant splash or aerosolization risk, a face shield should be worn in conjunction with chemical splash goggles.[7]

Body Protection and Respiratory Safety
  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.

  • Respiratory Protection: Under standard laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is typically not required. If work must be performed outside of a fume hood where vapors or aerosols could be generated, a risk assessment must be conducted by your institution's Environmental Health & Safety (EHS) department to determine the appropriate NIOSH-approved respirator.[12]

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment 1. Hazard Assessment cluster_ppe 2. PPE Selection cluster_verification 3. Verification & Use Start Start: Handling This compound AssessTask Assess Task: Scale, Temperature, Potential for Splash/Aerosol Start->AssessTask Hand Hand Protection: Ketone-Resistant Gloves (e.g., Butyl, PVA-coated) AssessTask->Hand Eye Eye/Face Protection: Safety Goggles (minimum) + Face Shield (splash risk) AssessTask->Eye Body Body Protection: Flame-Resistant Lab Coat AssessTask->Body Resp Respiratory Protection: Work in Fume Hood. Consult EHS if not possible. AssessTask->Resp Inspect Inspect PPE Before Each Use Hand->Inspect Eye->Inspect Body->Inspect Resp->Inspect Proceed Proceed with Task Inspect->Proceed

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a work area within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Pre-Task PPE Check: Don all required PPE as determined in the previous section.

  • Chemical Transfer: When transferring the chemical, perform the action slowly and carefully to minimize splashing. Use a funnel for transfers into containers with narrow openings. Keep containers closed when not in use.[13]

  • Heating: If the procedure requires heating, use a controlled heating source like a mantle or water bath. Avoid open flames. Ensure the setup is secure and allows for proper ventilation of any vapors.

  • Post-Handling: After completing the task, wipe down the work area with an appropriate solvent. Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

Disposal Plan: A Commitment to Safety and Compliance

Chemical waste disposal is strictly regulated. Never dispose of this compound down the drain.[13]

  • Waste Segregation: Segregate waste containing this compound into a dedicated, properly labeled hazardous waste container. The container should be compatible with organic solvents and have a secure, tight-fitting lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment bin and away from incompatible chemicals.

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste management.[12][14]

The following diagram illustrates the complete handling-to-disposal lifecycle.

Chemical_Lifecycle cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal Prep Work in Fume Hood Verify Safety Equipment DonPPE Don Appropriate PPE Prep->DonPPE Handle Perform Experiment (Transfer, Reaction, etc.) DonPPE->Handle Clean Decontaminate Work Area Handle->Clean Segregate Segregate Waste into Labeled Container Clean->Segregate Store Store Waste in Satellite Accumulation Area Segregate->Store ContactEHS Arrange EHS Pickup Store->ContactEHS End End of Process ContactEHS->End

Caption: Safe handling and disposal workflow for this compound.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance. This commitment not only protects researchers but also ensures the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-5-decanone
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-5-decanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.